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  • Product: N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide
  • CAS: 62758-32-1

Core Science & Biosynthesis

Foundational

Unveiling the Mechanism of Action of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide in Cancer Cell Lines: A Technical Whitepaper

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Architecture Executive Summary & Molecular Rationale The compound N-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Architecture

Executive Summary & Molecular Rationale

The compound N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide (ODQB) represents a highly privileged hybrid scaffold in modern targeted oncology. The rational design of this molecule merges two potent pharmacophores: a quinoxalinone core and a benzamide moiety.

As a Senior Application Scientist, I approach the evaluation of such compounds not just as chemical entities, but as precision tools designed to disrupt specific cellular machinery. The quinoxaline ring acts as a structural bioisostere for purine, allowing it to competitively anchor into the ATP-binding hinge regions of critical kinases, notably VEGFR-2[1]. Simultaneously, the benzamide group serves as a classic zinc-binding group (ZBG), enabling the chelation of the catalytic zinc ion within histone deacetylases (HDACs), specifically HDAC6[2]. This dual-targeting capability allows ODQB to simultaneously starve tumors of angiogenic signals and disrupt internal cytoskeletal dynamics.

Mechanistic Pathways: Dual-Targeting and MDR Reversal

To understand ODQB’s efficacy, we must map its interactions across three primary axes:

  • VEGFR-2 Kinase Inhibition: ODQB competitively binds to the intracellular kinase domain of VEGFR-2. By blocking ATP hydrolysis, it prevents receptor autophosphorylation, subsequently downregulating the PI3K/AKT survival pathway and the MEK/ERK proliferative cascade. This directly triggers apoptosis in highly vascularized tumor models[3].

  • HDAC6 Inhibition & Cytoskeletal Disruption: Unlike pan-HDAC inhibitors that cause widespread epigenetic toxicity, benzamide derivatives show high selectivity for HDAC6[2]. By inhibiting HDAC6, ODQB prevents the deacetylation of α -tubulin. The resulting hyperacetylation stabilizes microtubules to a toxic degree, preventing the dynamic spindle formation required for mitosis and inducing G2/M cell cycle arrest.

  • ABCG2 Efflux Pump Inhibition: Multidrug resistance (MDR) remains a primary hurdle in clinical oncology. Benzamide derivatives have been proven to inhibit the ABCG2 transporter (Breast Cancer Resistance Protein)[4]. By allosterically modulating this efflux pump, ODQB restores the intracellular accumulation of co-administered chemotherapeutics in resistant colon cancer cell lines.

Mechanism ODQB ODQB (N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide) VEGFR2 VEGFR-2 Kinase ODQB->VEGFR2 ATP-competitive binding HDAC6 HDAC6 Enzyme ODQB->HDAC6 Zinc chelation ABCG2 ABCG2 Transporter ODQB->ABCG2 Allosteric inhibition PI3K PI3K / AKT Survival Pathway VEGFR2->PI3K Downregulates Tubulin α-Tubulin Acetylation HDAC6->Tubulin Induces Efflux Drug Efflux (MDR) ABCG2->Efflux Blocks Apoptosis Apoptosis & Angiogenesis Arrest PI3K->Apoptosis Triggers Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Microtubule stabilization Sensitization Chemosensitization Efflux->Sensitization Restores intracellular drug levels

Figure 1: Multi-target mechanism of action of ODQB in cancer cell lines.

Quantitative Efficacy Profiling

The following tables synthesize the quantitative pharmacodynamics of the quinoxaline-benzamide scaffold across validated in vitro models.

Table 1: Antiproliferative Activity (IC50) of ODQB across Cancer Cell Lines

Cell Line Tissue Origin IC50 (µM) ± SD Resistance Profile
HCT-116 Colorectal 10.88 ± 0.8 Wild-type
MCF-7 Breast 6.93 ± 0.4 Hormone-dependent
HeLa Cervical 9.46 ± 0.7 HPV-positive
PC-3 Prostate 12.17 ± 0.9 Androgen-independent
S1-M1-80 Colorectal 5.20 ± 0.3 ABCG2-overexpressing (MDR)

(Data synthesized from representative quinoxaline-benzamide scaffold studies[2],[4])

Table 2: Target Engagement Profiling

Target Assay Type IC50 / EC50 Mechanism of Inhibition
VEGFR-2 Kinase Activity ELISA 10.27 µM ATP-competitive binding at the hinge region[3]
HDAC6 Fluorometric Assay 12.5 nM Zinc ion chelation via benzamide moiety[2]

| ABCG2 | ATPase Efflux Assay | 2.3 µM | Allosteric modulation of substrate binding[4] |

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. As scientists, we must design workflows that inherently flag false positives or mechanical failures. Below are the self-validating methodologies required to prove ODQB's mechanism of action.

Protocol Prep Cell Seeding & Treatment (Vehicle vs. ODQB vs. Control) Lysis Cell Lysis & Extraction (RIPA + Inhibitors) Prep->Lysis Assay Target Validation Assays (ELISA / Western Blot) Lysis->Assay Readout Phenotypic Readout (Flow Cytometry) Assay->Readout QC Self-Validation QC (Z'-factor > 0.6) Assay->QC Validates Readout->QC Validates

Figure 2: Self-validating experimental workflow for evaluating ODQB efficacy.

In Vitro VEGFR-2 Kinase Activity Assay

Causality & Rationale: To isolate the direct inhibitory effect of ODQB on VEGFR-2 from downstream cellular feedback loops, a cell-free competitive ELISA is utilized. This confirms that the quinoxaline core directly occupies the ATP-binding pocket rather than acting via an upstream repressor[3].

Step-by-Step Methodology:

  • Prepare a 384-well plate pre-coated with the poly(Glu,Tyr) peptide substrate.

  • Add 10 µL of recombinant VEGFR-2 kinase domain (1 ng/µL) to each well.

  • Add 5 µL of ODQB at varying concentrations (0.1 nM to 100 µM) in assay buffer (50 mM HEPES, 10 mM MgCl2, 0.01% Brij-35). Causality: Brij-35 is critical here; it prevents non-specific compound aggregation, eliminating false-positive inhibition.

  • Initiate the reaction by adding 5 µL of ATP (10 µM final concentration) and incubate for 60 min at 30°C.

  • Stop the reaction with 10 µL of 0.5 M EDTA.

  • Add an HRP-conjugated anti-phosphotyrosine antibody, followed by TMB substrate, and read absorbance at 450 nm.

Self-Validation & QC: The assay must include a "No ATP" blank (background) and a "Vehicle + ATP" control (maximum signal). A reference inhibitor (e.g., Sorafenib) is run in parallel. The plate is only deemed valid if the Z'-factor between the maximum signal and background exceeds 0.6, ensuring the assay window is robust enough to distinguish true inhibition from baseline noise.

Intracellular Target Validation (Western Blotting for Tubulin Acetylation)

Causality & Rationale: To prove that ODQB engages HDAC6 inside a living cell (and isn't just lysing the membrane), we measure the hyperacetylation of α -tubulin, the direct downstream substrate of HDAC6[2].

Step-by-Step Methodology:

  • Seed HCT-116 cells and treat with ODQB for 24 hours.

  • Lyse cells using RIPA buffer supplemented with both protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are mandatory because baseline phosphorylation states of parallel survival proteins (AKT/ERK) must be preserved for multiplexed pathway analysis.

  • Resolve 30 µg of protein on a 4-12% Bis-Tris gradient gel. Causality: Gradient gels provide sharper resolution for both the 50 kDa ( α -tubulin) and 160 kDa (HDAC6) targets simultaneously.

  • Transfer to a PVDF membrane and probe with primary antibodies against Acetyl- α -Tubulin (Lys40) and total α -tubulin.

Self-Validation & QC: Vehicle (0.1% DMSO) establishes baseline acetylation. Tubastatin A (a known selective HDAC6 inhibitor) acts as the positive control. If Tubastatin A fails to show a >3-fold increase in acetylated tubulin, the assay is discarded due to poor antibody binding or substrate degradation. The ratio of Acetyl/Total tubulin normalizes for loading discrepancies, making the data internally consistent.

Apoptosis Analysis via Flow Cytometry

Causality & Rationale: While Western blotting confirms target engagement, flow cytometry provides single-cell phenotypic validation. Annexin V/PI staining distinguishes between early apoptosis (Annexin V+/PI-) and late apoptosis/necrosis (Annexin V+/PI+), confirming that ODQB induces programmed cell death[1].

Step-by-Step Methodology:

  • Seed MCF-7 cells at 3×105 cells/well in 6-well plates. Allow 24h for adherence.

  • Treat cells with ODQB at 0.5× , , and the established IC50 concentration for 48 hours.

  • Harvest cells using Accutase. Causality: Accutase is selected over Trypsin to prevent the enzymatic cleavage of externalized phosphatidylserine, which is the absolute binding target for Annexin V.

  • Wash pellets twice with cold PBS and resuspend in 1X Annexin V Binding Buffer.

  • Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI). Incubate for 15 min in the dark.

  • Analyze via flow cytometry, capturing at least 10,000 events per sample.

Self-Validation & QC: The system validates itself through the inclusion of single-stained controls (Annexin V only, PI only) to calculate rigorous compensation matrices, eliminating fluorescence spillover. A Staurosporine-treated positive control ensures the Annexin V reagent is active. If the positive control fails to show >50% apoptosis, the reagent batch is flagged and data discarded.

Conclusion

The N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide scaffold is a masterclass in rational drug design. By combining the ATP-competitive traits of a quinoxalinone with the zinc-chelating properties of a benzamide, ODQB effectively collapses tumor survival networks from two angles: starving the cell of VEGFR-2 mediated angiogenesis and inducing catastrophic microtubule stabilization via HDAC6 inhibition. When combined with its ability to block ABCG2 efflux pumps, ODQB represents a highly viable candidate for overcoming multidrug-resistant malignancies.

References

  • Title: Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study Source: NIH (Molecules, 2025) URL: [Link]

  • Title: Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers Source: NIH (Molecules, 2019) URL: [Link]

  • Title: The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter Source: MDPI (Molecules, 2021) URL: [Link]

  • Title: New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation Source: Taylor & Francis (New Journal of Chemistry, 2021) URL: [Link]

Sources

Exploratory

Pharmacokinetic Profiling and Bioavailability of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide: A Technical Guide

Executive Summary The quinoxaline scaffold, particularly its 3-oxo-3,4-dihydroquinoxaline (quinoxalinone) derivatives, represents a privileged pharmacophore in modern drug discovery. Compounds within this class are exten...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoxaline scaffold, particularly its 3-oxo-3,4-dihydroquinoxaline (quinoxalinone) derivatives, represents a privileged pharmacophore in modern drug discovery. Compounds within this class are extensively investigated for their roles in oncology, metabolic disease modulation, and kinase inhibition[1]. However, the translation of these bioactive molecules into clinical candidates is frequently bottlenecked by complex pharmacokinetic (PK) properties. Clinical evaluations of related quinoxaline agents have demonstrated significant interpatient pharmacokinetic variability, primarily driven by differences in hepatic clearance and volume of distribution[2].

This whitepaper provides an in-depth, mechanistic guide to the pharmacokinetic profiling of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide . By deconstructing the physicochemical liabilities of this specific scaffold, we outline self-validating in vitro and in vivo protocols designed to accurately quantify its absorption, distribution, metabolism, and excretion (ADME) profile.

Structural Pharmacokinetics: The Quinoxalinone-Benzamide Axis

The pharmacokinetic behavior of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide is dictated by the interplay between its two primary structural domains:

  • The 3-Oxo-3,4-dihydroquinoxaline Core: This rigid, planar lactam motif provides critical hydrogen bond donor/acceptor sites. While excellent for target affinity, the planarity often results in high crystal lattice energy, leading to dissolution-rate-limited absorption in the gastrointestinal tract.

  • The Benzamide Linkage: The addition of the aromatic amide enhances lipophilicity (LogP) and can selectively target transport proteins to overcome multidrug resistance[3]. However, it introduces a metabolic liability, acting as a substrate for hepatic amidases and CYP450-mediated aromatic hydroxylation.

Causality in PK Design: Because this molecule possesses both solubility constraints and metabolic liabilities, standard in vivo dosing without prior in vitro mechanistic profiling will yield ambiguous bioavailability data. We must systematically isolate permeability from metabolism.

Biotransformation Parent N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide CYP Hepatic CYP450 Oxidation (Phase I) Parent->CYP Amidase Amidase Cleavage (Phase I) Parent->Amidase Met1 Hydroxylated Quinoxalinone CYP->Met1 Met2 Benzoic Acid + Quinoxalinamine Amidase->Met2 UGT Phase II Glucuronidation Met1->UGT Excretion Renal / Biliary Excretion Met2->Excretion UGT->Excretion

Figure 1: Proposed Phase I and Phase II metabolic pathways for the quinoxalinone benzamide scaffold.

In Vitro ADME Profiling: Self-Validating Methodologies

To ensure absolute scientific integrity, every protocol must operate as a closed-loop, self-validating system. Recent synthetic updates have expanded the quinoxaline library, highlighting the absolute necessity for rigorous, artifact-free ADME profiling[4].

Intestinal Permeability (Bidirectional Caco-2 Assay)

Causality: To determine if the compound's oral bioavailability is limited by poor transcellular diffusion or active efflux (e.g., P-glycoprotein), a bidirectional Caco-2 assay is mandatory.

Step-by-Step Protocol:

  • Cell Seeding: Seed Caco-2 cells on polycarbonate Transwell inserts. Culture for 21 days to allow full differentiation and tight junction formation.

  • Dosing: Prepare a 10 µM solution of the compound in HBSS buffer (pH 7.4). Apply to the apical (A) chamber for A→B assessment, and the basolateral (B) chamber for B→A assessment.

  • Sampling: Extract 50 µL aliquots from the receiver chambers at 0, 30, 60, 90, and 120 minutes. Replace with fresh buffer.

  • Quantification: Analyze samples via LC-MS/MS to calculate the apparent permeability ( ) and Efflux Ratio ( ).

Self-Validation Mechanism: This protocol utilizes a tripartite validation loop. First, Transepithelial Electrical Resistance (TEER) is measured pre- and post-experiment (>250 Ω·cm² required). Second, Lucifer Yellow (a paracellular marker) is co-incubated; any basolateral recovery exceeding 1% invalidates the well, proving the monolayer was compromised. Finally, total mass balance is calculated to rule out non-specific binding to the plasticware.

Caco2_Workflow Seed Caco-2 Cell Seeding (21-Day Transwell) TEER TEER Measurement (>250 Ω·cm²) Seed->TEER Dose Apply N-(3-Oxo...)benzamide (Apical & Basolateral) TEER->Dose Sample Time-Course Sampling (0-120 min) Dose->Sample Validate Lucifer Yellow Assay (Monolayer Integrity Check) Sample->Validate LCMS LC-MS/MS Bioanalysis (Papp & Efflux Ratio) Validate->LCMS

Figure 2: Self-validating Caco-2 bidirectional permeability workflow ensuring monolayer integrity.

Hepatic Microsomal Stability

Causality: The amide bond and aromatic rings are prime targets for enzymatic degradation. Liver microsomes provide a rapid assessment of intrinsic clearance ( ) and predict first-pass extraction liabilities.

Step-by-Step Protocol:

  • Incubate 1 µM of the compound with pooled rat/human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Quench the reaction at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard.

  • Centrifuge at 14,000 rpm for 15 minutes and analyze the supernatant.

Self-Validation Mechanism: A minus-NADPH control is run in parallel. If compound depletion occurs without NADPH, it isolates amidase hydrolysis or chemical instability from CYP450 metabolism. Concurrently, high-clearance (Verapamil) and low-clearance (Atenolol) reference compounds are tested to validate the enzymatic viability of the specific microsomal lot.

In Vivo Bioavailability & Bioanalytical Quantification

Animal Dosing and Sampling

To calculate absolute oral bioavailability ( ), systemic exposure must be compared between Intravenous (IV) and Oral (PO) routes.

  • IV Administration: 1 mg/kg formulated in 5% DMSO / 10% Solutol / 85% Saline (to overcome quinoxalinone lattice energy).

  • PO Administration: 10 mg/kg formulated as a homogenous suspension in 0.5% Methylcellulose.

  • Sampling: Serial blood draws via jugular vein catheter at predefined intervals (0.08 to 24 hours).

LC-MS/MS Bioanalysis

Causality: Quinoxalinones often exhibit high plasma protein binding, resulting in low free-drug concentrations. LC-MS/MS with Multiple Reaction Monitoring (MRM) is required for sub-nanogram sensitivity.

Self-Validation Mechanism: A Stable-Isotope-Labeled Internal Standard (SIL-IS) is spiked into every plasma sample prior to protein precipitation. This normalizes any variations in extraction recovery or matrix-induced ion suppression. A full calibration curve with interspersed Quality Control (QC) samples validates the run; QCs must deviate by no more than ±15% from nominal concentrations for the data to be accepted.

Quantitative Pharmacokinetic Profile

The following table synthesizes representative preclinical PK parameters for optimized quinoxalinone-benzamide derivatives in a rodent model, demonstrating typical clearance and distribution characteristics for this chemical class.

Pharmacokinetic ParameterSymbolUnitsIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Maximum Plasma Concentration ng/mL-450 ± 65
Time to Maximum Concentration h-1.5 ± 0.5
Area Under the Curve ng·h/mL1200 ± 1503600 ± 420
Systemic Clearance L/h/kg0.83-
Volume of Distribution (Steady State) L/kg2.4-
Terminal Half-life h3.2 ± 0.43.8 ± 0.6
Absolute Oral Bioavailability %-30.0%
Mechanistic Interpretation

The data reveals a moderate volume of distribution ( = 2.4 L/kg), indicating that while the compound escapes the vascular compartment, extensive deep-tissue partitioning is restricted, likely due to high plasma protein binding. The absolute bioavailability of 30% is a direct consequence of moderate intestinal permeability coupled with hepatic first-pass metabolism (amidase/CYP450 activity), underscoring the necessity of the in vitro profiling described in Section 3.

Conclusion & Lead Optimization Strategies

N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide presents a highly tractable, yet pharmacokinetically complex scaffold. The primary liabilities—solubility-limited absorption and first-pass amide hydrolysis—can be systematically identified using the self-validating protocols outlined above. Future lead optimization should focus on:

  • Isosteric Replacement: Substituting the benzamide linkage with bioisosteres (e.g., triazoles or oxadiazoles) to eliminate amidase liability while maintaining target affinity.

  • Formulation Enhancement: Utilizing amorphous solid dispersions (ASDs) or lipid-based nanocarriers to disrupt the rigid quinoxalinone crystal lattice, thereby driving higher gastrointestinal absorption and improving the beyond the 30% threshold.

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Foundational

A Technical Guide to Molecular Docking of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide Derivatives in Drug Discovery

Executive Summary The quinoxaline scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoxaline scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] Within this class, N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide derivatives have emerged as a particularly promising series, demonstrating significant potential as inhibitors of various therapeutic targets like histone deacetylases (HDACs) and protein kinases.[1][5][6][7] This technical guide provides an in-depth, experience-driven framework for conducting molecular docking studies on these derivatives. It moves beyond a simple recitation of steps to explain the critical reasoning behind protocol choices, ensuring a robust and scientifically valid computational analysis. We will cover the entire workflow, from meticulous preparation of both ligand and protein to the nuanced interpretation of docking results and essential validation against experimental data.

The Scientific Foundation: Understanding the "Why"

Molecular docking is a powerful computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a protein receptor).[8][9][10][11] This technique is instrumental in structure-based drug design, allowing researchers to screen virtual libraries of compounds, elucidate structure-activity relationships (SAR), and optimize lead candidates before committing to costly and time-consuming synthesis.[4][11]

For N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide derivatives, docking studies are crucial for understanding how modifications to the benzamide ring or the quinoxaline core affect binding affinity and selectivity for a given target. The core hypothesis is that the quinoxaline moiety often acts as a critical pharmacophore, engaging in key interactions within the protein's binding pocket, while the substituted benzamide portion can be modified to enhance potency and target specificity.[1][5]

Pre-Docking Preparation: The Bedrock of Accurate Predictions

The axiom "garbage in, garbage out" is particularly resonant in computational chemistry. The quality and accuracy of your docking results are directly contingent upon the meticulous preparation of your input structures.[9]

Target Protein Preparation

The goal of protein preparation is to transform a static crystal structure from the Protein Data Bank (PDB) into a biologically relevant model ready for docking.

Step-by-Step Protocol: Protein Preparation

  • Procurement: Download the target protein's crystal structure (e.g., from the PDB). For this guide, we will reference HDAC6 (PDB ID: 5WPB), a known target for quinoxaline derivatives.[5]

  • Initial Cleaning: Load the PDB file into a molecular visualization program (e.g., UCSF Chimera, Schrödinger Maestro, BIOVIA Discovery Studio).[12][13] Remove all non-essential components, such as co-crystallized ligands, solvent molecules (water, ions), and cofactors, unless they are known to be integral to the binding of your ligand series.[12][13]

  • Structural Correction: Check for and repair any missing residues or incomplete side chains. The software can often build these in using rotamer libraries.[13]

  • Protonation and Charge Assignment: This is a critical step. Add hydrogen atoms to the protein, ensuring that the protonation states of ionizable residues (Asp, Glu, His, Lys, Arg) are appropriate for a physiological pH (typically set to 7.4).[8] This correctly models potential hydrogen bond donors and acceptors. Assign partial atomic charges using a standard force field, such as AMBER or CHARMM.

  • Energy Minimization: Perform a constrained energy minimization of the protein structure. This step relieves any steric clashes or unfavorable geometries introduced during the previous steps while keeping the backbone atoms fixed to preserve the experimentally determined conformation.

  • Final Output: Save the prepared protein structure in the required format for your docking software (e.g., PDBQT for AutoDock Vina).

Causality Check: Why remove water molecules? While some water molecules can be critical for binding (bridging interactions), most bulk solvent is not and can interfere with the docking algorithm. Retaining specific, structurally important water molecules is an advanced technique that should only be employed with strong evidence of their role. Why is protonation state so important? The charge of a residue directly dictates its ability to form hydrogen bonds and salt bridges, which are often the dominant forces in ligand binding. Incorrect protonation can lead to completely erroneous binding mode predictions.

Ligand Preparation

The ligand must be converted from a 2D drawing or a simple 3D structure into a low-energy, correctly protonated conformation with accurate partial charges.

Step-by-Step Protocol: Ligand Preparation

  • Structure Generation: Draw the N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide derivative in a 2D chemical sketcher and convert it to a 3D structure.

  • Protonation State: As with the protein, assign the correct protonation state for physiological pH.

  • Tautomer and Stereoisomer Generation: If the molecule can exist in multiple tautomeric forms or has undefined stereocenters, it is crucial to generate all relevant forms, as the biologically active one may not be the most obvious.

  • Energy Minimization: Perform a thorough energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or GAFF) to find a low-energy conformer.

  • Charge Calculation: Calculate partial atomic charges for the ligand.

  • Final Output: Save the prepared ligand(s) in the appropriate format (e.g., MOL2, SDF, or PDBQT).

The Molecular Docking Workflow: Simulating the Interaction

With prepared structures in hand, the docking simulation can be performed. The process involves defining the search space and using a scoring function to evaluate potential binding poses.

Defining the Binding Site (Grid Generation)

The docking algorithm must be told where to search for a binding site. This is typically done by defining a "grid box" that encompasses the active site.

  • Known Ligand Approach: If you are using a PDB structure that contains a co-crystallized ligand, the easiest and most reliable method is to define the grid box centered on this ligand's position.[8][14]

  • Blind Docking: If the binding site is unknown, a much larger grid box encompassing the entire protein can be used. This "blind docking" approach is computationally more intensive and less accurate but can be useful for identifying novel allosteric sites.

The Docking Simulation

The software will now systematically place the flexible ligand into the rigid receptor's active site, generating thousands or millions of potential binding poses. Each pose is evaluated by a scoring function , which estimates the binding free energy. Lower scores typically indicate more favorable binding.[11]

A Generalized Docking Protocol (Example: AutoDock Vina)
  • Input Files: Provide the prepared protein receptor file (e.g., receptor.pdbqt) and the prepared ligand file (e.g., ligand.pdbqt).

  • Configuration File: Create a configuration file that specifies the input files and the grid box parameters (center coordinates and dimensions).[14]

  • Execution: Run the Vina executable from the command line, pointing it to the configuration file.

  • Output: Vina will generate an output file (e.g., output.pdbqt) containing a set number of top-ranked binding poses for the ligand, along with their corresponding binding affinity scores (in kcal/mol).

Diagram: Molecular Docking Workflow

G cluster_prep 1. Pre-Docking Preparation cluster_dock 2. Docking Simulation cluster_post 3. Post-Docking Analysis PDB Protein Crystal Structure (PDB) CleanProtein CleanProtein PDB->CleanProtein Clean: Remove Water, Ions Ligand2D 2D Ligand Structure Ligand3D Ligand3D Ligand2D->Ligand3D Generate 3D Conformation CorrectProtein CorrectProtein CleanProtein->CorrectProtein Correct: Add Hydrogens, Assign Charges MinProtein MinProtein CorrectProtein->MinProtein Minimize Energy PrepProtein PrepProtein MinProtein->PrepProtein Prepared Protein (PDBQT) DefineGrid Define Binding Site (Grid Box Generation) PrepProtein->DefineGrid CorrectLigand CorrectLigand Ligand3D->CorrectLigand Add Hydrogens, Assign Charges MinLigand MinLigand CorrectLigand->MinLigand Minimize Energy PrepLigand PrepLigand MinLigand->PrepLigand Prepared Ligand (PDBQT) RunDocking Execute Docking Algorithm (e.g., AutoDock Vina) PrepLigand->RunDocking DefineGrid->RunDocking Scoring Search & Scoring Function RunDocking->Scoring Results Docking Poses & Binding Scores Scoring->Results Analysis Visualize Interactions (H-bonds, Hydrophobic, etc.) Results->Analysis Validation Compare with Experimental Data Analysis->Validation Feedback Loop SAR Structure-Activity Relationship (SAR) Analysis Analysis->SAR

Caption: A generalized workflow for molecular docking studies.

Post-Docking Analysis: From Data to Insight

The raw output of a docking run is simply a list of poses and scores. The real scientific value comes from careful analysis and interpretation.

  • Pose Clustering and Selection: The top-scoring pose is not always the correct one. It is crucial to visually inspect the top 5-10 poses. Look for poses that form chemically sensible interactions with key active site residues. Often, multiple high-ranking poses will cluster in a similar orientation; this "consensus" can increase confidence in the predicted binding mode.

  • Interaction Analysis: Visualize the top-ranked pose within the protein's active site. Identify and catalog the specific interactions:

    • Hydrogen Bonds: Key for affinity and specificity.

    • Hydrophobic Interactions: Often drive the initial binding event.

    • Pi-Pi Stacking: Common with aromatic systems like the quinoxaline core.

    • Salt Bridges: Strong electrostatic interactions.

  • Structure-Activity Relationship (SAR) Analysis: Dock a series of related N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide derivatives with known biological activities. A successful docking protocol should be able to rationalize the experimental SAR. For example, does a highly active compound show more favorable interactions or a better fit in the binding pocket than a less active analog? Studies have shown that the quinoxaline ring and its substituents play a crucial role in the binding pattern.[1][5]

Table 1: Example Docking Results for a Virtual Series of HDAC6 Inhibitors

Compound IDSubstituent (R) on BenzamideDocking Score (kcal/mol)Key Interactions with HDAC6 (PDB: 5WPB)Predicted IC₅₀ (µM)
Lead-1 H-8.5H-bond with His610; Pi-Pi stacking with Phe6805.2
Lead-1a 4-F-8.9H-bond with His610; Pi-Pi stacking with Phe680; Halogen bond3.1
Lead-1b 4-OCH₃-8.2H-bond with His610; Steric clash with Leu7288.9
Lead-1c 4-NH₂-9.2H-bond with His610 & Asp709; Pi-Pi stacking with Phe6801.5

Note: Data is illustrative and based on typical interaction patterns for this class of compounds.

Validation: Building Trust in Computational Models

A computational model is only useful if it reflects reality. Validation is the process of confirming that your docking protocol is reliable and predictive.

In Silico Validation
  • Re-docking: The most fundamental validation test. Take the co-crystallized ligand from the PDB file, prepare it, and dock it back into its own receptor. The protocol is considered valid if it can reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[15][16][17] This confirms that the search algorithm and scoring function are capable of finding the correct solution.[14][16]

Correlation with Experimental Data

The ultimate validation is to compare computational predictions with experimental results.

  • Ranking: Dock a set of compounds with known activities (e.g., measured IC₅₀ values). Does the ranking of the docking scores correlate with the ranking of the experimental activities? A good correlation (e.g., R² > 0.6) suggests the model has predictive power for that chemical series and target.

  • Decoy Sets: For virtual screening validation, a library of known active compounds is "seeded" into a much larger library of "decoy" molecules (compounds with similar physical properties but presumed to be inactive). A successful docking run should rank the known actives significantly higher than the decoys.[11][16]

Diagram: Validation Feedback Loop

G cluster_comp Computational Prediction cluster_exp Experimental Verification cluster_val Validation & Refinement Docking Molecular Docking (Predicted Binding Affinity) Correlation Correlate Results (e.g., R² analysis) Docking->Correlation Assay In Vitro Biological Assay (Measured IC50 / Ki) Assay->Correlation Refine Refine Docking Protocol Correlation->Refine If Poor Correlation Refine->Docking Iterate

Caption: The iterative cycle of computational prediction and experimental validation.

Conclusion and Future Perspectives

Molecular docking is an indispensable tool in the modern drug discovery pipeline for evaluating compounds like N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide derivatives. By following a rigorous, well-validated protocol as outlined in this guide, researchers can gain profound insights into molecular recognition, intelligently guide synthetic chemistry efforts, and ultimately accelerate the identification of novel therapeutic agents. The future of this field lies in integrating more advanced techniques, such as molecular dynamics simulations to account for protein flexibility and machine learning-enhanced scoring functions, to further improve predictive accuracy.

References

  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. (2025). MDPI.
  • Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)
  • Lang, P.T., & Brozell, S. (2025). Tutorial: Prepping Molecules. UCSF DOCK.
  • Design, Synthesis, and Biological Evaluation of Novel Pyrazine Substituted Benzamides as Allosteric Activators of Human Glucokin. (2025). Life and Applied Nano Bio-Science.
  • Protein-ligand docking. (2019). Galaxy Training.
  • DOCKING TUTORIAL. (2010).
  • Protein-ligand docking 101 - running a simul
  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. (2025).
  • Preparing the protein and ligand for docking. (2025). ScotChem.
  • Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. PMC.
  • Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies. (2021). Frontiers.
  • Discovery of 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)
  • Molecular Docking Study of Substituted Benzamide Derivatives as Analgesic Candidates. (2025).
  • Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
  • Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR. (2024). PubMed.
  • Molecular Docking Study of Substituted Benzamide Derivatives as Analgesic Candidates. (2025). Borneo Journal of Pharmacy.
  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory p
  • Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors. (2020). PubMed.
  • N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry (RSC Publishing).
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydroptero
  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Comput
  • Lessons from Docking Validation.
  • Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. (2024). Taylor & Francis Online.
  • Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. (2014). Molecular Omics | Oxford Academic.
  • Molecular Docking in Drug Discovery: Techniques, Applic

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Exploratory

Preliminary In Vitro Toxicity Screening of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide: A Technical Guide for Early-Stage De-risking

Executive Summary & Structural Rationale As drug discovery pipelines accelerate, the imperative to "fail fast and fail cheap" relies entirely on the robustness of early-stage in vitro toxicity screening. This whitepaper...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

As drug discovery pipelines accelerate, the imperative to "fail fast and fail cheap" relies entirely on the robustness of early-stage in vitro toxicity screening. This whitepaper outlines a comprehensive, self-validating screening cascade specifically tailored for N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide , a novel chemical entity featuring a quinoxalin-2(1H)-one scaffold conjugated to a benzamide moiety.

The quinoxalin-2(1H)-one core (tautomeric with 3-hydroxyquinoxaline) is a highly privileged pharmacophore in medicinal chemistry, frequently leveraged for its robust anticancer, kinase-inhibitory, and antimicrobial properties[1]. However, the structural versatility of quinoxalines necessitates rigorous early-stage toxicity screening, as certain derivatives can exhibit dose-dependent hepatotoxicity or genotoxicity[2]. Furthermore, the addition of the benzamide linkage introduces potential metabolic liabilities, such as amidase-mediated cleavage or CYP450-driven aromatic hydroxylation.

To prevent late-stage clinical attrition, we must deploy a tiered screening strategy that not only identifies toxicity but elucidates its cellular causality.

The Tiered Screening Cascade (Causality & Logic)

As application scientists, we do not merely execute assays; we engineer decision matrices. The following tiered approach ensures that every data point validates the next, preventing false positives caused by assay interference or poor compound solubility.

  • Tier 1: Basal Cytotoxicity (The Therapeutic Window). Before assessing specialized organ toxicity, we must establish the baseline Selectivity Index (SI)[3]. We utilize Human Dermal Fibroblasts (HDF) for somatic baseline and HepG2 cells for hepatic baseline. Crucially, we multiplex metabolic assays (MTT) with membrane integrity assays (LDH). Causality: Quinoxalinones can transiently uncouple mitochondrial oxidative phosphorylation without inducing immediate cell death. If MTT decreases but LDH remains basal, the compound is cytostatic; if both correlate, it is cytocidal.

  • Tier 2: Metabolic Liability (CYP450 Profiling). The liver is the primary site of xenobiotic metabolism. We must determine if the N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide structure inhibits major CYP isoforms (e.g., CYP3A4, CYP2D6), which would flag a high risk for Drug-Drug Interactions (DDIs).

  • Tier 3: Specialized Toxicity (Cardiotox & Genotox). Nitrogen-rich heterocycles can inadvertently coordinate with the pore cavity of hERG channels, leading to QT prolongation. Additionally, planar aromatic systems carry an inherent risk of DNA intercalation, necessitating miniaturized Ames testing.

Workflow Start N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide Tier1 Tier 1: Basal Cytotoxicity (Multiplexed MTT / LDH) Start->Tier1 Tier2 Tier 2: Hepatotoxicity (HepG2 / CYP450 Profiling) Tier1->Tier2 IC50 > 50 µM Fail Structural Optimization (Toxicity Flag) Tier1->Fail IC50 < 10 µM Tier3 Tier 3: Genotox & Cardiotox (Ames / hERG Patch-Clamp) Tier2->Tier3 Stable Clearance Tier2->Fail CYP Inhibition Decision Lead Advancement (In Vivo Ready) Tier3->Decision No Liabilities Tier3->Fail hERG Blockade

Fig 1. Tiered in vitro toxicity screening workflow for quinoxalinone derivatives.

Representative Quantitative Data Profile

To contextualize the screening cascade, Table 1 outlines a representative data profile for a successful, de-risked quinoxalinone derivative progressing through the in vitro pipeline. A compound exhibiting this profile would be cleared for in vivo acute toxicity assessments, where the No Observed Adverse Effect Level (NOAEL) is typically established[4].

Table 1: Representative In Vitro Toxicity Profile for Quinoxalinone Derivatives

Assay CategoryCell Line / TargetReadout ParameterRepresentative ValueInterpretation / Threshold
Basal Cytotoxicity HDF (Fibroblasts)IC₅₀ (MTT)> 100 µMFavorable safety margin for somatic cells.
Hepatotoxicity HepG2IC₅₀ (LDH Release)68.2 µMLow hepatic liability at therapeutic doses.
CYP450 Inhibition CYP3A4 / CYP2D6IC₅₀ (Luminescence)> 50 µMLow risk of drug-drug interactions (DDI).
Genotoxicity Salmonella (TA98/TA100)Revertant ColoniesNegativeNo frameshift or point mutation liability.
Cardiotoxicity hERG CHO-K1IC₅₀ (Patch-Clamp)32.5 µMLow risk of QT prolongation (Threshold < 10 µM).

Self-Validating Experimental Protocols

The following protocols are designed with internal validation mechanisms to ensure data integrity.

Protocol A: Multiplexed MTT/LDH Cytotoxicity Assay

This assay relies on the measurement of succinate dehydrogenase activity (MTT)[3] alongside membrane rupture (LDH).

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 and HDF cells at a density of 1 × 10⁴ cells/well in a 96-well clear-bottom plate. Incubate for 24h at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10-point half-log dilution series of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide (0.1 µM to 100 µM) in DMSO. Final DMSO concentration in wells must not exceed 0.1% (v/v) to prevent vehicle toxicity.

  • Controls (Crucial for Validation):

    • Positive Control: 1% Triton X-100 (induces 100% LDH release and 0% MTT viability).

    • Negative Control: 0.1% DMSO vehicle.

  • Incubation: Incubate cells with the compound for 48 hours.

  • LDH Readout (Extracellular): Transfer 50 µL of the supernatant from each well to a fresh plate. Add 50 µL of LDH reaction mix (containing lactate, NAD+, and tetrazolium salt). Incubate in the dark for 30 mins. Read absorbance at 490 nm.

  • MTT Readout (Intracellular): Add 10 µL of MTT reagent (5 mg/mL) to the remaining medium in the original plate. Incubate for 3 hours. Aspirate medium, solubilize formazan crystals in 100 µL DMSO, and read absorbance at 570 nm.

  • Data Synthesis: Plot dose-response curves. A divergence between MTT IC₅₀ and LDH IC₅₀ indicates metabolic interference without acute cell death.

Protocol B: High-Throughput hERG Patch-Clamp Assay

While in silico ADMET and docking simulations can predict binding[5], physical electrophysiology is mandatory for cardiotoxicity de-risking.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO-K1 cells stably expressing the human ether-a-go-go-related gene (hERG) potassium channel.

  • Electrophysiology Setup: Utilize an automated planar patch-clamp system. The intracellular solution must contain K-aspartate and ATP; the extracellular solution must contain standard physiological Tyrode's solution.

  • Self-Validation (Seal Quality): Establish a whole-cell configuration. Validation Check: The pre-compound baseline leak current must be < 100 pA, and access resistance must be < 20 MΩ. Discard any cell failing these metrics.

  • Voltage Protocol: Apply a holding potential of -80 mV. Depolarize to +20 mV for 2 seconds to activate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse the compound at 10 µM and 30 µM. Monitor the peak tail current amplitude until steady-state block is achieved (typically 3-5 minutes).

  • Reference Control: Apply 0.1 µM E-4031 (a known hERG inhibitor) at the end of the experiment to confirm channel sensitivity.

Mechanistic Visualization of Quinoxalinone Toxicity

If toxicity is observed during Tier 1 or Tier 2 screening, it is critical to understand the cellular pathway. High concentrations of planar nitrogenous heterocycles can overwhelm hepatic clearance, leading to oxidative stress.

Mechanism Compound Quinoxalinone Derivative Metabolism Hepatic CYP450 Oxidation Compound->Metabolism Phase I ROS ROS Accumulation (Oxidative Stress) Compound->ROS High Concentration Metabolism->ROS Reactive Metabolites Mito Mitochondrial Depolarization ROS->Mito ΔΨm Loss Apoptosis Apoptosis (Caspase Activation) Mito->Apoptosis Cytochrome c Release

Fig 2. Hypothesized cellular toxicity mechanism for high-dose quinoxalinone exposure.

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Foundational

Comprehensive Guide to the Identification of Metabolites of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide in Liver Microsomes

Executive Summary The identification of metabolic "soft spots" during early-stage drug discovery is critical for optimizing pharmacokinetics and mitigating idiosyncratic toxicity. Quinoxaline derivatives, particularly qu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The identification of metabolic "soft spots" during early-stage drug discovery is critical for optimizing pharmacokinetics and mitigating idiosyncratic toxicity. Quinoxaline derivatives, particularly quinoxalin-2-ones, represent a privileged scaffold in medicinal chemistry with potent antimicrobial and antitumoral properties[1]. However, their complex biotransformation profiles—often driven by cytochrome P450 (CYP450) enzymes—require rigorous in vitro characterization[2].

This whitepaper provides an authoritative, step-by-step technical framework for elucidating the Phase I metabolic profile of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide using Human Liver Microsomes (HLM) and Liquid Chromatography-High Resolution Tandem Mass Spectrometry (LC-HRMS/MS). The protocols described herein are designed as self-validating systems, ensuring that all observed biotransformations are enzymatically driven and structurally verified[3].

Structural Vulnerabilities & Predictive Metabolism

Before initiating in vitro assays, a predictive structural analysis establishes the targeted mass transitions for the mass spectrometer. The parent compound, N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide (Chemical Formula: C15​H11​N3​O2​ , Exact Mass: 265.0851 Da, [M+H]+=266.0924 ), contains two primary domains susceptible to hepatic metabolism:

  • The Benzamide Moiety: Susceptible to both CYP-mediated aromatic hydroxylation (+16 Da) and amidase-mediated hydrolysis (-104 Da).

  • The Quinoxalinone Core: Prone to CYP1A2/CYP3A4-mediated aromatic hydroxylation on the benzo-fused ring and N-oxidation at the nitrogen atoms[2].

Pathways Parent Parent Compound (m/z 266) N-(3-Oxo-3,4-dihydroquinoxalin- 2-yl)benzamide M1 M1/M2: Hydroxylation (m/z 282) +16 Da on Phenyl/Quinoxaline Parent->M1 CYP450 Oxidation M3 M3: Amide Hydrolysis (m/z 162) 3-aminoquinoxalin-2-one Parent->M3 Hepatic Amidases M4 M4: N-Oxidation (m/z 282) +16 Da on Quinoxaline Ring Parent->M4 CYP450 / FMO N-Oxidation

Predicted Phase I metabolic biotransformation pathways for the parent compound.

Self-Validating Experimental Protocols

To ensure data integrity and comply with FDA guidelines for in vitro drug-drug interaction (DDI) and metabolism studies[4], the incubation protocol must control for non-enzymatic degradation.

Reagent Preparation & Incubation

The causality behind this specific protocol lies in mimicking the physiological environment of the human liver while isolating the variables of interest.

  • Matrix Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Causality: Magnesium is an essential cofactor that stabilizes the CYP450-substrate complex and facilitates electron transfer from NADPH-cytochrome P450 reductase.

  • Microsome Addition: Add pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 1.0 mg/mL.

  • Substrate Spiking: Spike N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide to a final concentration of 1 µM (keep organic solvent < 0.1% v/v to prevent enzyme inhibition).

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes. Causality: This establishes thermal equilibrium and allows the highly lipophilic parent compound to partition into the microsomal lipid bilayer where the CYP450 active sites reside.

  • Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, and 60 minutes.

Quenching & Protein Precipitation

Immediately transfer each 50 µL aliquot into 150 µL of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Diclofenac). Causality: Acetonitrile is utilized rather than methanol because it provides a more rapid and complete precipitation of the CYP450 proteins. This yields a cleaner supernatant, drastically reducing matrix effects and ion suppression during electrospray ionization (ESI)[5]. Centrifuge at 15,000 × g for 15 minutes at 4°C, and transfer the supernatant for LC-MS/MS analysis.

Mandatory Controls: A zero-minute control and a minus-NADPH control must be run in parallel. The minus-NADPH control validates that the observed biotransformations are strictly cytochrome P450-dependent.

Workflow A 1. Reagent Preparation HLM & Test Compound B 2. Pre-incubation (37°C) Establish Thermal Equilibrium A->B C 3. NADPH Initiation Start CYP450 Catalysis B->C D 4. Time-Course Sampling (0, 15, 30, 60 min) C->D E 5. Quench (Ice-Cold ACN) Protein Precipitation D->E F 6. Centrifugation Pellet Denatured Proteins E->F G 7. LC-HRMS/MS Analysis DDA & Mass Defect Filtering F->G

Step-by-step experimental workflow for liver microsome metabolite identification.

LC-HRMS/MS Analytical Strategy

High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is deployed to achieve sub-5 ppm mass accuracy, which is essential for differentiating isobaric interferences from true metabolites[3].

Table 1: LC-HRMS/MS Analytical Parameters
ParameterSpecification / ConditionScientific Rationale
Column UPLC BEH C18 (2.1 × 100 mm, 1.7 µm)Sub-2 µm particles provide the high peak capacity required to resolve positional isomers of hydroxylation.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as a proton source, enhancing ionization efficiency in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAprotic solvent provides optimal elution strength and peak shape for aromatic amides.
MS Scan Range m/z 100 – 800Captures the parent [M+H]+ (m/z 266) and all lower-mass diagnostic fragments (e.g., m/z 105).
Acquisition Mode Data-Dependent Acquisition (DDA)Automatically triggers MS/MS on the top 5 most abundant ions, ensuring unbiased structural elucidation.
Post-Acquisition Data Mining: Mass Defect Filtering (MDF)

Because biotransformations introduce predictable shifts in exact mass (e.g., the addition of an oxygen atom alters the exact mass by exactly +15.9949 Da), the mass defect of the metabolite will shift predictably relative to the parent. MDF leverages this mathematical relationship to filter out endogenous microsomal lipid interferences, isolating the true drug-related signals[5].

Structural Elucidation & Causality in Fragmentation

The core of metabolite identification relies on interpreting MS/MS fragmentation patterns. The parent compound (m/z 266.09) predominantly cleaves at the benzamide bond, yielding two highly diagnostic product ions:

  • m/z 105.03: The benzoyl cation.

  • m/z 162.06: The protonated 3-aminoquinoxalin-2(1H)-one core.

By tracking how these two "halves" of the molecule shift in mass, we can pinpoint the exact site of metabolism.

Table 2: Putative Phase I Metabolites & Structural Localization
Metabolite IDBiotransformationFormulaExact Mass [M+H]+ Mass Shift (Da)Diagnostic MS/MS Fragments (m/z)
M0 (Parent) None C15​H12​N3​O2+​ 266.09240105.03, 162.06
M1 Phenyl Hydroxylation C15​H12​N3​O3+​ 282.0873+15.9949121.03 , 162.06
M2 Quinoxaline Hydroxylation C15​H12​N3​O3+​ 282.0873+15.9949105.03, 178.06
M3 Amide Hydrolysis C8​H8​N3​O+ 162.0662-104.0262134.05, 119.03
M4 N-Oxidation C15​H12​N3​O3+​ 282.0873+15.9949105.03, 178.06 (See note below)

Differentiating C-Hydroxylation (M2) from N-Oxidation (M4): While M2 and M4 share the same exact mass and primary fragments, they can be distinguished mechanistically. N-oxides (M4) feature a weaker N-O bond and typically exhibit a characteristic neutral loss of oxygen (-16 Da) or an OH radical (-17 Da) directly from the precursor ion during collision-induced dissociation (CID). Conversely, C-hydroxylations (M2) typically undergo a neutral loss of water (-18 Da)[1].

Conclusion & Regulatory Context

The comprehensive profiling of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide in liver microsomes provides critical go/no-go data for lead optimization. Identifying whether the primary clearance mechanism is CYP-mediated (leading to M1/M2) or amidase-mediated (leading to M3) dictates the subsequent clinical strategy. Under the FDA's 2020 guidance on in vitro drug interaction studies, characterizing these pathways early ensures that potential victim/perpetrator DDI liabilities are mapped well before First-In-Human (FIH) trials[4].

References

  • Food and Drug Administration (FDA). (2020). Clinical Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. Federal Register.[Link]

  • Wang, Y., et al. (2024). Advances in Metabolism and Metabolic Toxicology of Quinoxaline 1,4-Di-N-oxides. Journal of Agricultural and Food Chemistry.[Link]

  • Turesky, R. J., et al. (2012). Cytochrome P450-mediated metabolism and DNA binding of 2-amino-1,7-dimethylimidazo[4,5-g]quinoxaline and its carcinogenic isomer 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in mice. Chemical Research in Toxicology.[Link]

  • Zhang, Y., et al. (2018). Metabolite Identification of a Novel Anti-Leishmanial Agent OJT007 in Rat Liver Microsomes Using LC-MS/MS. Molecules.[Link]

  • Li, F., et al. (2018). High-Throughput Metabolic Soft-Spot Identification in Liver Microsomes by LC/UV/MS: Application of a Single Variable Incubation Time Approach. Molecules.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note and Detailed Protocol for the Chemical Synthesis of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, step-by-step guide for the chemical synthesis of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide, a molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step guide for the chemical synthesis of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide, a molecule of interest in medicinal chemistry and drug development due to its privileged quinoxalinone scaffold. The protocol herein is designed for practical application in a research setting, emphasizing not only the procedural details but also the underlying chemical principles and rationale for experimental choices. This guide is structured to ensure scientific integrity and reproducibility, supported by authoritative references.

Introduction

The quinoxalin-2(1H)-one core is a significant heterocyclic motif found in a variety of biologically active compounds, exhibiting properties such as anticancer, antiviral, and antibacterial activities. The functionalization of this core, particularly at the C3 position, allows for the exploration of a diverse chemical space and the modulation of pharmacological properties. N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide is a derivative that combines the quinoxalinone scaffold with a benzoyl group, offering potential for unique biological interactions. This application note details a robust two-step synthetic pathway for its preparation, commencing with the synthesis of the key intermediate, 3-aminoquinoxalin-2(1H)-one, followed by its benzoylation.

Synthesis Overview

The synthesis of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide is approached in two primary stages:

  • Step 1: Synthesis of 3-Aminoquinoxalin-2(1H)-one. This crucial intermediate is prepared via a direct C-H amination of quinoxalin-2(1H)-one. This modern approach is favored for its efficiency and atom economy.

  • Step 2: N-Benzoylation of 3-Aminoquinoxalin-2(1H)-one. The final product is obtained through the acylation of the amino group of the intermediate with benzoyl chloride.

Synthesis_Workflow cluster_0 Step 1: C-H Amination cluster_1 Step 2: N-Benzoylation A Quinoxalin-2(1H)-one B 3-Aminoquinoxalin-2(1H)-one (Intermediate) A->B Direct Amination C N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide (Final Product) B->C Benzoyl Chloride

Caption: Overall synthetic workflow.

Part 1: Synthesis of 3-Aminoquinoxalin-2(1H)-one

The direct C-H amination of quinoxalin-2(1H)-ones represents an efficient and modern approach to introduce an amino group at the C3 position. Several methods have been developed, including photocatalytic and electrochemical approaches that offer mild reaction conditions.[1][2]

Protocol: Photoinduced Dehydrogenative Amination

This protocol is adapted from a photocatalyst-free method that utilizes air as the oxidant, presenting a green and accessible route.[1]

Materials

Reagent/SolventFormulaM.W. ( g/mol )AmountMoles (mmol)
Quinoxalin-2(1H)-oneC₈H₆N₂O146.15292 mg2.0
Ammonium Hydroxide (28-30%)NH₄OH35.054.0 mL~40
Dimethylformamide (DMF)C₃H₇NO73.0920 mL-
Ethyl AcetateC₄H₈O₂88.11As needed-
BrineNaCl(aq)-As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-

Equipment

  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • 30 W purple LED lamp

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Procedure

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add quinoxalin-2(1H)-one (292 mg, 2.0 mmol) and dimethylformamide (20 mL).

  • Add ammonium hydroxide solution (4.0 mL, ~40 mmol) to the flask.

  • Seal the flask and stir the mixture vigorously at room temperature.

  • Irradiate the reaction mixture with a 30 W purple LED lamp for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel containing 50 mL of ethyl acetate and 50 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate gradient) to afford 3-aminoquinoxalin-2(1H)-one.

Rationale for Experimental Choices

  • Photocatalyst-Free Approach: This method is advantageous as it avoids the need for expensive and potentially contaminating metal photocatalysts. The quinoxalin-2(1H)-one itself can act as a photosensitizer.[1]

  • Air as Oxidant: Utilizing atmospheric oxygen as the terminal oxidant makes this a greener and more cost-effective process compared to methods requiring stoichiometric chemical oxidants.[1]

  • Ammonium Hydroxide as Amine Source: Ammonium hydroxide serves as a readily available and inexpensive source of the amino group.

Part 2: Synthesis of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide

This step involves the classic Schotten-Baumann reaction conditions for the N-benzoylation of the synthesized 3-aminoquinoxalin-2(1H)-one.

Reaction_Mechanism cluster_0 N-Benzoylation Mechanism Intermediate 3-Aminoquinoxalin-2(1H)-one Product N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide Intermediate->Product Nucleophilic Attack Reagent Benzoyl Chloride Reagent->Product Base Pyridine (Base) Base->Product HCl Scavenger

Caption: N-Benzoylation reaction overview.

Protocol: N-Benzoylation

Materials

Reagent/SolventFormulaM.W. ( g/mol )AmountMoles (mmol)
3-Aminoquinoxalin-2(1H)-oneC₈H₇N₃O161.16161 mg1.0
Benzoyl ChlorideC₇H₅ClO140.570.14 mL1.2
PyridineC₅H₅N79.105 mL-
Dichloromethane (DCM)CH₂Cl₂84.9310 mL-
1 M Hydrochloric AcidHCl(aq)-As needed-
Saturated Sodium BicarbonateNaHCO₃(aq)-As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Equipment

  • 50 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure

  • Dissolve 3-aminoquinoxalin-2(1H)-one (161 mg, 1.0 mmol) in pyridine (5 mL) and dichloromethane (10 mL) in a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzoyl chloride (0.14 mL, 1.2 mmol) dropwise to the stirred solution over 5-10 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, quench by slowly adding 20 mL of water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash successively with 1 M hydrochloric acid (2 x 20 mL) to remove excess pyridine, followed by saturated sodium bicarbonate solution (2 x 20 mL), and finally brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide.

Rationale for Experimental Choices

  • Pyridine as Base and Solvent: Pyridine acts as a base to neutralize the hydrochloric acid byproduct of the reaction, driving the equilibrium towards the product. It also serves as a convenient solvent.

  • Dichloromethane as Co-solvent: DCM is used to ensure the solubility of the starting materials and product.

  • Acid and Base Washes: The workup procedure is critical for removing unreacted starting materials and byproducts. The HCl wash removes the basic pyridine, and the sodium bicarbonate wash removes any remaining acidic impurities.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O, N-H).

  • Melting Point Analysis: To assess purity.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Benzoyl chloride is corrosive and a lachrymator; handle with care.

  • Pyridine is flammable and has a strong, unpleasant odor.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

References

  • Wei, W., et al. (2018). An efficient visible-light-induced decarboxylative coupling reaction of N-protected α-amino acids with heterocycles provides aminoalkylated heterocycles in good yields. Organic Letters, 20(22), 7125-7130.
  • Li, K. J., et al. (2018). Electrochemical Dehydrogenative Cross‐Coupling of Quinoxalin‐2(1H)‐ones with Amines for the Synthesis of 3‐Aminoquinoxalinones.
  • Zhang, Y., & Zhang, Y. (2019). An efficient visible-light-induced C(sp2)-H/N-H cross-dehydrogenative coupling (CDC)-amination with both primary and secondary aliphatic amines allows the direct formation of 3-aminoquinoxalin-2(1H)-ones. The Journal of Organic Chemistry, 84(18), 11417-11424.
  • Anonymous. (2024). Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant. The Journal of Organic Chemistry. Available at: [Link]

  • Li, K. J., Xu, K., Liu, Y. G., Zeng, C. C., & Sun, B. G. (2019). Electrochemical Dehydrogenative Cross-Coupling of Quinoxalin-2(1H)-ones with Amines for the Synthesis of 3-Aminoquinoxalinones. Request PDF. Available at: [Link]

Sources

Application

Application Note: In Vitro Assay Preparation and Evaluation of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide as a Targeted VEGFR-2 Tyrosine Kinase Inhibitor

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Scientific Rationale & Mechanism of Action The quinoxaline-2(1H)-one scaffold is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Scientific Rationale & Mechanism of Action

The quinoxaline-2(1H)-one scaffold is a highly privileged structure in medicinal chemistry, increasingly recognized for its potent anti-angiogenic properties 1[1]. N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide serves as a representative small-molecule inhibitor targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR).

Unlike Type I inhibitors that compete directly with ATP, 3-oxo-3,4-dihydroquinoxalin-2-yl derivatives typically function as Type II kinase inhibitors 2[2]. They bind to the inactive "DFG-out" conformation of the VEGFR-2 kinase domain. This allosteric binding provides superior kinase selectivity and slower off-rates, effectively shutting down downstream PI3K/AKT and MEK/ERK signaling cascades responsible for endothelial cell proliferation and tumor angiogenesis 3[3].

VEGFR2_Pathway VEGF VEGF-A Ligand VEGFR2 VEGFR-2 (KDR) VEGF->VEGFR2 Activates PI3K PI3K / AKT Pathway VEGFR2->PI3K Phosphorylation MEK MEK / ERK Pathway VEGFR2->MEK Phosphorylation Inhibitor N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide Inhibitor->VEGFR2 Type II Inhibition (DFG-out) Angiogenesis Endothelial Cell Proliferation & Angiogenesis PI3K->Angiogenesis MEK->Angiogenesis

VEGFR-2 signaling pathway and its Type II inhibition by the quinoxaline derivative.

Reagent Preparation & Causality Matrix

To ensure assay trustworthiness, the preparation of the compound and biological reagents must follow strict physicochemical rules. Quinoxaline amides exhibit high lipophilicity, necessitating specific solvent handling.

Table 1: Critical Reagent Preparation and Storage
ReagentPreparation MethodStorageCausality / Rationale
Test Compound Dissolve in 100% molecular-grade DMSO to a 10 mM stock.-20°C, desiccatedQuinoxaline derivatives have poor aqueous solubility. 100% DMSO prevents precipitation during primary storage.
Kinase Buffer 40 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM DTT, 0.1% BSA.4°C (Add DTT fresh)MgCl₂ is an essential cofactor for ATP binding. DTT maintains kinase cysteine residues in a reduced, active state.
Sorafenib (Control) 10 mM stock in DMSO. Dilute to 1 µM final in assay.-20°C, desiccatedActs as a validated positive control (Type II VEGFR-2 inhibitor) to ensure assay sensitivity.
Matrigel® Thaw slowly on ice overnight.4°C (Liquid state)Thawing at room temperature causes irreversible premature polymerization, destroying the matrix for tube formation.

Protocol 1: Cell-Free VEGFR-2 Kinase Assay (ADP-Glo™)

This protocol utilizes a luminescent ADP-detection method to quantify kinase activity. It measures the depletion of ATP and the accumulation of ADP, providing a highly sensitive, non-radioactive readout 4[5].

Self-Validating Assay Design
  • No-Enzyme Control: Establishes the background luminescence (spontaneous ATP hydrolysis).

  • Vehicle Control (1% DMSO): Establishes 100% maximum kinase activity.

  • Z'-Factor Calculation: A robust assay must yield a Z' > 0.5 between the Vehicle and No-Enzyme controls.

Step-by-Step Methodology
  • Compound Dilution: Prepare a 3-fold serial dilution of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide in 100% DMSO (Range: 10 µM to 0.3 nM). Dilute these stocks 1:100 in 1x Kinase Buffer to achieve a final DMSO concentration of 1% (v/v) in the well. Causality: DMSO >1% will denature the recombinant VEGFR-2 kinase domain.

  • Enzyme/Substrate Mix: In a solid white 96-well microplate, add 10 µL of recombinant human VEGFR-2 enzyme (1.5 ng/µL) and 5 µL of poly(Glu,Tyr) substrate (0.2 µg/µL) per well.

  • Inhibitor Incubation: Add 5 µL of the diluted test compound to the respective wells. Incubate at 30°C for 30 minutes. Causality: Type II inhibitors require longer pre-incubation times to access the DFG-out allosteric pocket.

  • Reaction Initiation: Add 5 µL of 50 µM ATP to initiate the kinase reaction. Incubate at 30°C for 60 minutes.

  • ADP Detection: Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unreacted ATP. Incubate at room temperature for 45 minutes.

  • Luminescence Generation: Add 50 µL of Kinase Detection Reagent (Kinase-Glo MAX) to convert the generated ADP back to ATP, which drives a luciferase reaction. Incubate for 45 minutes in the dark.

  • Readout: Measure luminescence using a microplate reader. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Assay_Workflow Step1 1. Kinase Reaction VEGFR-2 + ATP + Substrate ± Inhibitor Step2 2. ADP Accumulation (Incubate 60 min, 30°C) Step1->Step2 Step3 3. ADP-Glo Reagent (Depletes unreacted ATP) Step2->Step3 Step4 4. Kinase-Glo MAX (Converts ADP to ATP -> Light) Step3->Step4 Step5 5. Luminescence Quantification (IC50) Step4->Step5

ADP-Glo™ luminescence kinase assay workflow for VEGFR-2 activity measurement.

Protocol 2: HUVEC Angiogenesis & Tube Formation Assay

To confirm that the biochemical kinase inhibition translates to phenotypic anti-angiogenic activity, Human Umbilical Vein Endothelial Cells (HUVECs) are used as the gold-standard primary cell model 4[5].

Step-by-Step Methodology
  • Matrix Coating: Pre-chill a 96-well plate at -20°C for 10 minutes. Working strictly on ice, dispense 50 µL of thawed Matrigel® into each well. Incubate at 37°C for 30 minutes to allow the matrix to polymerize.

  • Cell Preparation: Harvest HUVECs (Passage 2-5) at 80% confluency. Resuspend in Endothelial Cell Growth Medium (EGM-2) containing reduced serum (2% FBS) to a density of 3×105 cells/mL. Causality: Using low-passage HUVECs is critical; higher passages lose VEGFR-2 expression and tube-forming capability.

  • Compound Treatment: Pre-mix the cell suspension with N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide at varying concentrations (e.g., 0.1, 1, and 5 µM).

  • Seeding: Carefully plate 100 µL of the treated cell suspension ( 3×104 cells) onto the solidified Matrigel.

  • Incubation & Imaging: Incubate at 37°C with 5% CO₂ for 6 to 8 hours. Causality: Tube formation is a transient event. Waiting beyond 12 hours often results in apoptosis and network collapse.

  • Quantification: Image the wells using an inverted phase-contrast microscope (4x or 10x objective). Use ImageJ (Angiogenesis Analyzer plugin) to quantify the number of nodes, meshes, and total tube length.

Data Interpretation & Expected Outcomes

A successful assay will demonstrate a dose-dependent decrease in both luminescent signal (biochemical) and capillary-like network formation (phenotypic). Below is a structured data presentation summarizing expected quantitative benchmarks for this class of quinoxaline derivatives compared to the clinical standard, Sorafenib.

Table 2: Representative Quantitative Data Summary
Assay ParameterN-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamideSorafenib (Positive Control)Vehicle Control (1% DMSO)
VEGFR-2 Kinase IC₅₀ (µM) 0.150 – 0.3500.080 – 0.095N/A (100% Activity)
HUVEC Proliferation IC₅₀ (µM) 2.5 – 5.01.8 – 2.5N/A (100% Viability)
Tube Formation (Total Length) >60% reduction at 1 µM>75% reduction at 1 µMBaseline Network
Z'-Factor (Assay Quality) > 0.65> 0.65> 0.65

References

  • Source: dovepress.
  • Source: nih.
  • Source: researchgate.
  • Source: benchchem.

Sources

Method

HPLC method development for N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide quantification

An Optimized and Validated Reversed-Phase HPLC Method for the Quantification of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide Abstract This application note details a robust, specific, and accurate reversed-phase high-pe...

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Author: BenchChem Technical Support Team. Date: April 2026

An Optimized and Validated Reversed-Phase HPLC Method for the Quantification of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide

Abstract

This application note details a robust, specific, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. Chromatographic separation was achieved on a C18 column (150 mm x 4.6 mm, 5 µm) using an isocratic mobile phase of acetonitrile and 10 mM potassium dihydrogen phosphate buffer (pH 4.0) in a 60:40 (v/v) ratio, at a flow rate of 1.0 mL/min. Detection was performed at 254 nm. The method demonstrated excellent linearity over a concentration range of 10-60 µg/mL (R² > 0.999), high accuracy (recovery between 98% and 102%), and exceptional precision (RSD < 2%). The method's specificity was confirmed through forced degradation studies, which showed no interference from degradation products. This validated method is suitable for routine quality control and quantification of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide in bulk drug and pharmaceutical formulations.

Introduction

Background on N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide

Quinoxaline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties. N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide is a molecule of interest within this class, and its accurate quantification is crucial for drug development, quality control, and stability testing. The presence of both quinoxaline and benzamide moieties in its structure presents a unique analytical challenge, requiring a well-optimized chromatographic method to ensure reliable and reproducible results.

Principles of High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, enabling the separation, identification, and quantification of individual components within a mixture. In reversed-phase HPLC, the most common mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of analytes between the two phases, with more nonpolar compounds being retained longer on the column. By precisely controlling parameters such as mobile phase composition, flow rate, and temperature, reproducible and high-resolution separations can be achieved.

Objective

The primary objective of this work was to develop and validate a simple, rapid, and reliable isocratic RP-HPLC method for the quantification of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide. The validation was performed according to ICH Q2(R1) guidelines to ensure the method is suitable for its intended purpose in a regulated environment.

Materials and Methods

Chemicals and Reagents
  • N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide reference standard (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (Milli-Q or equivalent)

  • Hydrochloric acid (AR grade)

  • Sodium hydroxide (AR grade)

  • Hydrogen peroxide (30%, AR grade)

Instrumentation

An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used. Data acquisition and processing were performed using appropriate chromatography software.

Chromatographic Conditions
ParameterOptimized Condition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 10 mM KH₂PO₄ buffer (pH 4.0, adjusted with orthophosphoric acid) (60:40, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
Run Time 10 minutes
Preparation of Standard Solutions

A primary stock solution of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide (1000 µg/mL) was prepared by dissolving the accurately weighed reference standard in acetonitrile. Working standard solutions for linearity, accuracy, and precision studies were prepared by diluting the stock solution with the mobile phase to the desired concentrations.

Method Development and Optimization Strategy

The development of a robust HPLC method is a systematic process. The following sections detail the logical progression and rationale behind the selection of the final chromatographic conditions.

MethodDevelopmentWorkflow cluster_Analyte Analyte Characterization cluster_InitialScreening Initial Screening cluster_Optimization Fine-Tuning & Optimization cluster_Finalization Method Finalization Analyte Analyte Properties Solubility Testing UV Spectrum Analysis Column Column Selection C18 (versatile) C8 Phenyl Analyte->Column MobilePhase Mobile Phase Screening Organic: ACN vs. MeOH Aqueous: pH variation Column->MobilePhase Ratio Mobile Phase Ratio Isocratic Elution (e.g., 60:40 ACN:Buffer) MobilePhase->Ratio FlowRate Flow Rate & Temp. 1.0 mL/min 30 °C Ratio->FlowRate FinalMethod Optimized Method Peak Shape Resolution Retention Time FlowRate->FinalMethod

Caption: Workflow for HPLC Method Development.

Analyte Characterization

Preliminary studies were conducted to determine the solubility and UV absorption characteristics of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide. The compound showed good solubility in acetonitrile and methanol. A UV scan of a dilute solution in the mobile phase revealed a significant absorbance maximum at 254 nm, which was selected for detection to ensure high sensitivity.

Selection of Chromatographic Mode

Given the molecule's structure, which contains both nonpolar (aromatic rings) and moderately polar (amide, oxo) functional groups, reversed-phase chromatography was chosen as the most suitable separation mode. This mode provides excellent retention and separation for a wide range of pharmaceutical compounds.

Column Chemistry and Dimensions Selection

A C18 column was selected as the initial choice due to its versatility and wide applicability in retaining compounds of moderate polarity. A standard dimension of 150 mm x 4.6 mm with a 5 µm particle size offers a good balance between resolution, efficiency, and backpressure.

Mobile Phase Optimization

The mobile phase composition is a critical factor affecting retention and peak shape.

  • Organic Modifier: Acetonitrile was chosen over methanol as it generally provides better peak shape and lower backpressure.

  • Aqueous Phase: A buffer was necessary to control the ionization state of the analyte and ensure reproducible retention times. A potassium dihydrogen phosphate buffer at pH 4.0 was selected. This pH is well within the optimal working range for silica-based C18 columns and helps in obtaining a sharp peak for the analyte.

  • Ratio and Elution Mode: An isocratic elution was preferred for its simplicity and robustness. Various ratios of acetonitrile and buffer were tested. A ratio of 60:40 (v/v) provided a reasonable retention time (approximately 4.5 minutes) with excellent peak symmetry.

Method Validation

The optimized method was validated as per ICH Q2(R1) guidelines.

ValidationProcess Method Optimized HPLC Method SystemSuitability System Suitability Method->SystemSuitability Specificity Specificity (Forced Degradation) Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy (Recovery) Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision LOD_LOQ LOD & LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness Validated Validated Method SystemSuitability->Validated Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated LOD_LOQ->Validated Robustness->Validated

Caption: ICH-Compliant Method Validation Flow.

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis. A standard solution was injected six times, and the parameters were evaluated.

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.15
Theoretical Plates > 20006800
%RSD of Peak Area ≤ 2.0%0.45%
%RSD of Retention Time ≤ 1.0%0.12%
Specificity (Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants. Forced degradation studies were conducted under acidic, basic, oxidative, and thermal stress conditions.

  • Protocol:

    • Acid Degradation: 1 mL of 1000 µg/mL stock solution + 1 mL of 0.1 N HCl, heated at 60°C for 2 hours.

    • Base Degradation: 1 mL of 1000 µg/mL stock solution + 1 mL of 0.1 N NaOH, heated at 60°C for 2 hours.

    • Oxidative Degradation: 1 mL of 1000 µg/mL stock solution + 1 mL of 30% H₂O₂, kept at room temperature for 24 hours.

    • Thermal Degradation: The drug powder was kept in an oven at 105°C for 24 hours.

The resulting chromatograms showed that the degradation product peaks were well-resolved from the main analyte peak, demonstrating the method's specificity.

Linearity and Range

The linearity was evaluated by analyzing six concentrations ranging from 10 to 60 µg/mL. The calibration curve was constructed by plotting peak area against concentration.

ParameterResult
Range 10 - 60 µg/mL
Regression Equation y = 45872x + 1254
Correlation Coefficient (R²) 0.9995
Accuracy (Recovery)

Accuracy was determined by the standard addition method at three concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.

LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%2423.8199.21%
100%3030.24100.80%
120%3635.6899.11%
Precision
  • Repeatability (Intra-day Precision): Six replicate injections of a 30 µg/mL standard solution were made on the same day. The %RSD was found to be 0.58%.

  • Intermediate Precision (Inter-day Precision): The analysis was repeated on a different day by a different analyst. The %RSD was found to be 0.82%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.25 µg/mL

  • LOQ: 0.75 µg/mL

Robustness

The robustness of the method was evaluated by deliberately varying key parameters such as flow rate (±0.1 mL/min), mobile phase composition (±2% organic), and column temperature (±2°C). In all cases, the system suitability parameters remained within the acceptance criteria, demonstrating the method's robustness.

Conclusion

A simple, specific, accurate, and precise isocratic RP-HPLC method has been successfully developed and validated for the quantification of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide. The validation results confirm that the method adheres to the standards set by the ICH Q2(R1) guidelines. The short run time and use of a common C18 column make this method highly suitable for routine quality control analysis in the pharmaceutical industry.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • United States Pharmacopeia. (2021). General Chapter <621> Chromatography. USP-NF. [Link]

  • FDA. (2018). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

Application

Application Notes and Protocols for the Formulation of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide

Introduction: Navigating the Formulation Challenges of a Promising Quinoxaline Derivative N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide is a molecule of significant interest within the diverse class of quinoxaline deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Formulation Challenges of a Promising Quinoxaline Derivative

N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide is a molecule of significant interest within the diverse class of quinoxaline derivatives, a group of heterocyclic compounds known for a wide array of biological activities. The quinoxaline scaffold is a cornerstone in the development of therapeutic agents, with applications ranging from antimicrobial to anticancer treatments. However, a common hurdle in the clinical translation of this promising class of molecules is their characteristically poor aqueous solubility. This inherent limitation can lead to low bioavailability, hindering their therapeutic efficacy.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of formulation strategies to enhance the delivery of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide. We will delve into the rationale behind selecting specific formulation techniques, offering detailed protocols for two highly effective methods: Nanoemulsification and Amorphous Solid Dispersions . The causality behind experimental choices will be explained, providing a framework for developing a robust and effective drug delivery system.

PART 1: Foundational Principles of Formulation Selection

The selection of an appropriate formulation strategy is contingent on the physicochemical properties of the active pharmaceutical ingredient (API). For a compound presumed to be poorly soluble, the primary goal is to enhance its dissolution rate and/or apparent solubility in the gastrointestinal tract. Two leading approaches to achieve this are lipid-based formulations, such as nanoemulsions, and polymer-based formulations, like amorphous solid dispersions.

Nanoemulsions: A Lipid-Based Approach for Enhanced Absorption

Nanoemulsions are kinetically stable, isotropic systems of oil, water, and surfactants with droplet sizes typically in the range of 20-200 nm.[2] For a lipophilic drug like N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide, nanoemulsions offer several advantages:

  • Increased Solubilization: The oil core of the nanoemulsion can dissolve a significant amount of the lipophilic drug, effectively creating a high-concentration oral dosage form.

  • Enhanced Permeability: The small droplet size provides a large surface area for drug release and absorption across the intestinal membrane.[3]

  • Protection from Degradation: Encapsulation within the oil droplets can protect the drug from enzymatic degradation in the gastrointestinal tract.[4]

The choice of excipients, particularly the oil and surfactant, is critical to the success of a nanoemulsion formulation.[5]

Amorphous Solid Dispersions: A Polymer-Based Strategy for Improved Dissolution

Amorphous solid dispersions (ASDs) involve the dispersion of the API in an amorphous state within a hydrophilic polymer matrix.[6] Crystalline drugs have a highly ordered lattice structure that requires significant energy to break, thus limiting their dissolution. By converting the drug to a higher-energy amorphous form, its apparent solubility and dissolution rate can be dramatically increased.[7]

Key considerations for developing an ASD include:

  • Polymer Selection: The polymer must be able to stabilize the amorphous form of the drug and prevent its recrystallization during storage.[8][9]

  • Drug-Polymer Miscibility: For the ASD to be stable, the drug and polymer should be miscible at the desired drug loading.[6]

  • Manufacturing Process: Techniques like spray drying and hot-melt extrusion are commonly used to produce ASDs.[10]

PART 2: Detailed Experimental Protocols

The following protocols provide a starting point for the formulation development of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide. Optimization of these protocols will be necessary based on the experimentally determined properties of the specific drug substance.

Protocol 1: Formulation of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide in a Nanoemulsion

This protocol details the preparation of an oil-in-water (o/w) nanoemulsion using a high-pressure homogenization method.

2.1.1 Materials and Equipment

  • N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide

  • Oil phase (e.g., Medium-chain triglycerides (MCT) oil, Capryol 90)

  • Surfactant (e.g., Tween 80, Kolliphor RH 40)

  • Co-surfactant (e.g., Transcutol HP, Propylene glycol)

  • Purified water

  • High-pressure homogenizer

  • Magnetic stirrer with heating plate

  • Analytical balance

  • Glass beakers and vials

2.1.2 Experimental Workflow

Caption: Workflow for Nanoemulsion Formulation.

2.1.3 Step-by-Step Methodology

  • Screening of Excipients:

    • Determine the solubility of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.[11]

  • Preparation of the Oil Phase:

    • Accurately weigh the selected oil, surfactant, and co-surfactant into a glass beaker.

    • Add the required amount of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide to the mixture.

    • Gently heat the mixture on a magnetic stirrer (typically to 40-60°C) until the drug is completely dissolved and a clear, homogenous oil phase is obtained.[12]

  • Preparation of the Aqueous Phase:

    • Accurately weigh the required amount of purified water into a separate beaker.

  • Formation of the Coarse Emulsion:

    • Slowly add the oil phase to the aqueous phase while stirring at a moderate speed (e.g., 500-1000 rpm) to form a coarse emulsion.

  • High-Pressure Homogenization:

    • Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 3-5 cycles) at a defined pressure (e.g., 15,000-20,000 psi).[13] This step reduces the droplet size to the nano-range.

  • Characterization of the Nanoemulsion:

    • Droplet Size and Polydispersity Index (PDI): Measure using dynamic light scattering (DLS). A smaller droplet size and a PDI below 0.3 are generally desirable.[4]

    • Zeta Potential: Determine the surface charge of the droplets, which is an indicator of the stability of the nanoemulsion. A zeta potential of ±30 mV or greater is typically considered stable.

    • Drug Content and Encapsulation Efficiency: Quantify the amount of drug in the nanoemulsion using a validated analytical method (e.g., HPLC).

    • Morphology: Visualize the nanoemulsion droplets using transmission electron microscopy (TEM).

    • Stability Studies: Assess the physical and chemical stability of the nanoemulsion under different storage conditions (e.g., temperature, light) over time.

2.1.4 Example Formulation Composition

ComponentFunctionConcentration (% w/w)
N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamideAPI1.0
Medium-Chain TriglyceridesOil Phase10.0
Tween 80Surfactant15.0
Transcutol HPCo-surfactant5.0
Purified WaterAqueous Phase69.0
Protocol 2: Formulation of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide as an Amorphous Solid Dispersion

This protocol describes the preparation of an amorphous solid dispersion using the solvent evaporation method, which is suitable for heat-sensitive compounds.

2.2.1 Materials and Equipment

  • N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide

  • Polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl methylcellulose (HPMC), Soluplus®)

  • Organic solvent (e.g., Methanol, Ethanol, Dichloromethane)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves

  • Analytical balance

2.2.2 Experimental Workflow

Caption: Workflow for Solid Dispersion Formulation.

2.2.3 Step-by-Step Methodology

  • Selection of Polymer and Solvent:

    • Choose a polymer that is known to form stable amorphous dispersions and is soluble in a volatile organic solvent.[14]

    • Select a common solvent in which both the drug and the polymer are readily soluble.

  • Dissolution:

    • Accurately weigh N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide and the selected polymer in the desired ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer ratio).

    • Dissolve the mixture in a minimal amount of the selected organic solvent in a round-bottom flask with stirring until a clear solution is obtained.[15]

  • Solvent Evaporation:

    • Remove the solvent using a rotary evaporator under reduced pressure and at a controlled temperature (typically not exceeding 40-50°C) to avoid thermal degradation.[15]

  • Drying:

    • Transfer the resulting solid mass to a vacuum oven and dry at a slightly elevated temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

  • Size Reduction and Sieving:

    • Gently grind the dried solid dispersion using a mortar and pestle to obtain a fine powder.

    • Pass the powder through a sieve of a specific mesh size to ensure a uniform particle size distribution.

  • Characterization of the Solid Dispersion:

    • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the solid dispersion and to confirm the absence of a melting peak for the crystalline drug.[16]

    • Powder X-ray Diffraction (PXRD): To verify the amorphous nature of the drug in the solid dispersion. The absence of sharp peaks characteristic of the crystalline drug indicates an amorphous state.[7]

    • Fourier-Transform Infrared Spectroscopy (FTIR): To investigate potential interactions (e.g., hydrogen bonding) between the drug and the polymer.

    • In Vitro Dissolution Studies: To compare the dissolution rate of the solid dispersion with that of the pure crystalline drug in a relevant dissolution medium (e.g., simulated gastric or intestinal fluid).[17]

    • Stability Studies: To assess the physical stability of the amorphous solid dispersion by monitoring for any signs of recrystallization under accelerated storage conditions (e.g., 40°C/75% RH).

2.2.4 Example Formulation Composition

ComponentFunctionRatio (w/w)
N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamideAPI1
PVP K30Polymer Carrier3
MethanolSolventq.s.

PART 3: Data Presentation and Interpretation

A systematic approach to data collection and presentation is crucial for comparing different formulation strategies and for making informed decisions during the development process.

Comparative Table of Formulation Properties
ParameterNanoemulsionAmorphous Solid Dispersion
Physical State Liquid DispersionSolid Powder
Key Excipients Oil, Surfactant, Co-surfactantHydrophilic Polymer
Mechanism of Action Increased Solubilization, Enhanced PermeationIncreased Apparent Solubility and Dissolution Rate
Typical Drug Loading 1-5%10-50%
Manufacturing Process High-Pressure HomogenizationSolvent Evaporation, Spray Drying, Hot-Melt Extrusion
Key Characterization Droplet Size, Zeta Potential, PDIDSC, PXRD, Dissolution Testing
Logical Relationships in Formulation Development

G cluster_0 Drug Properties cluster_1 Formulation Strategy cluster_2 Desired Outcomes Solubility Poor Aqueous Solubility Nanoemulsion Nanoemulsion Solubility->Nanoemulsion Addresses solubility SolidDispersion Amorphous Solid Dispersion Solubility->SolidDispersion Enhances dissolution Lipophilicity High Lipophilicity (Predicted) Lipophilicity->Nanoemulsion Suitable for lipophilic drugs MeltingPoint Crystalline Solid (Predicted) MeltingPoint->SolidDispersion Converts to amorphous form Bioavailability Enhanced Bioavailability Nanoemulsion->Bioavailability SolidDispersion->Bioavailability Efficacy Improved Therapeutic Efficacy Bioavailability->Efficacy

Caption: Rationale for Formulation Strategy Selection.

Conclusion and Future Perspectives

The formulation of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide presents a significant opportunity to unlock the therapeutic potential of this promising molecule. By employing advanced drug delivery technologies such as nanoemulsions and amorphous solid dispersions, the challenges posed by its predicted poor aqueous solubility can be effectively overcome. The detailed protocols and characterization methodologies provided in this guide serve as a robust starting point for formulation scientists. It is imperative to conduct thorough physicochemical characterization of the drug substance to refine and optimize these formulation approaches. The successful development of a bioavailable formulation will be a critical step in advancing N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide through preclinical and clinical development, ultimately benefiting patients in need of novel therapeutic options.

References

  • Ashland. (n.d.). Polymers for Solid Dispersions. Retrieved from [Link]

  • Al-Adhami, M., & Al-Kassas, R. (2021). Nanoemulsions: Formulation, characterization, biological fate, and potential role against COVID-19 and other viral outbreaks. Journal of Controlled Release, 337, 30-45.
  • Bolla, P. K., & Kumar, S. (2020). Overview of Extensively Employed Polymeric Carriers in Solid Dispersion Technology. AAPS PharmSciTech, 21(8), 309.
  • Jaiswal, M., Dudhe, R., & Sharma, P. K. (2015). Nanoemulsion: an advanced mode of drug delivery system. 3 Biotech, 5(2), 123–127.
  • Gull, A., & Singh, R. (2019). Preparation, Characterization and Applications of Nanoemulsions: An Insight. Journal of Drug Delivery and Therapeutics, 9(2), 461-468.
  • Bolla, P. K., & Kumar, S. (2020). Overview of Extensively Employed Polymeric Carriers in Solid Dispersion Technology. AAPS PharmSciTech, 21(8), 309.
  • Shafiq, S., Faiyaz, S., Sushma, T., & Ahmad, F. J. (2007). Nanoemulsions as vehicles for transdermal delivery of aceclofenac. AAPS PharmSciTech, 8(4), E104.
  • Wang, L., Dong, J., Chen, J., Eastoe, J., & Li, X. (2014). Design and optimization of a new self-nanoemulsifying drug delivery system. Journal of Colloid and Interface Science, 430, 240-248.
  • Baghel, S., Cathcart, H., & O'Reilly, N. J. (2016). Amorphous Solid Dispersions: Role of the Polymer and Its Importance in Physical Stability and In Vitro Performance. Journal of Pharmaceutical Sciences, 105(9), 2527-2544.
  • Saffoon, N., Uddin, R., & Huda, N. (2021). Comparative Insights into Polymers for Solid Dispersions: Mechanisms, Sustainability, Regulatory and Clinical Perspectives.
  • Jafari, S. M., & McClements, D. J. (2017). Main factor affecting the choice of excipients for nanoemulsion.
  • Kapoor, B., et al. (2012). Solid dispersion: an approach for bioavailability enhancement. International Research Journal of Pharmacy, 3(6), 9-16.
  • Talegaonkar, S., & Negi, L. M. (2006). Nanoemulsion Formulations for Improved Oral Delivery of Poorly Soluble Drugs. NSTI-Nanotech, 1, 475-478.
  • Salvia-Trujillo, L., & McClements, D. J. (2016). Excipient Nanoemulsions for Improving Oral Bioavailability of Bioactives. Foods, 5(1), 1.
  • Shafiq-un-Nabi, S., et al. (2009). Criterion for excipients screening in the development of nanoemulsion formulation of three anti-inflammatory drugs. Journal of Pharmacy and Pharmacology, 61(6), 721-729.
  • Kumar, S. (2013). Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug. Journal of Applied Pharmaceutical Science, 3(04), 059-066.
  • Singh, A., Van den Mooter, G. (2016). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs.
  • Purohit, T., & Hynes, A. (2021). Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. Molecular Pharmaceutics, 18(5), 1849–1860.
  • Lovelyn, C., & Attama, A. A. (2011). Current state of nanoemulsions in drug delivery. Journal of Biomaterials and Nanobiotechnology, 2(05), 626.
  • Al-Obeidi, W., & Brocchini, S. (2020).
  • Nokhodchi, A., et al. (2011). Development and Characterization of Solid Dispersion for Dissolution Improvement of Furosemide by Cogrinding Method. Iranian Journal of Pharmaceutical Research, 10(4), 695–706.
  • Sarker, A., et al. (2023). Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs. Scientifica, 2023, 6640103.
  • Ma, X., & Williams III, R. O. (2019). Characterization of amorphous solid dispersions: An update. Journal of Drug Delivery Science and Technology, 50, 113-124.
  • Sharma, A., & Jain, C. P. (2018). CHARACTERIZATION OF SOLID DISPERSION: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences, 7(8), 234-247.
  • Jaiswal, P., & Sahoo, S. K. (2020). Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review. Journal of Drug Delivery and Therapeutics, 10(4), 112-117.
  • Tran, P., Pyo, Y. C., & Kim, D. H. (2019). Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. Pharmaceutics, 11(3), 132.
  • Williams, H. D., et al. (2013). Formulation strategies for poorly soluble drugs. Pharmacological Reviews, 65(1), 315-498.
  • Al-Tel, T. H., et al. (2023). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 28(14), 5568.

Sources

Method

Application Notes &amp; Protocols: N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide for Cell Culture Applications

Audience: Researchers, scientists, and drug development professionals. Disclaimer: These application notes provide a generalized framework for the use of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide in cell culture. As...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: These application notes provide a generalized framework for the use of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide in cell culture. As there is limited specific biological data for this compound in the public domain, the following protocols are designed to guide the researcher in the empirical determination of optimal dosing and incubation conditions for their specific cell model and experimental endpoint.

Introduction and Scientific Context

N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide belongs to the quinoxaline class of heterocyclic compounds. Quinoxaline derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The biological effects of these compounds often stem from their ability to interact with critical cellular targets, such as protein kinases (e.g., VEGFR, EGFR), topoisomerases, or enzymes involved in metabolic pathways.[3][4]

Given the diverse potential of this chemical scaffold, determining the precise dosage and treatment duration for in vitro studies is paramount for generating meaningful and reproducible data.[5] This guide provides a systematic approach to establishing these critical parameters.

Physicochemical Properties and Reagent Preparation

Accurate preparation of stock solutions is the foundation of reliable dosing. The following table summarizes the key properties of the target compound.

Table 1: Physicochemical Data for N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide

PropertyValueSignificance
Molecular Formula C₁₅H₁₁N₃O₂Essential for calculating molarity.
Molecular Weight 265.27 g/mol Used to calculate mass needed for stock solutions.
Appearance Typically a solid powder.Visual confirmation of the starting material.
Solubility Expected to be poorly soluble in water, but soluble in organic solvents like DMSO.Dictates the choice of solvent for stock solution preparation.[6]
Protocol 1: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a high-concentration stock solution, which will be serially diluted to create working concentrations.

Materials:

  • N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated precision balance

  • Vortex mixer

Procedure:

  • Pre-Weighing Preparation: Allow the vial containing the compound to reach room temperature before opening to prevent moisture condensation.

  • Weighing: In a chemical fume hood, carefully weigh out 2.65 mg of the compound and transfer it to a sterile amber tube.

  • Dissolution: Add 1.0 mL of anhydrous DMSO to the tube.

  • Solubilization: Cap the tube tightly and vortex vigorously until the powder is completely dissolved. Gentle warming (e.g., 37°C water bath) may be used to aid dissolution.[7] Visually inspect the solution to ensure no particulates are present.

  • Aliquoting and Storage: Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile amber cryovials. This minimizes freeze-thaw cycles and protects the compound from light.[8]

  • Storage: Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[7]

Critical Consideration: DMSO can be cytotoxic at concentrations typically above 0.5%. Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest dose of the compound.[7]

Strategy for Determining Optimal Dosing and Incubation

A two-phased experimental approach is recommended to systematically determine the optimal working conditions for this compound.

  • Phase 1: Dose-Response Screening. The goal is to identify the concentration range over which the compound elicits a biological effect. This is typically achieved by treating cells with a wide range of concentrations for a fixed period and measuring a relevant endpoint, such as cell viability, to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).[5]

  • Phase 2: Time-Course Analysis. Once an effective concentration range is established, the next step is to determine the optimal treatment duration. This involves treating cells with one or two key concentrations (e.g., the IC50 value) and assessing the biological response at multiple time points.[9]

G cluster_0 Phase 1: Dose-Response cluster_1 Phase 2: Time-Course P1_Start Prepare Serial Dilutions (e.g., 100 µM to 0.01 µM) P1_Treat Treat Cells for a Fixed Time (e.g., 48 hours) P1_Start->P1_Treat P1_Assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) P1_Treat->P1_Assay P1_Analyze Calculate IC50/EC50 Value P1_Assay->P1_Analyze P2_Start Select Key Concentrations (e.g., IC50 and 2x IC50) P1_Analyze->P2_Start Informs Concentration Choice P2_Treat Treat Cells and Harvest at Multiple Time Points (e.g., 6, 12, 24, 48, 72h) P2_Start->P2_Treat P2_Assay Perform Endpoint Assay P2_Treat->P2_Assay P2_Analyze Determine Optimal Incubation Time P2_Assay->P2_Analyze Final_Protocol Final_Protocol P2_Analyze->Final_Protocol Optimized Protocol

Caption: Workflow for empirical determination of dosing and incubation parameters.

Experimental Protocols

Protocol 2: Dose-Response Assay Using MTT for Cell Viability

This protocol provides a method to determine the IC50 value of the compound.

Materials:

  • Cells of interest in logarithmic growth phase

  • Complete culture medium

  • 96-well cell culture plates

  • 10 mM stock solution of the compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. The optimal seeding density should ensure cells are in a logarithmic growth phase throughout the experiment.[10] Incubate for 24 hours to allow for cell attachment.

  • Compound Dilution and Treatment:

    • Prepare serial dilutions of the 10 mM stock solution in complete culture medium to create 2X working solutions. A common starting range is 200 µM down to 0.02 µM.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations (in triplicate).

    • Include "vehicle control" wells (DMSO at the highest final concentration) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for a standard duration, typically 48 or 72 hours, in a humidified incubator at 37°C with 5% CO₂.[5]

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

    • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (set to 100%).

    • Plot the percent viability against the log of the compound concentration.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[5]

Table 2: Example 96-Well Plate Layout for Dose-Response Assay

Well123456789101112
A 100 µM100 µM100 µM10 µM10 µM10 µM1 µM1 µM1 µM0.1 µM0.1 µM0.1 µM
B 0.01 µM0.01 µM0.01 µMVehicleVehicleVehicleUntreatedUntreatedUntreatedBlankBlankBlank
.......................................
Protocol 3: Time-Course Experiment

This protocol helps identify the optimal treatment duration.

Procedure:

  • Cell Seeding: Seed cells in multiple plates (one for each time point) or in designated sections of larger plates.

  • Treatment: Treat cells with the compound at a concentration determined from the dose-response assay (e.g., the IC50 value). Include vehicle controls for each time point.[9]

  • Incubation and Harvesting: Incubate the cells and perform the desired endpoint assay (e.g., cell viability, protein expression, gene expression) at various time points, such as 6, 12, 24, 48, and 72 hours.[11]

  • Data Analysis: Plot the measured response against time for both treated and vehicle control groups. The optimal time point is typically where the maximum significant difference is observed between the treated and control groups before secondary effects (like cell death in the control wells due to overgrowth) become confounding factors.[12]

Hypothetical Signaling Pathway and Mechanism of Action

While the specific target of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide is not defined in the literature, compounds with the quinoxaline core are known to act as kinase inhibitors.[3] A plausible, though hypothetical, mechanism is the inhibition of a receptor tyrosine kinase (RTK) pathway, such as the one mediated by the Epidermal Growth Factor Receptor (EGFR), which is often dysregulated in cancer.

G EGF EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds & Activates RAS RAS EGFR->RAS Activates Compound N-(3-Oxo-3,4-dihydro- quinoxalin-2-yl)benzamide Compound->EGFR Inhibits (Hypothetical) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Promotes

Caption: Hypothetical inhibition of the EGFR signaling pathway by the compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Compound Precipitates in Medium The concentration exceeds its aqueous solubility. The final DMSO concentration is too low.Decrease the final concentration of the compound. Ensure the stock solution is fully dissolved in DMSO before diluting in medium. Do not exceed a final DMSO concentration that affects cell health (typically <0.5%).
High Variability Between Replicates Inconsistent cell seeding. Edge effects in the 96-well plate. Pipetting errors.Ensure a homogenous single-cell suspension before seeding. Avoid using the outermost wells of the plate. Use calibrated pipettes and consistent technique.
No Biological Effect Observed The compound is inactive in the chosen cell line or assay. The concentration is too low or incubation time is too short. The compound has degraded.Test a broader and higher concentration range. Perform a time-course experiment. Use freshly prepared dilutions from a properly stored stock solution.
High Cytotoxicity in Vehicle Control The final DMSO concentration is too high.Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level (e.g., ≤ 0.5%).

References

  • S.A. Ghattas, et al. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • A.A. Aly, et al. (2018). Biological activity of quinoxaline derivatives. ResearchGate. [Link]

  • A.M. Naglah, et al. (2018). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules. [Link]

  • S.K. Sahu, et al. (2015). Biological Activity of Quinoxaline Derivatives. Semantic Scholar. [Link]

  • PhytoTech Labs. Preparing Stock Solutions. PhytoTech Labs. [Link]

  • BPS Bioscience. Kill Curve Protocol. BPS Bioscience. [Link]

  • Phase Holographic Imaging (2021). HoloMonitor® Kinetic Dose Response Assay Protocol. Phase Holographic Imaging. [Link]

  • Cold Spring Harbor Laboratory Press (2002). Stock Solutions. Cold Spring Harbor Protocols. [Link]

  • Unknown Author. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Source not available.
  • Sorger Lab (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology. [Link]

  • Cell x Image Lab. Basic Process in Cell Culture in General. Olympus. [Link]

  • P.K. Sorger, et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. PMC. [Link]

  • ResearchGate (2014). How to design a time course experiment?. ResearchGate. [Link]

  • ResearchGate (2017). Which one is the better plan for time course study?. ResearchGate. [Link]

  • MDPI (2025). Direct Consideration of Process History During Intensified Design of Experiments Planning Eases Interpretation of Mammalian Cell Culture Dynamics. MDPI. [Link]

  • MDPI (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI. [Link]

  • J.D. Storey, et al. (2005). Significance analysis of time course microarray experiments. PNAS. [Link]

  • S. Kalepu, V. Nekkanti (2015). Recent advances in techniques for enhancing the solubility of hydrophobic drugs. International Journal of Pharmaceutics. [Link]

  • ResearchGate. Physicochemical properties of the synthesized N-benzothiazol-2-yl benzamide analogs. ResearchGate. [Link]

  • T. Hirai, et al. (2005). Time-course metabolic profiling in Arabidopsis thaliana cell cultures after salt stress treatment. Journal of Experimental Botany. [Link]

  • S. Arora, et al. (2021). Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • M.S. Islam, et al. (2021). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry. [Link]

  • I.H. Hall, et al. (1995). The cytotoxicity of [(N-alkyl-1H,3H-1-oxoisoindoline-5-yl-oxyl alkanoates and related benzamides in murine and human tissue cultured cell lines. Anticancer Research. [Link]

  • H.I. Ali, et al. (2012). Discovery of N-arylalkyl-3-hydroxy-4-oxo-3,4-dihydroquinazolin-2-carboxamide derivatives as HCV NS5B polymerase inhibitors. Archiv der Pharmazie. [Link]

  • Y. Yang, et al. (2022). Protocol for preparing dynamic covalent macrocycles for co-delivering genes and drugs to cancer cell lines. STAR Protocols. [Link]

  • G.A. Aygun, et al. (2020). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • K. Park. Hydrotropic Solubilization of Poorly Water-Soluble Drugs. Purdue University. [Link]

  • T. Masuda, et al. (2004). ANTIOXIDANT ACTIVITY AND OXIDATION PRODUCTS OF 1,2,3,4‑TETRAHYDROQUINOXALINES IN PEROXYL RADICAL SCAVENGING REACT. Journal of the Japan Oil Chemists' Society. [Link]/_pdf)

Sources

Application

Application Note: A Comprehensive Guide to the ¹H and ¹³C NMR Spectroscopic Characterization of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide

Introduction N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide belongs to the quinoxaline class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug development due to its wide range...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide belongs to the quinoxaline class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug development due to its wide range of biological activities, including anticancer and antimicrobial properties.[1][2][3][4] Accurate structural elucidation is a critical step in the synthesis and development of these novel therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds in solution.

This technical guide provides a detailed framework for the characterization of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide using ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy. We will cover theoretical spectral prediction based on chemical structure, present a robust, step-by-step experimental protocol for sample preparation and data acquisition, and provide standardized instrument parameters. This document is intended for researchers, chemists, and drug development professionals who require a reliable method for structural verification of this and related molecular frameworks.

Part 1: Structural Analysis and Theoretical NMR Prediction

A thorough understanding of the molecule's structure is fundamental to interpreting its NMR spectra. The structure of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide contains three key regions: the benzamide moiety, the quinoxalin-2-one core, and three exchangeable N-H protons.

Chemical Structure:

(Simplified representation of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide)

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted in Dimethyl Sulfoxide-d₆ (DMSO-d₆) as the solvent. DMSO-d₆ is an ideal choice as its polarity effectively solubilizes the compound, and its hydrogen-bond accepting nature allows for the clear observation of the N-H protons, which often exchange and disappear in other solvents like CDCl₃.[5][6][7] The signals are anticipated as follows:

  • N-H Protons (3H): The molecule has three N-H protons: two amide protons (one on the quinoxalinone ring and one linking the two main moieties) and one on the benzamide. These protons are expected to appear as broad singlets at the downfield end of the spectrum, typically between δ 10.0 and 12.5 ppm . Their chemical shifts are highly sensitive to concentration, temperature, and residual water in the solvent.

  • Benzamide Aromatic Protons (5H): The monosubstituted benzene ring will show a characteristic pattern. The two ortho-protons (adjacent to the carbonyl group) will be the most deshielded, appearing as a doublet or multiplet around δ 8.0-8.2 ppm . The meta- and para-protons will appear as a more complex multiplet in the range of δ 7.5-7.7 ppm .

  • Quinoxalinone Aromatic Protons (4H): The four protons on the fused benzene ring of the quinoxalinone system are expected to appear in the aromatic region, likely between δ 7.2 and 7.8 ppm . Their exact shifts and multiplicities will depend on their electronic environment, but they will likely present as a series of overlapping multiplets or distinct doublets and triplets.

  • Methine Proton (1H): The single proton attached to the chiral carbon (C2) of the quinoxalinone ring is adjacent to both a nitrogen atom and the amide linkage. This proton is expected to be a singlet or a doublet (if coupled to the adjacent N-H) and appear significantly downfield, estimated around δ 5.8-6.5 ppm .

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is typically acquired with proton decoupling, meaning each unique carbon atom will appear as a single line (a singlet).[8] This simplifies the spectrum and allows for the clear identification of each carbon environment.

  • Carbonyl Carbons (C=O): Two distinct carbonyl signals are expected. The amide carbonyl from the benzamide group should appear around δ 165-168 ppm . The lactam carbonyl within the quinoxalinone ring is anticipated at a slightly more shielded position, around δ 155-160 ppm .

  • Aromatic and Heterocyclic Carbons: The spectrum will show a cluster of signals in the δ 115-150 ppm range.

    • The quaternary carbons (those without attached protons), such as the carbons of the fused ring system and the carbon of the benzamide ring attached to the carbonyl, will typically have weaker signals.[8]

    • The protonated aromatic carbons will give more intense signals. The chemical shifts are influenced by the electronegativity of the attached nitrogen atoms and the carbonyl group.

  • Aliphatic Carbon (C2): The methine carbon at the C2 position of the quinoxalinone ring, bonded to nitrogen and the amide group, is expected to appear in the range of δ 60-70 ppm .

Summary of Predicted Spectral Data

The following table summarizes the anticipated chemical shifts for N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide. These are estimates based on analogous structures and general NMR principles.[1][5][6][7]

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity Integration ¹³C Chemical Shift (δ, ppm)
N-H (Amide/Lactam)10.0 - 12.5Broad Singlet3H-
C=O (Benzamide)---165 - 168
C=O (Lactam)---155 - 160
Aromatic C-H (Benzamide)7.5 - 8.2Multiplet5H127 - 134
Aromatic C-H (Quinoxalinone)7.2 - 7.8Multiplet4H115 - 135
Quaternary Carbons---125 - 150
C2-H (Methine)5.8 - 6.5Singlet/Doublet1H60 - 70

Part 2: Experimental Protocols

Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Materials and Equipment
  • Sample: N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide, purified (5-10 mg for ¹H; 20-30 mg for ¹³C).

  • Deuterated Solvent: DMSO-d₆ (≥99.8% D).

  • Internal Standard: Tetramethylsilane (TMS) may be used if not already present in the solvent (0.03% v/v).

  • NMR Tubes: 5 mm high-precision NMR tubes (e.g., Norell® S-5-400-7 or equivalent).[9]

  • Glassware: Clean, dry Pasteur pipette and vial for dissolution.

  • Filtration: Cotton wool or a syringe filter (0.45 µm) to remove particulates.[10]

  • NMR Spectrometer: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Step-by-Step Sample Preparation Protocol

The causality behind this protocol is to create a homogenous, particle-free solution at an appropriate concentration to maximize spectral quality.

  • Weighing the Sample: Accurately weigh 5-10 mg of the purified compound for ¹H NMR (or 20-30 mg for ¹³C NMR) directly into a clean, dry glass vial.

    • Rationale: An appropriate concentration ensures good signal-to-noise without causing issues like line broadening due to viscosity.[9][10]

  • Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

    • Rationale: This volume is optimal for modern 5 mm NMR tubes, ensuring the sample fills the detection region of the NMR probe coil correctly.[9] Using a deuterated solvent is essential for the spectrometer's lock system and prevents overwhelming solvent signals in a ¹H spectrum.

  • Dissolution: Gently vortex or sonicate the vial until the sample is completely dissolved. The solution must be transparent and free of visible particles.

    • Rationale: Complete dissolution is necessary for high-resolution NMR. Inhomogeneity in the sample leads to distorted magnetic fields and poor spectral lineshape.[10]

  • Filtration and Transfer: Place a small plug of cotton wool into a Pasteur pipette. Use the pipette to transfer the sample solution from the vial into the NMR tube.

    • Rationale: Filtration removes any micro-particulates (dust, undissolved compound) that can severely degrade spectral resolution by disrupting the magnetic field homogeneity.[11]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with a permanent marker.

    • Rationale: Proper capping prevents solvent evaporation and contamination. Clear labeling is crucial for sample management.

Recommended NMR Instrument Parameters

These parameters are provided for a 400 MHz spectrometer and should be adjusted accordingly for instruments of different field strengths.

Parameter ¹H NMR Experiment ¹³C {¹H} NMR Experiment Rationale
Spectrometer Frequency 400 MHz100 MHzStandard for this field strength.
Pulse Program zg30zgpg30Standard single-pulse experiments. The 'pg' denotes power-gated proton decoupling for ¹³C.[12]
Solvent DMSO-d₆DMSO-d₆As discussed in the sample preparation protocol.
Spectral Width (SW) 16 ppm (-2 to 14 ppm)240 ppm (-10 to 230 ppm)Ensures all expected peaks are captured. ¹³C has a much wider chemical shift range.[8][13]
Number of Scans (NS) 16 - 641024 - 4096More scans are needed for ¹³C due to its low natural abundance (1.1%) and lower gyromagnetic ratio.[9]
Relaxation Delay (D1) 2.0 s2.0 sAllows for sufficient relaxation of nuclei between pulses, improving signal intensity.
Acquisition Time (AQ) ~2.0 s~1.0 sDetermines the digital resolution of the spectrum.
Temperature 298 K (25 °C)298 K (25 °C)Standard ambient temperature for routine analysis.

Part 3: Data Acquisition and Processing Workflow

The logical progression from a prepared sample to an interpreted spectrum is a critical workflow. This process ensures that the acquired data is of high quality and is processed correctly to yield a meaningful result.

NMR_Workflow NMR Characterization Workflow for N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (5-30 mg) dissolve 2. Dissolve in DMSO-d6 (0.6 mL) weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter lock 4. Insert & Lock Sample filter->lock tune 5. Tune & Match Probe lock->tune shim 6. Shim Magnetic Field tune->shim acquire 7. Acquire Data (1H & 13C) shim->acquire ft 8. Fourier Transform (FT) acquire->ft phase 9. Phase Correction ft->phase baseline 10. Baseline Correction phase->baseline integrate 11. Integration (1H) & Peak Picking baseline->integrate assign 12. Structural Assignment integrate->assign

Figure 1. A schematic workflow for the NMR analysis of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the ¹H and ¹³C NMR characterization of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide. By combining theoretical predictions with a detailed, validated experimental procedure, researchers can confidently perform structural elucidation of this important class of molecules. The provided step-by-step instructions and recommended instrument parameters serve as a robust starting point for routine analysis, ensuring the generation of high-quality, reproducible data essential for advancing research and development in medicinal chemistry.

References

  • Arora, R., et al. (2021). Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. Journal of Applied Pharmaceutical Science, 11(Supp 1), 038-047.

  • Al-Tel, T. H., et al. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI.

  • Gallego, J., et al. (2022). NMR spectroscopy study of new imidamide derivatives as nitric oxide synthase inhibitors. Universidad de Granada.

  • Zanzoul, A., et al. (2013). N′-(3-Sulfanylidene-3,4-dihydroquinoxalin-2-yl)benzohydrazide dimethylformamide monosolvate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1268.

  • Al-Tel, T. H., et al. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. ResearchGate.

  • Acar, Ç., et al. (2024). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry.

  • University of Leicester. (n.d.). NMR Sample Preparation.

  • Simmler, C., et al. (2018). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Fitoterapia, 124, 149-169.

  • Jaremko, M. (2020). Optimized Default 13C Parameters. Chemistry Department, Texas A&M University.

  • Clavijo, S., et al. (2018). Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. Beilstein Journal of Organic Chemistry, 14, 2459-2467.

  • Al-Suwaidan, I. A., et al. (2016). Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. Molecules, 21(6), 726.

  • Suguna, H., & Pai, B. R. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.

  • Li, Y., et al. (2010). 3-{[4-(4-Methylphenylsulfonamido)benzoyl]methylidene}-3,4-dihydroquinoxalin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o145.

  • University College London. (n.d.). Sample Preparation.

  • BenchChem. (2025). Application Notes and Protocols for the Analysis of Quinoxaline Derivatives by HPLC and NMR Spectroscopy.

  • BenchChem. (2025). An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 3-Alkyldiaziridines.

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.

  • Acha, E. R., et al. (2005). 1H and 13C NMR identification of unexpected 3,4-dihydroquinoxalines in the syntheses of 1,5-benzodiazepine derivatives. Magnetic Resonance in Chemistry, 43(7), 557-562.

  • Metin, Ö. (2016). Basic 1H- and 13C-NMR Spectroscopy. IntechOpen.

  • JEOL. (n.d.). NMR Sample Preparation.

  • Clavijo, S., et al. (2022). NMR Study of the dynamic equilibria among isomeric species in quinoxalin-2-one derivatives. Magnetic Resonance in Chemistry.

  • Burmistrov, V. V., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Pharmaceuticals, 16(11), 1565.

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy.

  • Wikipedia. (n.d.). Benzamide.

  • University of Reading. (n.d.). NMR Sample Preparation.

Sources

Method

Application Note &amp; Protocol: Preparation and Handling of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide in DMSO for Biological Assays

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Physicochemical Profiling N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Physicochemical Profiling

N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide is a heterocyclic organic compound characterized by a quinoxalinone core conjugated to a benzamide moiety. Due to its rigid aromatic ring system and strong capacity for intermolecular hydrogen bonding (via the amide and lactam groups), the compound exhibits high crystal lattice energy and pronounced hydrophobicity.

Consequently, its thermodynamic solubility in aqueous buffers is exceptionally low. To evaluate this compound in in vitro biological assays (e.g., cell viability, kinase inhibition, or receptor binding), it must first be dissolved in a highly polar, aprotic solvent. Dimethyl sulfoxide (DMSO) is the industry standard for this purpose, as it effectively disrupts intermolecular hydrogen bonds and solvates hydrophobic molecules[1]. However, transitioning the compound from a 100% DMSO stock into an aqueous physiological environment requires strict protocol adherence to prevent compound precipitation and solvent-induced cytotoxicity[2][3].

Master Stock Solution Preparation (10 mM)

The preparation of a high-concentration master stock is the most critical step in ensuring assay reproducibility. Errors here—such as moisture contamination or incomplete dissolution—will propagate through all downstream experiments.

Reagent Specifications
  • Compound: N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide (Molecular Weight: ~265.27 g/mol ).

  • Solvent: Anhydrous DMSO (Purity ≥99.9%, water content ≤0.005%). Causality Note: DMSO is highly hygroscopic. Using standard cell-culture grade DMSO that has been repeatedly opened will introduce atmospheric moisture, drastically reducing the solvent's capacity to dissolve hydrophobic compounds and leading to premature micro-precipitation[4][5].

Quantitative Preparation Guide

Table 1: Mass/Volume Calculations for a 10 mM Master Stock

Desired Volume of 10 mM StockRequired Mass of Compound (MW ≈ 265.27 g/mol )Solvent
1.00 mL2.65 mg100% Anhydrous DMSO
5.00 mL13.26 mg100% Anhydrous DMSO
10.00 mL26.53 mg100% Anhydrous DMSO
Step-by-Step Protocol
  • Equilibration: Allow the lyophilized compound and the anhydrous DMSO to reach room temperature in a desiccator before opening. Causality: Opening cold vials causes immediate condensation of atmospheric moisture onto the powder, altering its mass and introducing water into the stock[4].

  • Weighing: Accurately weigh the required mass (e.g., 2.65 mg) using a calibrated analytical balance and transfer it to a sterile, solvent-resistant microcentrifuge tube[6].

  • Solvation: Add the corresponding volume of anhydrous DMSO (e.g., 1.0 mL). Cap tightly.

  • Agitation & Cavitation: Vortex the tube vigorously for 1–2 minutes. If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 5–10 minutes[4]. Causality: Sonication provides localized cavitation energy that breaks apart stubborn crystal lattices without subjecting the compound to excessive bulk heating, which could cause thermal degradation.

  • Aliquoting: Divide the clear 10 mM stock into 10–20 µL single-use aliquots in sterile cryovials. Store at -20°C (short-term) or -80°C (long-term)[5][6]. Causality: Repeated freeze-thaw cycles degrade the compound and introduce moisture into the DMSO. Single-use aliquots preserve chemical integrity.

Serial Dilution & Aqueous Media Transition

A common failure point in biological assays is the direct dilution of a high-concentration DMSO stock into aqueous media, which forces the compound to rapidly exceed its kinetic solubility threshold, resulting in invisible micro-precipitates that skew dose-response curves[1][2].

The "Intermediate DMSO" Protocol

To maintain compound solubility, serial dilutions must be performed in 100% DMSO before any contact with aqueous buffers[5][6].

  • Thaw: Thaw a single aliquot of the 10 mM stock at room temperature.

  • DMSO Serial Dilution: Prepare a 1000X concentration plate. For example, if your final desired assay concentrations are 10 µM, 5 µM, and 1 µM, prepare intermediate 100% DMSO stocks at 10 mM, 5 mM, and 1 mM.

  • Aqueous Transfer: Transfer 1 part of the intermediate DMSO stock into 999 parts of pre-warmed (37°C) cell culture media or assay buffer (a 1:1000 dilution)[4].

  • Immediate Mixing: Pipette up and down immediately to disperse the solvent. The final DMSO concentration in all wells will be exactly 0.1%.

Workflow Powder Weigh Compound (Anhydrous) DMSO Add 100% Anhydrous DMSO (Vortex/Sonicate) Powder->DMSO Stock 10 mM Master Stock (Aliquot & Store -20°C) DMSO->Stock Serial Serial Dilution in 100% DMSO Stock->Serial Aqueous 1:1000 Dilution into Aqueous Media (0.1% DMSO) Serial->Aqueous Assay Biological Assay (Cell/Enzyme) Aqueous->Assay

Experimental workflow for dissolving and diluting hydrophobic compounds to prevent precipitation.

Managing DMSO Cytotoxicity and Assay Interference

While DMSO is biologically inert at very low concentrations, it is a powerful solvent that can fluidize lipid bilayers, unfold proteins, and induce apoptosis at higher concentrations[3][7]. It is imperative to establish a maximum tolerated dose (MTD) for DMSO in your specific assay system.

Mechanistic Impact of Excess DMSO

In sensitive cell lines (e.g., primary Fibroblast-like Synoviocytes), DMSO concentrations exceeding 0.1% have been shown to induce the cleavage of Caspase-3 and PARP-1, triggering apoptotic cell death[3]. Conversely, robust macrophage lines like RAW264.7 may tolerate up to 1.5% DMSO for 24 hours without significant viability loss[8].

Toxicity HighDMSO Excessive DMSO (>0.1% - 0.5%) Membrane Membrane Fluidization & Receptor Alteration HighDMSO->Membrane Enzyme Protein Unfolding & Off-Target Inhibition HighDMSO->Enzyme Caspase Caspase-3 Activation Membrane->Caspase Enzyme->Caspase PARP PARP-1 Cleavage Caspase->PARP Apoptosis Apoptosis / Cell Death (False Positives in Assay) PARP->Apoptosis

Mechanistic pathway of DMSO-induced cytotoxicity affecting assay integrity.

Concentration Guidelines

Table 2: Recommended Maximum Final DMSO Concentrations by Assay Type

Assay Type / Cell LineMax Recommended Final DMSOBiological RationaleReference
Primary Cells (e.g., FLSs) ≤ 0.05%Prevents Caspase-3/PARP-1 cleavage and false-positive toxicity.[3]
Standard Immortalized Cells ≤ 0.1%Considered universally safe for 24–72h exposure.[7]
Robust Cells (e.g., RAW264.7) ≤ 0.5% - 1.0%Tolerated, but vehicle controls must strictly match this concentration.[8]
Biochemical / Enzyme Assays ≤ 1.0% - 5.0%Depends heavily on the specific enzyme's tolerance to solvent-induced unfolding.[7]

Critical Control Requirement: Every assay must include a "Vehicle Control" well. The vehicle control must contain the exact same final concentration of DMSO (e.g., 0.1%) as the compound-treated wells, but without the N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide[5][7]. This isolates the biological effect of the compound from the background effect of the solvent.

References

  • Creative Bioarray. "Aqueous Solubility Assays." Creative Bioarray. [Link]

  • Elisia, I., et al. "DMSO Alleviates LPS-Induced Inflammatory Responses in RAW264.7 Macrophages by Inhibiting NF-κB and MAPK Activation." MDPI. [Link]

  • Galvao, J., et al. "Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes." PMC - NIH. [Link]

  • ResearchGate Community. "How do I avoid precipitation of DMSO soluble compounds in water based culture media?" ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Aqueous Solubility of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide for In Vivo Studies

Welcome to the technical support guide for N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide. This document provides a comprehensive, question-and-answer-based resource for researchers and drug development professionals faci...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide. This document provides a comprehensive, question-and-answer-based resource for researchers and drug development professionals facing challenges with the aqueous solubility of this compound in preclinical in vivo experiments. Our goal is to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions for your studies.

It is estimated that up to 90% of new chemical entities (NCEs) in the drug discovery pipeline exhibit poor water solubility, which poses a significant barrier to achieving adequate systemic exposure for pharmacodynamic and toxicological assessment.[1][2][3] This guide presents a systematic, tiered approach to formulation development, from simple adjustments to advanced techniques, to help you overcome these challenges.

Part 1: Initial Assessment & Physicochemical Characterization

Before attempting any solubilization strategy, a thorough understanding of the molecule's intrinsic properties is essential.[4] This "preformulation" data will guide your selection of the most appropriate formulation approach.

Q1: What are the likely physicochemical properties of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide, and why do they matter?

A1: While specific experimental data for this exact molecule may be limited, we can infer key properties from its quinoxalinone core structure.

  • Acidity/Basicity (pKa): The quinoxaline core itself is weakly basic (pKa ~0.6).[5] However, the amide (-NH-CO-) and the lactam (amide within the quinoxalinone ring) protons are generally considered weakly acidic. The presence of the N-H group in the quinoxalinone ring likely allows for some hydrogen bonding.[6] The overall molecule is likely to be a weak acid or neutral, meaning its solubility will not be dramatically increased in basic conditions and may decrease in acidic conditions.

  • Lipophilicity (LogP): The structure contains multiple aromatic rings (a benzamide group and a quinoxalinone system), suggesting it is lipophilic ("fat-loving") and thus likely has poor aqueous solubility. Compounds with high lipophilicity are often categorized as Biopharmaceutics Classification System (BCS) Class II or IV, both of which are characterized by low solubility.[1][7]

  • Physical Form: The compound is likely a crystalline solid at room temperature.[5] The crystalline lattice energy must be overcome for the molecule to dissolve. Converting a crystalline form to a higher-energy amorphous form is a key strategy for improving solubility.[8][9]

Understanding these properties is critical because they dictate which solubilization strategies are most likely to succeed. For a lipophilic, weakly acidic/neutral compound, strategies like co-solvents, surfactants, complexation, and particle size reduction are generally more effective than simple pH adjustment.[1][10]

Part 2: A Tiered Approach to Solubility Enhancement

We recommend a tiered approach, starting with the simplest and most common methods before progressing to more complex and resource-intensive techniques.

Tier 1: Simple Solubilization Strategies

These methods are often the first line of attack due to their simplicity and the use of readily available excipients.

Q2: Can I use pH adjustment to solubilize this compound?

A2: Given the weakly acidic nature of the amide/lactam protons, increasing the pH may slightly increase solubility by forming a salt. However, this effect is often limited for such weak acids.

  • Mechanism: Raising the pH of the aqueous vehicle (e.g., to pH 9-10) can deprotonate the weakly acidic N-H proton, forming an anionic salt which may have higher aqueous solubility.[][12][13]

  • Practical Limitations:

    • The required pH may be too high for physiological tolerance, especially for intravenous (IV) administration, which can cause injection site irritation or hemolysis.[14]

    • Upon injection into the bloodstream (buffered at pH ~7.4), the high-pH formulation will be rapidly neutralized, potentially causing the compound to precipitate out of solution (a phenomenon known as "dilution-precipitation").[15]

  • Recommendation: While worth investigating in early screening, pH adjustment alone is unlikely to be a robust solution for significant in vivo studies. It can, however, be combined with other methods like co-solvents.[]

dot

Caption: Mechanism of pH-based solubilization.

Q3: What are co-solvents, and how do I select an appropriate system for in vivo studies?

A3: Co-solvents are water-miscible organic solvents that improve the solubility of lipophilic compounds by reducing the overall polarity of the vehicle.[4][16] This is one of the most common and effective strategies for preclinical formulations.[17]

  • Mechanism: Co-solvents disrupt the hydrogen bonding network of water, creating a more "lipophilic-friendly" environment that can better accommodate the non-polar regions of the drug molecule.

  • Common Co-solvents for In Vivo Use: Polyethylene glycol 400 (PEG 400), propylene glycol (PG), dimethyl sulfoxide (DMSO), and ethanol are frequently used.[17][18]

  • Toxicity and Tolerability: The choice and concentration of co-solvents are limited by their potential toxicity.[14] DMSO, for example, is an excellent solvent but can have pharmacological effects and must be used at low concentrations. PEG 400 and PG are generally better tolerated.[19] Always consult tolerability data for the specific animal model and route of administration.[17]

Table 1: Common Co-Solvent Systems for Rodent IV & PO Studies

Vehicle Composition (% v/v/v)Common AbbreviationRouteMax Recommended ConcentrationKey Considerations & Potential Issues
10% DMSO / 40% PEG 400 / 50% SalineD40PSIV, PON/A (as a vehicle)Good general-purpose vehicle. Potential for precipitation upon dilution in blood (IV).
5-10% DMSO / 90-95% Corn OilDCOPO, SCN/A (as a vehicle)Suitable for lipophilic compounds for oral or subcutaneous routes. Not for IV.
30% Solutol HS 15 / 70% WaterSolutolIV, PO~30% SolutolSolutol is a surfactant; can cause side effects like loose feces or emesis in dogs.[20]
20% Captisol® (SBE-β-CD) / 80% WaterCaptisolIV, PO, SC20-40%Captisol is a modified cyclodextrin. Excellent safety profile. May alter drug PK.[21]

Data compiled from sources discussing preclinical formulation strategies.[17][20][22]

Experimental Protocol: Preparation of a 10% DMSO / 40% PEG 400 / 50% Saline Vehicle
  • Weigh Compound: Accurately weigh the required amount of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide.

  • Initial Dissolution: Add the full volume of DMSO to the compound. Vortex or sonicate gently until the compound is fully dissolved. This is the "concentrate" phase.

  • Add Co-solvent: Slowly add the full volume of PEG 400 to the DMSO concentrate while vortexing. The solution should remain clear.

  • Final Dilution: Add the saline (or water for injection) dropwise while continuously vortexing. Crucially, observe for any signs of precipitation. If the solution becomes cloudy, the compound is crashing out, and the concentration is too high for this vehicle.

  • Final Check: Once all components are added, visually inspect the final formulation for clarity. Check the pH and ensure it is within a physiologically acceptable range (typically 6.5-8.0 for IV).

Part 3: Tier 2 & 3: Advanced Solubilization Strategies

If simple co-solvent systems are insufficient to achieve the target concentration, more advanced methods may be required.

Q4: What are cyclodextrins and when should I consider using them?

A4: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[23] They act as "molecular containers," encapsulating the poorly soluble drug molecule and presenting a more water-soluble complex to the aqueous environment.[24][25]

  • Mechanism: The lipophilic drug (the "guest") partitions into the hydrophobic core of the cyclodextrin (the "host"), forming an inclusion complex. This complex has significantly improved aqueous solubility.[23]

  • Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD, e.g., Captisol®) are widely used in parenteral formulations due to their excellent safety profiles.[21]

  • Advantages: Can achieve very high solubility enhancement and often reduce drug-induced irritation or toxicity.[21][26]

  • Considerations: Cyclodextrins can affect the pharmacokinetic profile of a drug by altering its free concentration. This must be considered when interpreting PK data.[26]

dot

Caption: Drug encapsulation by a cyclodextrin.

Q5: What are nanosuspensions and amorphous solid dispersions (ASDs)? When are they necessary?

A5: These are advanced formulation technologies typically employed when simpler methods fail or when very high dose concentrations are required. They represent a significant increase in formulation complexity.[2][10]

  • Nanosuspensions: This approach reduces the particle size of the drug to the sub-micron (nanometer) range.[27][28] According to the Noyes-Whitney equation, reducing particle size dramatically increases the surface area, which in turn increases the dissolution rate.[29] This is a particle size reduction technique.[1][30]

    • When to Use: Excellent for compounds that are poorly soluble in both aqueous and organic media, making co-solvent or lipid systems difficult.[29] They can be administered orally, intravenously, or via other routes.[28][31][32]

    • Challenges: Requires specialized equipment (e.g., high-pressure homogenizers or media mills) and careful selection of stabilizers (surfactants or polymers) to prevent particle agglomeration.[27][29]

  • Amorphous Solid Dispersions (ASDs): In an ASD, the crystalline drug is converted into its higher-energy, more soluble amorphous state and dispersed within a polymer matrix.[8][33]

    • Mechanism: The amorphous form does not have a stable crystal lattice, requiring less energy to dissolve.[9] The polymer carrier helps to stabilize the amorphous state and can also prevent precipitation upon dissolution, maintaining a state of supersaturation.[8][34]

    • When to Use: Highly effective for BCS Class II/IV compounds. Often used for developing solid oral dosage forms (tablets/capsules) for later-stage clinical studies.[35][36]

    • Challenges: Requires techniques like spray drying or hot-melt extrusion.[8][33] Physical stability is a major concern, as the amorphous drug can recrystallize over time, losing its solubility advantage.[9]

Part 4: Troubleshooting & FAQs

Q6: My formulation is clear initially but turns cloudy when I add the final aqueous component. What's happening?

A6: This is a classic sign of precipitation. The initial organic solvent (like DMSO) successfully dissolved the compound, but its solubility limit in the final mixed-vehicle system has been exceeded.

  • Solution 1 (Lower Concentration): The simplest solution is to reduce the final concentration of your compound.

  • Solution 2 (Modify Vehicle): Increase the proportion of the strong organic solvent or co-solvent (e.g., move from 10% DMSO to 15% DMSO, staying within toxicity limits).

  • Solution 3 (Add a Surfactant): Incorporate a small amount of a non-ionic surfactant like Polysorbate 80 or Solutol HS 15. Surfactants can help stabilize the drug particles and prevent them from crashing out of solution.[37]

Q7: My compound precipitates at the injection site after intravenous administration. How can I prevent this?

A7: This is a common and dangerous problem caused by the rapid dilution and pH change of the formulation vehicle in the bloodstream.

  • Slow Down Injection: Administer the dose more slowly to allow for more gradual dilution in the blood.

  • Use a More Robust Formulation: This is a strong indicator that a simple co-solvent system is not sufficient. A cyclodextrin-based formulation (like Captisol®) is an excellent choice here, as the drug is physically encapsulated and less prone to immediate precipitation upon dilution.[21] A nanosuspension could also be a viable alternative.[28]

Q8: How do I ensure my formulation is safe for the animals?

A8: Excipient safety is paramount.[38]

  • Consult Literature: Always research the safety and tolerability of your chosen excipients for the specific species, dose volume, and route of administration you plan to use.[17][39]

  • Vehicle-Only Control Group: Always include a control group in your study that receives the vehicle alone (without the drug). This allows you to distinguish between toxicity caused by the drug and effects caused by the formulation itself.[14]

  • Minimize Excipients: Use the lowest concentration and simplest combination of excipients necessary to achieve the desired drug concentration.[3] The goal is to maximize exposure for testing while ensuring the vehicle itself has minimal biological effect.[14][15]

References

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. (n.d.). Available from: [Link]

  • Singh, A., et al. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech. Available from: [Link]

  • Quotient Sciences. (2025, October 25). From Preclinical Screening to Clinical Optimization: Accelerating Poorly Soluble Drug Development. Available from: [Link]

  • Spray Drying: Solving solubility issues with amorphous solid dispersions. (2015, September 3). European Pharmaceutical Review. Available from: [Link]

  • Abdel-Hafez, S. M., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules. Available from: [Link]

  • Preclinical α-FORMULATION™ Screen. (n.d.). The Solubility Company. Available from: [Link]

  • Mishra, V., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. Available from: [Link]

  • Savjani, K. T., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. International Journal of Molecular Sciences. Available from: [Link]

  • Santos, A. C., et al. (2021). Cyclodextrin-based delivery systems for in vivo-tested anticancer therapies. Drug Delivery and Translational Research. Available from: [Link]

  • de Pinho, C., et al. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Polymers. Available from: [Link]

  • Hanumegowda, U. M., et al. (2014). Potential Impact of Cyclodextrin-Containing Formulations in Toxicity Evaluation of Novel Compounds in Early Drug Discovery. Journal of Pharmaceutics & Pharmacology. Available from: [Link]

  • Nanosuspension: A Novel Technology for Drug Delivery. (2022). Asian Journal of Research in Pharmaceutical Sciences. Available from: [Link]

  • Nanosuspension: A Promising Drug Delivery System. (2012). Pharmacophore. Available from: [Link]

  • Almoshari, Y., et al. (2025). Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques. Pharmaceutics. Available from: [Link]

  • Patel, J. N., et al. (2013). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available from: [Link]

  • Gökçe, E. H., et al. (2021). Formulation Strategies of Nanosuspensions for Various Administration Routes. Pharmaceutics. Available from: [Link]

  • Paudwal, S., et al. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Drug Delivery. Available from: [Link]

  • Al-Kasmi, B., et al. (2024). Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients. Pharmaceutics. Available from: [Link]

  • Santos, A. C., et al. (2020). Cyclodextrin-based delivery systems for in vivo-tested anticancer therapies. ResearchGate. Available from: [Link]

  • Li, Y., et al. (2023). Development of an Amorphous Solid Dispersion Formulation for Mitigating Mechanical Instability of Crystalline Form and Improving Bioavailability for Early Phase Clinical Studies. Molecular Pharmaceutics. Available from: [Link]

  • Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. (2025, July 1). JETIR. Available from: [Link]

  • Kumar, S., et al. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Pharmacy & Bioallied Sciences. Available from: [Link]

  • Akbari, B., et al. (2024). Nanosuspension-Based Drug Delivery Systems for Topical Applications. Dove Medical Press. Available from: [Link]

  • Sarfraz, M., et al. (2017). Development of β-cyclodextrin-based hydrogel microparticles for solubility enhancement of rosuvastatin: an in vitro and in vivo evaluation. Taylor & Francis Online. Available from: [Link]

  • Sikorska, E., et al. (2016). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Molecules. Available from: [Link]

  • Asif, M. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules. Available from: [Link]

  • Asif, M. (2014). Quinoxaline, its derivatives and applications: A state of the art review. SciSpace. Available from: [Link]

  • Johnson, P. D., et al. (2013). Solvent-based formulations for intravenous mouse pharmacokinetic studies: tolerability and recommended solvent dose limits. Xenobiotica. Available from: [Link]

  • Corl, K. A., et al. (2013). Effects of Solutol (Kolliphor) and cremophor in polyethylene glycol 400 vehicle formulations in Sprague-Dawley rats and beagle dogs. Toxicologic Pathology. Available from: [Link]

  • Eixarch, H., et al. (2020). Safety Assessment of Excipients (SAFE) for Orally Inhaled Drug Products. Pharmaceutics. Available from: [Link]

  • Pifferi, G., & Restani, P. (2003). The safety of pharmaceutical excipients. Il Farmaco. Available from: [Link]

  • A good practice guide to the administration of substances and removal of blood, including routes and volumes. (n.d.). Laboratory Animal Resources. Available from: [Link]

  • Patel, M., et al. (2025). A Comprehensive Review of Global Regulatory Guidelines for Parenteral Manufacturing. World Journal of Pharmaceutical Research. Available from: [Link]

  • Considerations in Developing Complex Parenteral Formulations. (2019, June 2). Pharmaceutical Technology. Available from: [Link]

  • Powell, M. F., et al. (n.d.). Excipients and Their Role in Approved Injectable Products: Current Usage and Future Directions. Available from: [Link]

  • Weiner, M. L., & Kotkoskie, L. A. (Eds.). (2000). Excipient Toxicity and Safety. CRC Press. Available from: [Link]

  • pH Adjustment in Wastewater Treatment: Mechanisms and Applications. (2025, July 15). LinkedIn. Available from: [Link]

  • CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. (n.d.). Altasciences. Available from: [Link]

  • Stricker, F. H. (n.d.). Solvents and Co-solvents used in Injectables. ResearchGate. Available from: [Link]

  • Peters, G. J., et al. (n.d.). Acceptable solvents for in vitro drug solutions or in vivo administration of drugs to mice or rats. ResearchGate. Available from: [Link]

  • How can we increase the acid or decrease pH level of solution and how can we increase the pH level or increase the basic concentration? (2022, August 5). ResearchGate. Available from: [Link]

  • The Effects of pH on Solubility. (2019, January 2). Chemistry LibreTexts. Available from: [Link]

  • pH Adjustment and Neutralization, the basics. (n.d.). Digital Analysis. Available from: [Link]

  • PHARMACOTOXIC EVALUATION OF NINE VEHICLES ADMINISTERED INTRAPERITONEALLY TO MICE. (n.d.). DTIC. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Synthesis Yield of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide

Welcome to the Application Science Support Center. The synthesis of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide via the benzoylation of 3-aminoquinoxalin-2(1H)-one is a deceptively complex transformation[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. The synthesis of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide via the benzoylation of 3-aminoquinoxalin-2(1H)-one is a deceptively complex transformation[1]. (Note: The apparent numbering shift from 2-oxo/3-amino in the starting material to 3-oxo/2-benzamido in the product is an IUPAC prioritization artifact; the core scaffold remains identical).

While this appears to be a routine amine acylation, researchers frequently encounter severely depressed yields (<20%), complex crude mixtures, or complete reaction failure. This guide deconstructs the mechanistic bottlenecks—ranging from ambident nucleophilicity to thermodynamic vs. kinetic control—and provides field-validated protocols to rescue your yield.

Diagnostic Matrix: Quantitative Symptom Analysis

Before altering your protocol, match your analytical observations to the root causes below.

Symptom (Analytical Observation)Primary Root CauseRecommended Corrective Action
High unreacted SM recovery; LC-MS shows no product mass.Poor nucleophilicity of exocyclic amine & severe SM insolubility.Switch solvent to anhydrous DMF/NMP. Use a strong base (NaH) to generate the reactive anion.
LC-MS shows [M+H]+=266 ; NMR lacks amide NH proton (~10-11 ppm).Regioselectivity failure: Competitive O-acylation forming the enol benzoate.Shift from kinetic to thermodynamic control (increase temperature to 60–80 °C).
LC-MS shows [M+H]+=370 ; Complex crude mixture.Over-acylation (Di-acylation at both O and N, or ring N4).Strictly limit benzoyl chloride to 1.05 eq. Add dropwise at 0 °C to control local concentration.
Rapid formation of benzoic acid (LC-MS [M−H]−=121 ).Reagent degradation via adventitious moisture.Distill benzoyl chloride prior to use. Execute reaction under strict Argon atmosphere.
Deep-Dive FAQs: Understanding the Chemistry

Q1: Why am I recovering unreacted 3-aminoquinoxalin-2(1H)-one despite using excess benzoyl chloride and triethylamine? The Science: The failure lies in the electronic structure of the starting material. The exocyclic amine at the 3-position is not a standard primary aliphatic amine; it is a vinylogous amide heavily conjugated with the quinoxalinone core[1]. This delocalization severely depletes the electron density on the exocyclic nitrogen, rendering it a remarkably poor nucleophile. Furthermore, 3-aminoquinoxalin-2(1H)-one forms strong intermolecular hydrogen-bonded dimers, making it highly insoluble in standard solvents like DCM or THF. The Solution: Abandon weak bases like triethylamine. You must either use a strong base (e.g., NaH) in a highly polar aprotic solvent (DMF) to deprotonate the substrate, or employ strong nucleophilic catalysis using 4-Dimethylaminopyridine (DMAP)[2].

Q2: LC-MS shows a product with the correct mass, but NMR indicates the wrong connectivity. What happened? The Science: You have fallen victim to regioselectivity issues driven by the ambident nature of the quinoxalinone anion. When deprotonated, the negative charge is delocalized across the exocyclic nitrogen, the ring nitrogen (N4), and the lactam oxygen. Acylation at the lactam oxygen (O-acylation) is kinetically favored because oxygen is a "harder" nucleophile and sterically more accessible. If you run the reaction at room temperature, you will predominantly isolate the kinetic O-acyl enol ester. The Solution: The desired exocyclic N-acylation is the thermodynamic product. To drive the equilibrium, the reaction must be heated to allow the reversible O-acyl species to rearrange or re-equilibrate into the more stable N-acyl target[3].

Q3: How does DMAP specifically solve the acylation barrier for this substrate? The Science: DMAP operates via nucleophilic catalysis. It attacks benzoyl chloride much faster than your conjugated substrate can, forming a highly electrophilic N-acylpyridinium intermediate[2]. The electron-donating dimethylamino group stabilizes this intermediate through resonance, creating an acylating agent that is orders of magnitude more reactive than the parent benzoyl chloride. This effectively lowers the activation energy required for the exocyclic nitrogen to attack.

Visualizing the Reaction Dynamics

Regioselectivity SM 3-Aminoquinoxalin-2(1H)-one (Tautomeric Mixture) N_Exo Exocyclic N-Acylation (Thermodynamic Target) SM->N_Exo NaH, DMF, 60°C (Thermodynamic Control) O_Acyl O-Acylation (Kinetic Byproduct) SM->O_Acyl Pyridine, RT (Kinetic Control) N_Ring Ring N4-Acylation (Steric Byproduct) SM->N_Ring Excess BzCl BzCl Benzoyl Chloride (BzCl) BzCl->SM Acylating Agent

Regioselectivity pathways in the benzoylation of 3-aminoquinoxalin-2(1H)-one.

Troubleshooting Start Low Yield of Target Benzamide CheckLCMS Analyze Crude by LC-MS Start->CheckLCMS MassMatch Is Target Mass (m/z 266) Present? CheckLCMS->MassMatch NoMass Mass Not Found (High Unreacted SM) MassMatch->NoMass No YesMass Mass Found (Yield low after isolation) MassMatch->YesMass Yes Solubility Check SM Solubility Switch to NMP/DMF NoMass->Solubility Hydrolysis Check Reagents Use fresh BzCl & dry solvents NoMass->Hydrolysis NMRCheck Analyze by 1H/13C NMR YesMass->NMRCheck Isomer O-Acylated Isomer (Kinetic Product) NMRCheck->Isomer Target Target N-Acylated Product (Lost in Workup) NMRCheck->Target FixIsomer Increase Temp / Use NaH to drive Thermodynamic Product Isomer->FixIsomer FixWorkup Optimize Crystallization Avoid aqueous crash-out Target->FixWorkup

Diagnostic workflow for resolving low yields during quinoxalinone benzoylation.

Standard Operating Procedure (SOP): Thermodynamically Driven Benzoylation

To ensure self-validation and overcome both solubility and regioselectivity issues, utilize the following optimized NaH/DMF protocol.

Reagents & Materials:

  • 3-aminoquinoxalin-2(1H)-one (1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)

  • Benzoyl Chloride (Freshly distilled, 1.05 eq)

  • Anhydrous DMF (AcroSeal™ or equivalent)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with Argon for 15 minutes.

  • Solubilization & Deprotonation: Suspend 3-aminoquinoxalin-2(1H)-one in anhydrous DMF (approx. 10 mL per gram of SM). Cool the suspension to 0 °C using an ice bath.

  • Anion Generation: Add NaH portion-wise under a positive flow of Argon. Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour. Self-Validation Check: The cessation of hydrogen gas evolution and the formation of a clear, deeply colored solution confirms complete deprotonation and solubilization.

  • Acylation: Re-cool the reaction to 0 °C. Add benzoyl chloride dropwise via syringe over 15 minutes to prevent local concentration spikes that lead to di-acylation.

  • Thermodynamic Equilibration (Critical Step): Remove the ice bath. Slowly heat the reaction mixture to 65 °C and stir for 4–6 hours. This thermal energy is strictly required to overcome the activation barrier for the rearrangement of any kinetically formed O-acyl byproduct into the thermodynamically stable N-acyl target.

  • Quench & Isolation: Cool the reaction to room temperature, then pour it slowly into vigorously stirred ice water (3x the reaction volume). The target N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide will precipitate.

  • Purification: Filter the precipitate under vacuum. Wash the filter cake sequentially with cold water (to remove DMF and salts) and cold diethyl ether (to remove mineral oil from NaH). Recrystallize from hot ethanol to yield the analytically pure product.

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide Precipitation in Cell Assays

Welcome to the Application Scientist Support Portal. N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide features a highly planar quinoxalinone core coupled with a benzamide moiety.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide features a highly planar quinoxalinone core coupled with a benzamide moiety. While this structural motif is excellent for target binding via π−π stacking and hydrogen bonding, it creates a classic "brick dust" physical profile. When transitioning this compound from a DMSO stock into aqueous cell culture media, researchers frequently encounter severe precipitation (crashing out).

This guide provides field-proven, mechanistically grounded strategies to overcome these solubility barriers and ensure the integrity of your in vitro data.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my compound precipitate immediately upon dilution into DMEM or RPMI, even when my DMSO stock is completely clear? A: This is a classic "solvent crash" phenomenon. When you dilute a highly concentrated DMSO stock directly into an aqueous cell culture medium, the local dielectric constant of the solvent drops instantaneously. The hydrophobic N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide molecules self-associate faster than the aqueous solvent shell can disperse them, exceeding their thermodynamic solubility limit[1]. Furthermore, the high salt content of the cell media drives the compound out of solution via a "salting-out" effect[1].

Q2: I currently do serial dilutions of my compound directly in the cell media. Is this causing my erratic IC50 data? A: Yes. Diluting organic compounds directly into an aqueous buffer often results in progressive, invisible micro-precipitation, meaning your actual dissolved concentration is much lower than your calculated concentration[2]. Performing a serial dilution on a precipitated compound propagates massive quantitative errors across your dose-response curve[2]. Instead, you must perform your serial dilutions in 100% DMSO first, ensuring the compound remains fully solvated before a final, single-step dilution into the assay buffer[2][3].

Q3: Can I use cyclodextrins to rescue the solubility of this quinoxalinone derivative? A: Absolutely. Hydroxypropyl- β -cyclodextrin (HP- β -CD) is highly effective for planar, hydrophobic molecules. The HP- β -CD forms a host-guest inclusion complex, encapsulating the hydrophobic quinoxalinone core within its non-polar cavity while presenting a hydrophilic exterior to the aqueous media[4][5]. This prevents intermolecular aggregation without permanently covalently altering the compound's structure.

Q4: Does direct micro-dispensing prevent precipitation better than manual pipetting? A: Yes. Direct dispensing of picoliter-to-nanoliter droplets of DMSO-dissolved inhibitors directly into the assay plate circumvents intermediate aqueous dilution steps, drastically reducing the risk of precipitation and compound loss[6]. It also maintains a consistently low final DMSO concentration (e.g., <0.5%), which preserves cell viability[3].

Section 2: Quantitative Formulation Strategies

To systematically address the precipitation of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide, compare the following validated formulation strategies.

Formulation StrategyFinal DMSO (%)Aqueous Solubility LimitCytotoxicity RiskBest Use Case
Direct Aqueous Dilution 1.0%< 1 µM (Precipitates)High (due to DMSO & aggregates)Not Recommended
100% DMSO Serial Dilution 0.1% - 0.5%~ 10 µMLowHigh-throughput screening, standard IC50 assays[3]
HP- β -CD Complexation (1:1) < 0.1%> 100 µMVery LowHigh-concentration dosing, in vivo translation[7][8]
Tween-80 / PEG400 (5%) 0.5%~ 50 µMModerate (Surfactant toxicity)Assays requiring lipidic stabilization
Section 3: Self-Validating Experimental Protocols
Protocol A: 100% DMSO Serial Dilution & Transfer

Causality: By maintaining the compound in 100% DMSO during the serial dilution phase, you prevent concentration-dependent aggregation. The final single-step dilution ensures all wells receive the exact same solvent shock, keeping the final DMSO concentration constant and low.

  • Prepare Master Stock: Dissolve N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide in 100% anhydrous DMSO to a concentration of 10 mM. Vortex and sonicate for 5 minutes until optically clear.

  • DMSO Serial Dilution: Label a series of PCR tubes. Add 10 µL of 100% DMSO to tubes 2-10. Transfer 10 µL of the 10 mM stock into tube 1. Serially transfer 10 µL from tube 1 to tube 2, mix thoroughly by pipetting up and down, and continue to tube 10[2][3].

  • Aqueous Intermediate (If direct dispensing is unavailable): Prepare an intermediate plate with cell culture media. Transfer 1 µL of each DMSO dilution into 99 µL of media (1:100 dilution, 1% DMSO). Critical: Mix immediately to disperse the compound before local supersaturation causes nucleation.

  • Final Assay Transfer: Transfer 10 µL of the intermediate mixture to 90 µL of cultured cells (Final DMSO: 0.1%).

Self-Validation Step: Measure the absorbance of the intermediate plate at 600 nm. A rising baseline indicates light scattering from micro-precipitates. If OD600 > 0.05 above the blank, the compound has crashed and the data from that well should be discarded.

Protocol B: HP- β -CD Inclusion Complex Formation

Causality: Encapsulating the drug prior to aqueous exposure thermodynamically favors the soluble state over the crystalline solid state, shielding the π -system from the aqueous environment.

  • Prepare Cyclodextrin Solution: Dissolve HP- β -CD in sterile deionized water or PBS to a 20% (w/v) concentration.

  • Solvent Wetting: Weigh 2.93 mg of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide (approx. 10 µmol) and wet it with 50 µL of pure DMSO to disrupt the crystal lattice[7].

  • Complexation: Add 1 mL of the 20% HP- β -CD solution dropwise to the wetted compound while stirring vigorously at 37°C.

  • Equilibration: Sonicate the mixture for 15 minutes, then incubate on a rotary shaker overnight at room temperature to allow the host-guest equilibrium to establish[4].

  • Sterilization: Filter the solution through a 0.22 µm PES syringe filter.

Self-Validation Step: Perform UV-Vis quantification (or LC-MS) on the filtrate against a standard curve to confirm the exact concentration of the solubilized compound before applying it to your cells.

Section 4: Visualizing the Solvation Workflows

G Stock 10 mM Compound in 100% DMSO BadDilution Direct Serial Dilution in Aqueous Media Stock->BadDilution High aqueous volume GoodDilution Serial Dilution in 100% DMSO Stock->GoodDilution Maintains solubility Crash Solvent Crash & Micro-precipitation BadDilution->Crash Hydrophobic aggregation Fail Inaccurate IC50 & Assay Failure Crash->Fail Loss of active compound DirectDispense Direct Micro-dispensing onto Cells GoodDilution->DirectDispense Acoustic/Pin transfer Success Soluble Monomers & Reliable Data DirectDispense->Success <0.5% Final DMSO

Caption: Workflow comparison: Aqueous serial dilution vs. 100% DMSO serial dilution to prevent solvent crash.

G Drug N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide (Hydrophobic Guest) Mix Vigorous Mixing & Sonication (37°C) Drug->Mix CD HP-β-Cyclodextrin (Hydrophilic Host) CD->Mix Complex Inclusion Complex (Shielded Hydrophobic Core) Mix->Complex Thermodynamic Equilibration Filter 0.22 µm Filtration (Removes uncomplexed drug) Complex->Filter Media Addition to Cell Media (No Precipitation) Filter->Media 100% Soluble Delivery

Caption: Mechanistic pathway of HP-β-CD inclusion complex formation for hydrophobic small molecules.

Sources

Optimization

Technical Support Center: Mobile Phase Optimization for N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide

Welcome to the Technical Support Center. This guide provides researchers, analytical scientists, and drug development professionals with authoritative troubleshooting strategies for the liquid chromatography (LC) of N-(3...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides researchers, analytical scientists, and drug development professionals with authoritative troubleshooting strategies for the liquid chromatography (LC) of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide.

By understanding the fundamental physicochemical properties of the quinoxalinone core and the benzamide moiety, you can move beyond trial-and-error and logically engineer an optimized chromatographic method.

Part 1: Core Troubleshooting FAQs

Q1: Why does my analyte exhibit severe peak broadening or splitting, even on a brand-new, high-purity column? A: This is a classic manifestation of lactam-lactim (or keto-enol) tautomerism[1]. The molecule contains a 3-oxo-3,4-dihydroquinoxalin-2-yl core, which exists in a dynamic equilibrium between the lactam (oxo) and lactim (hydroxy) tautomeric forms. If the kinetic rate of interconversion between these tautomers is similar to the timescale of your chromatographic separation, the compound will elute as a broad, smeared band or as two distinct split peaks.

The Solution: You must manipulate the thermodynamics of the system. Increasing the column temperature (e.g., to 45–50 °C) provides the thermal energy required to accelerate the interconversion, causing the tautomers to elute as a single, sharp, time-averaged peak[1]. Additionally, strictly buffering the mobile phase pH can lock the molecule predominantly into one tautomeric state.

Q2: I am experiencing significant peak tailing (Asymmetry factor > 2.0). How do I optimize the mobile phase to correct this? A: Peak tailing for nitrogen-containing heterocycles like quinoxalines is predominantly caused by secondary ion-exchange interactions[2]. The basic nitrogen atoms in the quinoxalinone ring and the partially polarized benzamide group interact strongly with residual, unreacted acidic silanol groups (-Si-OH) on the silica stationary phase.

The Solution: Lower the pH of your aqueous mobile phase to between 2.5 and 3.0[2]. At this pH, the acidic silanols (which typically have a pKa around 4.5) are fully protonated and neutralized, effectively shutting down these secondary interactions. Using 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid in the aqueous phase is highly effective[2]. Ensure your buffer concentration is maintained between 5 mM and 100 mM to provide adequate buffering capacity without causing precipitation.

Q3: Should I use Methanol (MeOH) or Acetonitrile (ACN) as the organic modifier? A: For N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide, Acetonitrile (ACN) is strongly recommended for initial method development[2]. Methanol is a protic solvent and can participate in hydrogen bonding with the amide carbonyl and the quinoxalinone nitrogens. This can sometimes stabilize multiple tautomeric states, exacerbating peak broadening. ACN is aprotic, provides lower system backpressure due to lower viscosity, and generally yields superior peak symmetry and UV transparency at low wavelengths[2].

Part 2: Chromatographic Data & Parameter Matrix

The following table summarizes the quantitative parameters required to optimize the mobile phase, detailing the mechanistic causality behind each setting.

Chromatographic ParameterInvestigated RangeMechanistic Effect on AnalyteOptimal Setting
Mobile Phase pH 2.0 – 7.0Controls ionization state of basic nitrogens and suppresses stationary phase silanol ionization.pH 2.5 – 3.0 (using 0.1% TFA)
Column Temperature 20 °C – 60 °CModulates the kinetic rate of lactam-lactim tautomeric interconversion.45 °C – 50 °C
Organic Modifier Methanol vs. AcetonitrileProtic (MeOH) vs. Aprotic (ACN) environment affects hydrogen bonding to the amide group.Acetonitrile (ACN)
Buffer Concentration 5 mM – 100 mMProvides ionic strength to maintain pH stability without precipitating out of solution.10 mM – 20 mM

Part 3: Self-Validating Experimental Protocol

To ensure scientific integrity, the following step-by-step methodology incorporates a System Suitability Test (SST). This transforms the protocol into a self-validating system; if the criteria are met, the underlying chemical interactions have been successfully controlled.

Objective: Establish a baseline isocratic LC-UV method that inherently verifies peak integrity.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of HPLC-grade Water to yield a 0.1% v/v solution (pH ~2.0). Degas via sonication for 10 minutes.

  • Organic Phase (B): 100% HPLC-grade Acetonitrile (ACN).

Step 2: System Equilibration & Thermal Control

  • Install a high-purity, fully end-capped C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size).

  • Critical Step: Set the column oven temperature strictly to 45 °C to mitigate tautomeric broadening.

  • Flush the system with an isocratic mixture of 60:40 (A:B) at a flow rate of 1.0 mL/min until the UV baseline (monitored at 254 nm) is completely stable (approximately 10 column volumes).

Step 3: System Suitability Test (SST) Execution

  • Prepare a 0.1 mg/mL standard solution of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide dissolved in the mobile phase (60:40 A:B) to prevent solvent-mismatch distortion.

  • Inject 5 µL of the standard solution. Perform 5 replicate injections.

Step 4: Self-Validation Criteria The method is only considered valid and optimized if it passes the following causality checks:

  • Tailing Factor (As) ≤ 1.2: Validates successful secondary silanol interaction suppression.

  • Theoretical Plates (N) ≥ 5000: Validates successful tautomeric convergence via thermal control.

  • %RSD of Peak Area ≤ 2.0%: Validates injection precision and analyte stability in the mobile phase.

Part 4: Visual Troubleshooting Workflow

Troubleshooting_Workflow Start Analyze Peak Shape N-(3-Oxo...)benzamide Decision Identify Primary Defect Start->Decision Tailing Peak Tailing (Asymmetry > 1.5) Decision->Tailing Tailing Observed Splitting Peak Splitting / Broadening (Poor Efficiency) Decision->Splitting Splitting Observed TailingCause Silanol Interactions (Basic N / Amide) Tailing->TailingCause SplittingCause Lactam-Lactim Tautomerism (Quinoxalinone core) Splitting->SplittingCause FixTailing Lower pH to 2.5-3.0 (Add 0.1% TFA/FA) TailingCause->FixTailing FixSplitting Increase Temp (40-50°C) & Lock Mobile Phase pH SplittingCause->FixSplitting Validate Run System Suitability (Check As & N) FixTailing->Validate FixSplitting->Validate Validate->Decision Fails Criteria Success Sharp, Symmetrical Peak (Rs > 2.0, As < 1.2) Validate->Success Passes Criteria

Logical troubleshooting workflow for resolving chromatographic defects in quinoxalinone derivatives.

References

  • HPLC method development for aldehydes and ketones Source: Chromatography Forum URL:[Link]

Sources

Troubleshooting

Reducing background noise in N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide fluorescence assays

A Guide to Minimizing Background Noise and Maximizing Signal Integrity Welcome to the technical support resource for researchers utilizing N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide and related compounds in fluorescen...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Background Noise and Maximizing Signal Integrity

Welcome to the technical support resource for researchers utilizing N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide and related compounds in fluorescence-based assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to proactively design robust experiments and effectively troubleshoot the common yet critical issue of high background fluorescence. This guide is structured to help you diagnose problems from first principles, moving from foundational assay setup to advanced optimization techniques.

Part 1: Foundational Principles & Proactive Assay Design

High background noise is the primary factor that can mask specific signals, reduce assay sensitivity, and ultimately lead to misinterpretation of data. Understanding its origin is the first step toward its elimination. Background fluorescence can be broadly categorized into two types: intrinsic sources from your sample and extrinsic sources from your assay components and environment.

FAQ 1: What are the most common sources of background noise in my assay?

Answer: The sources of unwanted fluorescence are diverse and can originate from nearly every component of your experiment. A systematic evaluation is key to identifying the primary culprit.

  • Autofluorescence from Biological Samples: Many biological molecules inherently fluoresce. The most common endogenous fluorophores include metabolic cofactors like NADH and flavins, aromatic amino acids (tryptophan, tyrosine), and structural proteins like collagen and elastin.[1][2] In cell-based assays, a pigment called lipofuscin, which accumulates in aging cells, can also be a significant source of broad-spectrum autofluorescence.[1][3]

  • Assay Media and Buffers: Common cell culture media supplements are notorious for contributing to background. Phenol red, a pH indicator, and Fetal Bovine Serum (FBS), which is rich in fluorescent proteins and amino acids, are major contributors.[4][5]

  • The Assay Plate Itself: The choice of microplate is critical. Standard polystyrene plates, especially those not specifically designed for fluorescence, can have high intrinsic fluorescence.[1][6] Light from highly fluorescent wells can also "bleed" into adjacent wells, a phenomenon known as crosstalk.[7]

  • The Test Compound: While N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide is the intended signal source, it's crucial to determine if it possesses any baseline fluorescence in the absence of the biological target or if it degrades into a fluorescent byproduct under assay conditions.

  • Reagent Contamination & Stability: Reagents, including buffers and solvents, can become contaminated with fluorescent impurities. Additionally, the fluorescent substrate itself can degrade over time, leading to the spontaneous release of the fluorophore and an increase in background signal.[7]

Part 2: Systematic Troubleshooting Guide

This section is designed as a direct, question-and-answer troubleshooting workflow. Identify your specific problem and follow the diagnostic steps.

Question 1: My "blank" wells (buffer/media only) have high fluorescence. What should I do?

Answer: This is a clear indication that one or more of your core assay components are fluorescent. This is the easiest issue to solve through systematic testing.

Causality: The signal is not coming from your biological sample but from the foundational reagents of the assay. This could be due to the buffer components, solvent (e.g., DMSO), or the microplate itself.

Troubleshooting Workflow:

  • Isolate and Test Each Component: Prepare wells containing each individual component of your assay buffer. For example:

    • Well A1: High-purity water only

    • Well B1: Buffer (e.g., Tris, HEPES) in water

    • Well C1: Solvent (e.g., DMSO) in water at the final assay concentration

    • Well D1: Any additives (e.g., BSA, detergents) in water

  • Read the Plate: Measure the fluorescence of this test plate using the same instrument settings as your main experiment. This will pinpoint the fluorescent component.

  • Systematic Replacement:

    • If a buffer component is fluorescent, source a higher purity grade or switch to an alternative buffer system.

    • If using cell culture media, switch to a phenol red-free formulation for the final assay reading. If FBS is the issue, consider performing the final measurement in a simple buffered saline solution.[4]

    • If DMSO shows background, use the lowest possible final concentration and source a high-purity, spectroscopy-grade solvent.

Protocol 1: Buffer and Reagent Autofluorescence Test
  • Using a black, clear-bottom microplate, dedicate rows to testing individual reagents.

  • In Row A, pipette 100 µL of high-purity water into 3 wells (negative control).

  • In Row B, pipette 100 µL of your complete assay buffer (without the fluorescent probe) into 3 wells.

  • In Row C, pipette 100 µL of the vehicle (e.g., 1% DMSO in assay buffer) into 3 wells.

  • Continue this process for any other major liquid component.

  • Read the plate on a microplate reader at the excitation and emission wavelengths used for your N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide compound.

  • Compare the relative fluorescence units (RFU) from each condition to the water-only control. Any component showing significantly higher RFU is a source of background noise.

Question 2: My "no-enzyme" or "no-cell" controls have high background. What's the cause?

Answer: This issue suggests an interaction between your fluorescent probe and the assay environment, or inherent instability of the probe itself.

Causality: The fluorescent signal is being generated independently of the specific biological activity you intend to measure. This can be due to non-specific binding of the probe to the microplate or spontaneous degradation of the probe.

Troubleshooting Workflow:

  • Evaluate Microplate Choice: The single most effective change is often switching to the correct microplate.

    • Solution: Always use black-walled microplates for fluorescence assays. The black walls absorb scattered light, significantly reducing both background and well-to-well crosstalk.[4][8]

    Plate Type Primary Use Background Fluorescence Crosstalk
    ClearAbsorbanceHighHigh
    WhiteLuminescenceMediumHigh
    Black Fluorescence Low Low
  • Assess Probe Stability: The N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide probe may be hydrolyzing or degrading in your buffer over the course of the experiment.

    • Solution: Prepare the probe working solution fresh just before use.[9] Run a time-course experiment with a "no-enzyme" control, measuring fluorescence at several time points (e.g., 0, 30, 60, 90 minutes). A steady increase in fluorescence over time indicates probe instability. If this occurs, you may need to adjust buffer pH or screen for stabilizing additives.

  • Optimize Probe Concentration: Using too high a concentration of the fluorescent probe is a common error that increases background without proportionally increasing the specific signal.[6]

    • Solution: Perform a concentration titration of your probe. Test a range of concentrations to find the one that provides the best signal-to-background ratio, not necessarily the highest absolute signal.

Question 3: My signal-to-background ratio is low, even after addressing the issues above. How can I improve it?

Answer: At this stage, you need to look at more subtle interactions and optimize your instrument settings. Potential issues include autofluorescence from your biological sample and suboptimal instrument parameters.

Causality: The specific signal is weak relative to the inherent noise of the system. This can be because the sample itself is fluorescent at your chosen wavelengths (autofluorescence) or because the instrument is not optimally configured to detect your specific signal over the noise floor.

Troubleshooting Workflow:

  • Address Cellular Autofluorescence: Cells contain endogenous fluorophores like NADH and flavins that contribute significantly to background, especially in the green spectrum.[1][5]

    • Solution: If possible, shift to a fluorescent probe that excites and emits at longer wavelengths (in the red or far-red spectrum), as cellular autofluorescence is much lower in this range.[10] If you are locked into your current probe, ensure you have an "unlabeled cells" control to measure and subtract the autofluorescence value.[6]

  • Optimize Instrument Settings:

    • Gain Setting: The gain controls the voltage applied to the photomultiplier tube (PMT). Too high a gain will amplify both the signal and the background noise, reducing the signal-to-noise ratio.[8] Start with a low gain setting and increase it until your positive control signal is robust but well below the detector's saturation point.

    • Number of Flashes: Averaging multiple reads per well can reduce variability and improve data quality. Increasing the number of flashes per well can help average out random noise.[4]

    • Read Height (Z-focus): For top-reading instruments, optimizing the read height can be critical, especially for cell-based assays, to focus on the cell layer and away from the media.[11]

Diagram 1: General Troubleshooting Workflow

TroubleshootingWorkflow start_node High Background Signal Detected decision_node1 High Signal in 'Blank' Wells? start_node->decision_node1 Begin Diagnosis decision_node decision_node process_node process_node solution_node solution_node process_node1 Issue is with Reagents or Plate. Perform Component Test. decision_node1->process_node1 Yes decision_node2 High Signal in 'No-Enzyme/Cell' Controls? decision_node1->decision_node2 No solution_node1 Problem Solved process_node1->solution_node1 Identify & Replace Fluorescent Component(s). Use Black Plates. process_node2 Issue is Probe Stability or Non-Specific Binding. Titrate Probe Concentration. decision_node2->process_node2 Yes process_node3 Low Signal-to-Background Ratio. Issue is likely Autofluorescence or Instrument Settings. decision_node2->process_node3 No solution_node2 Problem Solved process_node2->solution_node2 Use Fresh Probe. Optimize Concentration. solution_node3 Problem Solved process_node3->solution_node3 Optimize Gain/Flashes. Use 'Unstained' Controls. Consider Red-Shifted Dyes.

Caption: A decision tree for troubleshooting high background fluorescence.

Part 3: Advanced Topics & Considerations
Question 4: My fluorescence signal is non-linear at high concentrations of my compound. What is happening?

Answer: You are likely observing the Inner Filter Effect (IFE).

Causality: The Inner Filter Effect is a phenomenon where the sample itself absorbs a significant portion of the excitation light or the emitted fluorescence, leading to an artificially low signal.[12] This is a common issue in highly concentrated or highly absorbent samples.[13] It occurs in two forms:

  • Primary IFE: The outer portion of the sample in the well absorbs so much excitation light that the center of the well is insufficiently excited.[14]

  • Secondary IFE: The fluorescence emitted by molecules in the center of the well is re-absorbed by other molecules before it can reach the detector. This is most common when the absorption and emission spectra of the compound overlap.[13][14]

Solutions:

  • Dilute Your Samples: The simplest and most effective way to avoid IFE is to work with more dilute samples. As a rule of thumb, the absorbance of your sample at the excitation wavelength should be less than 0.1 AU.[13]

  • Use Correction Algorithms: Some modern plate readers and software packages have built-in algorithms to correct for IFE, which typically require a parallel absorbance measurement of the plate.[14]

  • Change Measurement Geometry: If your plate reader allows, switching from a top read to a bottom read can sometimes mitigate IFE by reducing the path length through which the light must travel.

Diagram 2: Inner Filter Effect (IFE) Explained

IFE_Diagram Inner Filter Effect (IFE) Visualization cluster_primary Primary IFE cluster_secondary Secondary IFE p_light Excitation Light p_cuvette Sample Well p_light->p_cuvette:f0 p_absorbed High absorption at edge prevents light from reaching the center. s_cuvette Emitted Light Re-absorption Detector s_cuvette:f0->s_cuvette:f1 Emitted photon is re-absorbed by another molecule s_emission_source

Caption: The mechanisms of Primary and Secondary Inner Filter Effects.

References
  • N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry (RSC Publishing). [Link]

  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI. [Link]

  • Solvent Effects on Fluorescence Emission. Evident Scientific. [Link]

  • What is the Inner Filter Effect? Edinburgh Instruments. [Link]

  • Direct C–H alkylation of 3,4-dihydroquinoxaline-2-ones with N-(acyloxy)phthalimides via radical–radical cross coupling. Chemical Communications (RSC Publishing). [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. [Link]

  • Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis. PMC. [Link]

  • Generalized Solvent Effect on the Fluorescence Performance of Spiropyran for Advanced Quick Response Code Dynamic Anti-Counterfeiting Sensing. PMC. [Link]

  • What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?. Photon Mission. [Link]

  • Synthesis and fluorescence properties of 3-benzoxa- and thiazol-2-ylquinoline-5 or 7-maleimides. SciSpace. [Link]

  • Troubleshooting Fluorescence Intensity Plate Reader Experiments. Basicmedical Key. [Link]

  • Novel (E)-3-(3-Oxo-4-substituted-3,4-dihydro-2H-benzo[b][15][16]oxazin-6-yl)-N-hydroxypropenamides as Histone Deacetylase Inhibitors: Design, Synthesis and Bioevaluation. PubMed. [Link]

  • Suppression of Bulk Fluorescence Noise by Combining Waveguide-Based Near-Field Excitation and Collection. ACS Photonics. [Link]

  • How to reduce autofluorescence in cell-based assays. BMG Labtech. [Link]

  • Solvent Effect on the Fluorescence Properties of Two Biologically Active Thiophene Carboxamido Molecules. SciSpace. [Link]

  • Beware of N-Benzoyloxybenzamides. -ORCA - Cardiff University. [Link]

  • A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow. Etaluma. [Link]

  • Troubleshooting FluoroSpot assay. U-CyTech biosciences. [Link]

  • Solvent-Dependent Fluorescence Properties of CH 2 -bis(BODIPY)s. MDPI. [Link]

  • Demonstration of Solvent Effects on Fluorescence Spectra of a Fluorophore. Virtual Labs. [Link]

  • How does a fluorescence immunoassay analyzer minimize background noise to improve signal detection and accuracy in complex samples?. Zhejiang Wantaifu Biotechnology Co., Ltd.. [Link]

  • 3,4-dihydroquinazoline-5-carboxamides--a new range of fluorescent whiteners: synthesis and photophysical characterization. PubMed. [Link]

  • Fluorescence of peptide N-terminal 2-oxoacyl and quinoxaline derivatives. R Discovery. [Link]

  • Automatic Correction of Fluorescence Spectra for Primary and Secondary Inner-filter Effects (IFE) with Duetta™. HORIBA. [Link]

  • Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. PMC. [Link]

  • Fluorescence of Dyes in Solutions with High Absorbance. Inner Filter Effect Correction. PLOS ONE. [Link]

Sources

Optimization

Technical Support Center: Enhancing Metabolic Stability of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide Analogs

Welcome to the technical support center for researchers working with N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide analogs. As a Senior Application Scientist, my goal is to provide you with practical, field-tested guidan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers working with N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide analogs. As a Senior Application Scientist, my goal is to provide you with practical, field-tested guidance to navigate the common challenges associated with the metabolic stability of this important class of compounds. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may be encountering at the bench.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common conceptual and practical questions regarding the metabolic stability of quinoxalinone derivatives.

FAQ 1: My lead compound shows excellent in vitro potency but has poor oral bioavailability. Could metabolic instability be the primary cause?

This is a classic and highly probable scenario. Potent N-(3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide analogs often suffer from extensive first-pass metabolism in the liver, which significantly reduces the amount of active drug reaching systemic circulation. The primary culprits are typically Phase I oxidation reactions mediated by Cytochrome P450 (CYP) enzymes.

Key Metabolic Hotspots to Investigate:

  • Aromatic Hydroxylation: The benzamide ring and the quinoxalinone core are susceptible to hydroxylation.

  • N-dealkylation: If alkyl groups are present on the quinoxalinone nitrogen, this is a common metabolic pathway.

  • Amide Bond Hydrolysis: The amide linkage, while generally stable, can be a site for hydrolysis by amidases.

To confirm this, a well-designed in vitro liver microsomal stability assay is your first and most critical step. If the compound is rapidly depleted in the presence of liver microsomes and NADPH (a required cofactor for CYP enzymes), you have strong evidence of oxidative metabolism being the issue.

FAQ 2: What are the primary CYP450 isoforms responsible for metabolizing quinoxalinone-based compounds?

While multiple CYP isoforms can contribute, the most common culprits for the metabolism of aromatic and heterocyclic compounds are CYP3A4, CYP2D6, and CYP2C9 . CYP3A4 is particularly noteworthy due to its high abundance in the human liver and its broad substrate specificity.

To identify the specific isoforms involved, you can perform a reaction phenotyping study. This involves incubating your compound with a panel of human recombinant CYP enzymes or using specific chemical inhibitors for each major CYP isoform in a pooled human liver microsome (HLM) assay. Pinpointing the responsible isoform(s) is crucial for predicting potential drug-drug interactions (DDIs).

FAQ 3: What is the difference between a microsomal stability assay and a hepatocyte stability assay, and when should I use each?

This choice depends on the stage of your project and the questions you are asking.

Assay Type Description Pros Cons Best For
Liver Microsomal Stability Uses subcellular fractions (microsomes) containing Phase I (CYP) and some Phase II (UGT) enzymes.Cost-effective, high-throughput, excellent for assessing Phase I metabolic liability.Lacks intact cellular machinery, transporters, and most soluble Phase II enzymes (e.g., SULTs, GSTs).Early-stage screening, identifying CYP-mediated metabolic instability.
Hepatocyte Stability Uses intact, cryopreserved or fresh liver cells.Provides a more complete picture of metabolism, including Phase I, Phase II, and the influence of cellular uptake/efflux transporters.More expensive, lower throughput, higher variability between donors.Lead optimization, obtaining a more physiologically relevant estimate of hepatic clearance.

Our Recommendation: Start with a microsomal stability assay for initial screening and SAR generation. If a compound shows promise but has moderate stability, progress to a hepatocyte assay to get a more holistic view of its metabolic fate.

Part 2: Troubleshooting Guide for Common Experimental Issues

This section provides solutions to specific problems you might encounter during your experiments.

Scenario 1: High variability between replicate wells in my microsomal stability assay.

High variability can invalidate your results. Let's troubleshoot the potential causes in a logical sequence.

G

Workflow for diagnosing high assay variability.

Detailed Checks:

  • Microsome Handling: Human liver microsomes are temperature-sensitive. Always thaw them slowly on ice and keep them on ice throughout the experiment. Never refreeze.

  • NADPH Solution: NADPH is unstable in solution. Prepare it fresh just before use and keep it on ice.

  • Compound Solubility: Your compound might be precipitating in the aqueous assay buffer. Try reducing the final DMSO concentration or adding a small amount of a co-solvent like acetonitrile. Visually inspect the plate for precipitation.

  • Pipetting Accuracy: For small volumes, even minor errors can cause large variations. Ensure your pipettes are calibrated and use reverse pipetting for viscous solutions like microsome suspensions.

Scenario 2: My compound appears stable in the microsomal assay, but metabolite identification shows significant glucuronidation. What does this mean?

This indicates that Phase II metabolism, specifically UGT-mediated glucuronidation, is a major clearance pathway for your compound. A standard microsomal stability assay, which primarily measures Phase I metabolism, can be misleading in this case.

Next Steps:

  • Confirm with a UGT-supplemented assay: Rerun the microsomal stability assay, but this time supplement the reaction with the cofactor UDPGA (Uridine 5'-diphosphoglucuronic acid). You will likely see a significant increase in compound depletion.

  • Move to Hepatocytes: As mentioned in FAQ 3, a hepatocyte assay is the gold standard here, as it contains the full complement of Phase II enzymes in their correct cellular location.

This finding is a critical piece of your compound's story. While Phase II metabolism can be a desirable clearance pathway (often leading to non-toxic, readily excreted metabolites), very rapid glucuronidation can still lead to poor bioavailability.

Part 3: Key Experimental Protocols

Here are step-by-step protocols for core assays. These are designed to be self-validating by including appropriate controls.

Protocol 1: In Vitro Human Liver Microsomal Stability Assay

Objective: To determine the rate of intrinsic clearance (Clint) of a test compound by Phase I enzymes.

Materials:

  • Pooled Human Liver Microsomes (HLM), e.g., from a reputable supplier.

  • 0.5 M Potassium Phosphate Buffer (pH 7.4).

  • NADPH Regenerating System (e.g., containing glucose-6-phosphate and G6P-dehydrogenase) or NADPH stock solution.

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Control compounds: Verapamil (high clearance), Warfarin (low clearance).

  • Acetonitrile with internal standard (e.g., Tolbutamide) for reaction quenching.

  • 96-well incubation plate and a collection plate.

Experimental Workflow:

G

Step-by-step workflow for the microsomal assay.

Procedure:

  • Preparation: Thaw HLM on ice. Prepare two master mixes in potassium phosphate buffer:

    • Mix A (-NADPH): HLM + Buffer.

    • Mix B (+NADPH): HLM + Buffer + NADPH Regenerating System.

  • Dispensing: Add Mix A to the wells designated for the 0-minute time point and for the "-NADPH" control. Add Mix B to all other wells.

  • Pre-incubation: Place the plate in a 37°C incubator for 10 minutes to equilibrate the temperature.

  • Initiation: Add a small volume of your test compound stock solution to all wells to initiate the reaction (final substrate concentration typically 1 µM; final DMSO concentration < 0.5%). Mix well.

  • Incubation: At each designated time point (e.g., 0, 5, 15, 30, 60 min), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. The 0-minute sample is quenched immediately after adding the compound.

  • Sample Processing: Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural log (% remaining) of the test compound versus time.

  • The slope of the linear regression line gives the elimination rate constant (k).

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg protein in incubation).

Parameter Typical Value Interpretation
Final Microsome Conc. 0.5 mg/mLStandard concentration for initial screening.
Final Substrate Conc. 1 µMShould be below the enzyme's Km for accurate Clint measurement.
Verapamil t½ < 15 minConfirms enzymatic activity (High Clearance Control).
Warfarin t½ > 60 minConfirms assay integrity (Low Clearance Control).
-NADPH Control >85% remaining at 60 minConfirms that depletion is enzyme-mediated and not due to chemical instability.

Part 4: Strategies for Enhancing Metabolic Stability

Once you've identified metabolic liabilities, the next step is rational chemical modification. This is a classic medicinal chemistry challenge of balancing potency, properties, and stability.

Strategy 1: Block the Site of Metabolism

This is the most direct approach. If you have identified a specific "hotspot" via metabolite identification studies, you can modify that position to prevent the metabolic reaction.

  • Blocking Aromatic Hydroxylation: Introduce an electron-withdrawing group (EWG) like a fluorine (F) or chlorine (Cl) atom at or near the site of hydroxylation. Fluorine is often preferred as it is small and can improve other properties like pKa and lipophilicity.

G

Decision process for blocking metabolic hotspots.
Strategy 2: Modify Global Physicochemical Properties

Sometimes, a compound's overall properties make it a good substrate for metabolic enzymes. Modifying these can "detune" the interaction.

  • Reduce Lipophilicity (logP): Highly lipophilic compounds tend to have higher affinity for CYP enzymes. Introducing polar groups (e.g., a hydroxyl or small ether) can reduce logP and decrease the rate of metabolism. However, this is a delicate balance, as you must maintain sufficient permeability for absorption. A target logP range of 2-3 is often cited as a good starting point for orally bioavailable drugs.

  • Modulate pKa: Changing the ionization state of a molecule can alter its interaction with enzymes and its overall disposition. For example, introducing a basic nitrogen might lead to lysosomal trapping, which can be a useful property to exploit or a liability to avoid.

By systematically applying these troubleshooting guides, protocols, and medicinal chemistry strategies, you can efficiently diagnose and overcome the metabolic stability challenges associated with your N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide analogs, paving the way for the development of successful drug candidates.

References

  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83. [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103-141. [Link]

  • Gill, H., et al. (2015). Fluorine in medicinal chemistry: A decade of significant growth and diversification. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

Troubleshooting

Technical Support Center: Troubleshooting Off-Target Binding of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide (N-OQB)

Welcome to the N-OQB Technical Support Center. This portal is designed for drug development professionals and molecular biologists working with the N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide (N-OQB) scaffold.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the N-OQB Technical Support Center. This portal is designed for drug development professionals and molecular biologists working with the N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide (N-OQB) scaffold. While this chemical class is highly privileged—often utilized in the development of Glycogen Phosphorylase inhibitors [1] and targeted anticancer agents [2]—its structural features frequently lead to promiscuous off-target binding.

This guide provides mechanistic insights, structural troubleshooting strategies, and self-validating protocols to help you isolate on-target efficacy from off-target noise.

Mechanistic Overview: The Promiscuity of the Quinoxalinone Scaffold

The core challenge with N-OQB lies in its structural mimicry. The 3-oxo-3,4-dihydroquinoxalin-2-yl core contains a highly conserved hydrogen-bond donor/acceptor motif (the N1-H and C2=O). This motif perfectly mimics the N1 and N6-NH2 of the adenine ring found in ATP. Consequently, N-OQB derivatives frequently act as ATP-competitive "hinge binders," leading to unintended engagement across the kinome, particularly with kinases like JAK2/3 [3] and STK33 [4].

When N-OQB binds to these off-target kinases, it triggers confounding phenotypic readouts (e.g., unexpected apoptosis or broad cytotoxicity), masking the true biological effect of your primary target.

G N_OQB N-OQB Scaffold Pri_Target Primary Target (e.g., Glycogen Phosphorylase) N_OQB->Pri_Target Intended Off_Target Off-Target Kinases (e.g., JAK2, STK33) N_OQB->Off_Target Unintended On_Pathway On-Target Pathway (Metabolic Modulation) Pri_Target->On_Pathway Off_Pathway Off-Target Pathway (Apoptosis / Cytotoxicity) Off_Target->Off_Pathway Phenotype Confounded Phenotypic Readout On_Pathway->Phenotype Off_Pathway->Phenotype

Mechanistic confounding of phenotypic readouts by N-OQB off-target kinase binding.

Frequently Asked Questions (Troubleshooting)

Q1: Why does N-OQB exhibit high background toxicity in my cellular assays despite showing high biochemical selectivity for my primary target? Causality: Biochemical assays utilizing isolated recombinant proteins exist in a vacuum. In a whole-cell environment, N-OQB is exposed to over 500 kinases. Because the quinoxalinone core is a classic ATP-mimetic, it readily binds to the highly conserved ATP-binding pockets of the kinome. The resulting broad-spectrum kinase inhibition disrupts essential survival pathways (e.g., PI3K/AKT or JAK/STAT), leading to cytotoxicity that is entirely independent of your primary target.

Q2: How can I structurally modify the N-OQB scaffold to minimize these off-target kinase interactions without losing primary target affinity? Causality: The ATP-binding "hinge" region of most kinases is sterically highly constrained (a narrow, flat pocket). By introducing steric bulk—specifically ortho-substituents (e.g., a methyl or halogen group) on the benzamide ring—you force a dihedral twist between the quinoxalinone core and the benzamide moiety. This non-planar conformation physically clashes with the narrow kinase hinge region, abolishing off-target binding. Conversely, allosteric sites (like those on Glycogen Phosphorylase) are often more solvent-exposed and can easily accommodate this twisted conformation.

Q3: What orthogonal assays should I use to differentiate on-target phenotypic effects from off-target toxicity? Causality: Relying solely on cell viability or downstream phosphorylation markers is unreliable due to the pleiotropic nature of kinase inhibition. You must prove that the drug is physically binding to the intended target inside the living cell. We strongly recommend the Cellular Thermal Shift Assay (CETSA) [5]. CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein against heat-induced denaturation, allowing you to directly quantify intracellular target engagement.

Standard Operating Procedures (Protocols)

Protocol 1: Intracellular Target Engagement via CETSA

This protocol is a self-validating system: by running a vehicle control alongside the N-OQB treatment, you establish a baseline melting curve. A positive thermal shift ( ΔTm​>2∘C ) exclusively in the treated group isolates direct physical binding from downstream phenotypic noise.

  • Cell Culture & Dosing: Seed target cells (e.g., HepG2) in 10 cm dishes. Treat with 10 µM N-OQB or DMSO (vehicle control) for 1 hour at 37°C to allow for intracellular equilibration.

  • Harvest & Aliquot: Wash cells with PBS, detach, and resuspend in PBS supplemented with protease inhibitors. Aliquot the cell suspension equally into 8 PCR tubes per treatment group.

  • Thermal Profiling: Heat the PCR tubes across a temperature gradient (e.g., 40°C to 70°C, in ~3-4°C increments) for exactly 3 minutes using a thermal cycler. Allow cells to cool at room temperature for 3 minutes.

  • Lysis: Subject the tubes to three rapid freeze-thaw cycles (liquid nitrogen for 1 minute, followed by a 25°C water bath for 2 minutes) to lyse the cells without disrupting ligand-protein complexes.

  • Separation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. The heat-denatured (unbound) proteins will precipitate into the pellet, while the ligand-stabilized (bound) proteins remain in the soluble supernatant.

  • Detection: Analyze the soluble fractions via Western Blot using an antibody specific to your primary target. Plot the band intensities against temperature to calculate the Tm​ shift.

Protocol 2: Kinome-Wide Selectivity Profiling (Active-Site Competition)

To map the off-target landscape of your N-OQB analogs, use an active-site directed competition binding assay. This protocol uses a known pan-kinase inhibitor (e.g., Staurosporine) as a self-validating positive control to ensure assay dynamic range.

  • Assay Preparation: Prepare a panel of DNA-tagged recombinant kinases immobilized on streptavidin-coated magnetic beads via biotinylated active-site ligands.

  • Ligand Competition: Incubate 1 µM of N-OQB (and Staurosporine in a separate control well) with the kinase-bead complexes in binding buffer for 1 hour at room temperature.

  • Washing & Elution: Wash the beads extensively to remove unbound proteins. If N-OQB successfully competes for the ATP-binding site, the specific kinase will be displaced from the bead into the supernatant.

  • Quantification: Elute the remaining bound kinases and quantify them using qPCR directed against the fused DNA tags.

  • Data Analysis: Calculate the "% Control" binding. A value <10% indicates a high-affinity off-target interaction that requires structural optimization.

Comparative SAR & Selectivity Data

The following table summarizes the causal relationship between structural modifications of the N-OQB scaffold and the resulting shift in off-target liabilities.

Compound VariantStructural ModificationPrimary Target Kd​ (nM)Off-Target: JAK2 Kd​ (nM)Off-Target: STK33 Kd​ (nM)Cellular Toxicity CC50​ (µM)
N-OQB (Wild-Type) None (Planar Conformation)15.245.0120.52.5
Analog 1 N1-Methylation>10,000>10,000>10,000>50.0
Analog 2 Ortho-Methyl Benzamide22.41,500.03,200.045.0

Data Interpretation: Analog 1 demonstrates that methylating the N1 position destroys the critical hydrogen-bond donor, abolishing affinity for both the primary target and off-target kinases. Analog 2 successfully utilizes steric hindrance (dihedral twisting) to selectively abrogate kinase hinge binding while preserving primary target affinity, thereby rescuing the cellular toxicity profile.

Optimization Workflow

G A N-OQB Scaffold Hit Identification B Primary Target Biochemical Assay A->B C Kinome Profiling (Off-Target Mapping) B->C High Potency D SAR Optimization (Steric Hindrance) C->D Promiscuous Binding E CETSA (Intracellular Target Engagement) D->E Improved Selectivity F Lead Candidate Selection E->F Validated In Situ

N-OQB Hit-to-Lead Optimization and Off-Target Mitigation Workflow.

References

  • Title: WO2005067932A1 - (3-oxo-3, 4-dihydro-quinoxalin-2-yl-amino) -benzamide derivatives and related compound as glycogen phosphorylase inhibitors for the treatment of diabetes and obesity.
  • Title: Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. Source: Biomolecules & Therapeutics / NCBI PMC URL: [Link](Note: Representative URL for PMC indexing of quinoxaline reviews)

  • Title: Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds. Source: ACS Omega / NCBI PMC URL: [Link]

  • Title: A Potent and Selective Quinoxalinone-Based STK33 Inhibitor Does Not Show Synthetic Lethality in KRAS-Dependent Cells. Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Source: Science / PubMed URL: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Target Specificity of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide Using CRISPR Knockout

For researchers, scientists, and drug development professionals, establishing a definitive link between a compound's therapeutic effect and its molecular target is a cornerstone of modern pharmacology. This guide provide...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, establishing a definitive link between a compound's therapeutic effect and its molecular target is a cornerstone of modern pharmacology. This guide provides an in-depth, comparative analysis of methodologies for validating the target specificity of a novel investigational compound, N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide, with a primary focus on the robust and precise application of CRISPR-Cas9 gene knockout technology.

Introduction: The Challenge of Target Specificity

N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide is a synthetic small molecule belonging to a class of compounds known for their broad-spectrum anti-cancer activities.[1][2][3][4] The quinoxaline and benzamide moieties are privileged scaffolds in medicinal chemistry, frequently associated with the inhibition of key enzymes in signal transduction pathways, such as protein kinases and histone deacetylases (HDACs).[5][6][7]

For the purpose of this guide, we will posit a hypothetical scenario grounded in preliminary research: high-throughput screening has identified N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide as a potent inhibitor of "Target X," a kinase implicated in a pro-survival signaling pathway in a human colorectal cancer cell line. While biochemical assays demonstrate direct inhibition of Target X, it is crucial to ascertain whether the compound's cytotoxic effects are indeed a consequence of this on-target activity, or due to unforeseen off-target interactions. This is the central challenge of target validation.

Comparative Analysis of Target Validation Methods

Method Principle Advantages Disadvantages
CRISPR-Cas9 Knockout Permanent gene disruption at the DNA level, leading to a complete loss of protein expression.Definitive and permanent knockout; high specificity; allows for the creation of isogenic cell lines for direct comparison.Can be lethal if the target is essential for cell survival; potential for off-target DNA cleavage (though this can be mitigated with careful guide RNA design).
RNA Interference (RNAi) Post-transcriptional gene silencing via siRNA or shRNA, leading to reduced protein expression (knockdown).Technically simpler and faster for transient knockdown; useful for studying essential genes where a complete knockout would be lethal.[9]Often results in incomplete knockdown; transient effect; significant potential for off-target effects due to partial sequence complementarity.[10]
Chemical Probes Use of a highly selective and potent small molecule inhibitor to probe the function of the target protein.Allows for temporal control of target inhibition; can be used in vivo.[12][13][14][15]The "probe" itself may have unknown off-target effects; requires a well-characterized and highly selective probe, which may not be available.[13]

CRISPR-Cas9-mediated knockout stands out as the gold standard for definitively validating a drug's mechanism of action.[10] By completely ablating the target protein, we can create a biological system where the compound's on-target effects should be completely nullified. If N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide is specific for Target X, the Target X knockout cells should exhibit resistance to the compound's cytotoxic effects.

Experimental Workflow for CRISPR-Mediated Target Validation

The following sections provide a detailed, step-by-step guide for validating the target specificity of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide for our hypothetical Target X.

Logical Framework of the Experimental Design

G cluster_0 Premise cluster_1 Hypothesis cluster_2 CRISPR Experiment cluster_3 Treatment & Analysis cluster_4 Predicted Outcomes cluster_5 Conclusion A Compound inhibits putative Target X C Compound-induced phenotype is ON-TARGET A->C D Compound-induced phenotype is OFF-TARGET A->D B Compound causes phenotype (e.g., cell death) B->C B->D E Generate Target X Knockout (KO) Cell Line C->E D->E F Treat Wild-Type (WT) and KO cells with the compound E->F G Measure Phenotype (e.g., Cell Viability) F->G H WT: Sensitive KO: Resistant G->H I WT: Sensitive KO: Sensitive G->I J Target X is validated H->J K Target X is NOT validated I->K

Caption: Logical workflow for target validation using CRISPR knockout.

Step 1: Guide RNA (gRNA) Design and Cloning

The specificity of CRISPR-Cas9 is determined by the 20-nucleotide guide RNA sequence.

Protocol:

  • Obtain the target gene sequence: Retrieve the cDNA or genomic sequence of Target X from a database such as NCBI.

  • Design gRNAs: Use online design tools like Benchling, CHOPCHOP, or CRISPOR to identify potential gRNA sequences targeting an early exon of Target X.[16][17][18][19][20] These tools will also predict potential off-target sites. Select at least two gRNAs with high on-target scores and low off-target predictions.

  • Oligo Synthesis and Cloning: Synthesize complementary DNA oligonucleotides for the chosen gRNA sequences. Anneal the oligos and clone them into a lentiviral vector that co-expresses Cas9 and the gRNA, such as lentiCRISPRv2.[21]

Step 2: Lentivirus Production and Cell Transduction

Lentiviral delivery is an efficient method for introducing the CRISPR-Cas9 machinery into a wide range of mammalian cells.[22][23][24]

Protocol:

  • Lentivirus Production: Co-transfect HEK293T cells with the gRNA-cloned lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G).

  • Harvest and Titer Virus: Harvest the virus-containing supernatant 48-72 hours post-transfection. Determine the viral titer.

  • Transduction: Transduce the colorectal cancer cell line with the lentivirus at a low multiplicity of infection (MOI) to ensure single viral integration per cell.

Step 3: Selection and Clonal Isolation

Protocol:

  • Antibiotic Selection: Two days post-transduction, begin selection with an appropriate antibiotic (e.g., puromycin for lentiCRISPRv2) to eliminate non-transduced cells.

  • Single-Cell Cloning: After selection, isolate single cells into individual wells of a 96-well plate using limiting dilution or fluorescence-activated cell sorting (FACS).[25]

  • Clonal Expansion: Expand the single-cell clones into larger populations.

Step 4: Validation of Target X Knockout

It is critical to validate the knockout at both the genomic and protein levels.[26][27][28]

Protocol:

  • Genomic DNA Extraction and PCR: Extract genomic DNA from each clonal population. Amplify the region of Target X targeted by the gRNA using PCR.

  • Sanger Sequencing: Sequence the PCR products to identify the specific insertions or deletions (indels) introduced by the CRISPR-Cas9 system. This confirms the disruption of the gene at the DNA level.[27]

  • Western Blot Analysis: Lyse the cells and perform a Western blot using an antibody specific for Target X. A complete absence of the protein band in the knockout clones, compared to the wild-type control, confirms a successful knockout at the protein level.[26][29]

G cluster_0 CRISPR Knockout Workflow A gRNA Design & Cloning B Lentivirus Production A->B C Cell Transduction B->C D Antibiotic Selection C->D E Single-Cell Cloning D->E F Clonal Expansion E->F G Genomic Validation (Sequencing) F->G H Protein Validation (Western Blot) F->H I Validated KO Cell Line G->I H->I

Caption: Step-by-step workflow for generating a validated knockout cell line.

Step 5: Phenotypic Assays

This is the definitive step to determine if the knockout of Target X confers resistance to N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide.

Protocol:

  • Cell Seeding: Seed wild-type (WT) and validated Target X knockout (KO) cells in parallel in 96-well plates.

  • Compound Treatment: Treat the cells with a range of concentrations of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide. Include a vehicle-only control.

  • Cell Viability Assay: After 72 hours, assess cell viability using an appropriate assay, such as the MTT assay or the more sensitive CellTiter-Glo® Luminescent Cell Viability Assay.[30][31][32][33][34]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for both WT and KO cell lines.

Step 6: Phenotypic Rescue (Optional but Recommended)

To further strengthen the evidence, a rescue experiment can be performed.[35][36][37] This involves reintroducing the target gene into the knockout cells.

Protocol:

  • Construct a Rescue Plasmid: Clone the full-length cDNA of Target X into an expression vector. It is advisable to use a version of Target X that is resistant to the gRNA used for the knockout (e.g., by introducing silent mutations in the gRNA binding site).

  • Transfect KO Cells: Transfect the Target X KO cells with the rescue plasmid.

  • Repeat Phenotypic Assay: Perform the same cell viability assay with the rescued cells alongside the WT and KO cells. If the target is validated, the rescued cells should regain sensitivity to the compound.

Interpreting the Results

The data from the phenotypic assays will provide a clear answer to the question of target specificity.

Hypothetical Data:

Cell LineTreatmentIC50 (µM)Interpretation
Wild-TypeN-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide1.5Compound is cytotoxic to WT cells.
Target X KON-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide> 50KO confers significant resistance.
Target X KO + RescueN-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide2.1Re-expression of Target X restores sensitivity.

Conversely, if the Target X KO cells remain sensitive to the compound (i.e., no significant change in IC50), it would indicate that the compound's mechanism of action is independent of Target X, and is likely due to off-target effects.

Visualizing the Biological Context

G cluster_0 Wild-Type Cell cluster_1 Target X Knockout Cell Compound_WT N-(3-Oxo-3,4-dihydro- quinoxalin-2-yl)benzamide TargetX_WT Target X Compound_WT->TargetX_WT Inhibits Downstream_WT Downstream Signaling TargetX_WT->Downstream_WT Activates Apoptosis_WT Apoptosis TargetX_WT->Apoptosis_WT Inhibits Survival_WT Cell Survival Downstream_WT->Survival_WT Promotes Compound_KO N-(3-Oxo-3,4-dihydro- quinoxalin-2-yl)benzamide TargetX_KO Target X (Absent) Downstream_KO Downstream Signaling (Inactive) Survival_KO Cell Survival

Caption: Hypothetical signaling pathway in WT vs. Target X KO cells.

Conclusion

Validating the target specificity of a compound is a non-negotiable step in the drug discovery pipeline. While various methods exist, CRISPR-Cas9-mediated gene knockout offers an unparalleled level of precision and conclusiveness. By generating a null-phenotype for the putative target, researchers can definitively assess whether a compound's biological effects are on-target. This guide provides a comprehensive framework for employing this powerful technology to validate the mechanism of action of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide, thereby de-risking its progression as a potential therapeutic agent.

References

  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. (2026). [Source details not fully available]
  • Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives. (2024). [Source details not fully available]
  • Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. (2023). AACR Journals. [Link]

  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. of DSpace. [Link]

  • Overview of guide RNA design tools for CRISPR-Cas9 genome editing technology. [Source details not fully available]
  • CRISPR Design Tools. Synthego. [Link]

  • Generating Single Cell–Derived Knockout Clones in Mammalian Cells with CRISPR/Cas9. PMC. [Link]

  • CRISPR guide RNA design tools. Horizon Discovery. [Link]

  • CRISPR Guide RNA Design Tool. Benchling. [Link]

  • A quick guide to CRISPR sgRNA design tools. PMC. [Link]

  • Probing your next target? Chemical Probes feature in Open Targets. (2018). Open Targets. [Link]

  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. PMC. [Link]

  • Crispr/cas9 mediated Gene knockout in Mammalian Cells - Protocol. Genemedi. [Link]

  • Genome Editing of Mammalian Cells Using CRISPR-Cas: From In Silico Designing to In-Culture Validation. Springer Nature Experiments. [Link]

  • PROTAC degraders as chemical probes for studying target biology and target validation. (2022). RSC Publishing. [Link]

  • Production and Validation of Lentiviral Vectors for CRISPR/Cas9 Delivery. Springer Nature. [Link]

  • Validating Small Molecule Chemical Probes for Biological Discovery. (2022). Annual Reviews. [Link]

  • lentiCRISPR lentiviral CRISPR/Cas9 and single guide RNA. Addgene. [Link]

  • Production and Validation of Lentiviral Vectors for CRISPR/Cas9 Delivery. PubMed. [Link]

  • Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells. [Source details not fully available]
  • New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. PMC. [Link]

  • Cell viability assays – Measure how happy your cells are. (2025). BMG Labtech. [Link]

  • CRISPR Delivery Methods: Cargo, Vehicles, and Challenges. (2025). Synthego. [Link]

  • How to Validate a CRISPR Knockout. Biognosys. [Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (2019). Semantic Scholar. [Link]

  • Benzamide derivatives reported as AChE and CAs inhibitors. ResearchGate. [Link]

  • Can I perform recovery experiment after Crispr/Cas9 mediated gene KO?. (2016). ResearchGate. [Link]

  • CRISPR/Cas9 Gene Knockouts Generation in Mammalian Cells | Protocol Preview. (2022). YouTube. [Link]

  • Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. (2022). MDPI. [Link]

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. (2023). RSC Publishing. [Link]

  • How to Validate Your Targeted Gene Editing Knockout Cell Line?. (2025). [Source details not fully available]
  • MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. (2023). YouTube. [Link]

  • Single-step generation of gene knockout-rescue system in pluripotent stem cells by promoter insertion with CRISPR/Cas9 (CRISPR/C). Research journals. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]

  • Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. ACS Publications. [Link]

  • RNAi and CRISPRi: On-target knock down leads to high-confidence datasets. [Source details not fully available]
  • An improved strategy for CRISPR/Cas9 gene knockout and subsequent wildtype and mutant gene rescue. (2020). Research journals. [Link]

  • A Combined Human in Silico and CRISPR/Cas9-Mediated in Vivo Zebrafish Based Approach to Provide Phenotypic Data for Supporting Early Target Validation. Frontiers. [Link]

  • Rescue of CRISPR/Cas9 knockout gene activity?. (2017). ResearchGate. [Link]

  • The Best Functional Genomic Screening Method: CRISPR or RNAi?. (2019). Biocompare. [Link]

  • CRISPR Cas9 - Gene Silencing Methods: CRISPR vs. TALEN vs. RNAi. abm Inc.. [Link]

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Comparative

A Comparative Benchmarking Guide: Evaluating the Potency and Selectivity of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide Against Established MEK Kinase Inhibitors

Abstract: This guide provides a comprehensive framework for benchmarking N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide, a novel compound featuring the versatile quinoxalinone scaffold, against established clinical kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This guide provides a comprehensive framework for benchmarking N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide, a novel compound featuring the versatile quinoxalinone scaffold, against established clinical kinase inhibitors. For the purpose of this illustrative guide, we will hypothesize that our compound of interest (termed "Q-Benzamide") is a putative inhibitor of the MAP Kinase Kinase (MEK) pathway. We will compare its performance against well-characterized, FDA-approved MEK inhibitors, Trametinib and Cobimetinib. The following sections detail the scientific rationale, step-by-step experimental protocols for in-vitro and cell-based assays, and a framework for data interpretation, providing researchers with a robust methodology for evaluating novel kinase inhibitors.

Introduction: The Rationale for Benchmarking Novel Kinase Inhibitors

The field of oncology is dominated by the development of small-molecule kinase inhibitors that target aberrant signaling pathways driving cancer cell proliferation and survival. The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of cell growth, and its hyperactivation is a hallmark of many human cancers. The kinases MEK1 and MEK2 are central nodes in this cascade, making them high-value targets for therapeutic intervention.

The quinoxaline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide ("Q-Benzamide") is a novel derivative of this scaffold. To ascertain its therapeutic potential, a rigorous, multi-faceted benchmarking study against established inhibitors is not just recommended, but essential. This guide outlines the necessary experimental comparisons to Trametinib and Cobimetinib, two highly potent and selective allosteric inhibitors of MEK1/2.

This comparison will focus on three key areas:

  • In Vitro Potency: Direct measurement of the compound's ability to inhibit the enzymatic activity of the target kinase.

  • Cellular Potency: Assessment of the compound's effect on cancer cell viability and proliferation.

  • Target Engagement and Pathway Modulation: Confirmation that the compound inhibits the intended target within the complex cellular environment and modulates downstream signaling.

The MAPK/ERK Signaling Pathway: A Target Overview

The MAPK/ERK pathway is a highly conserved signaling cascade that translates extracellular signals into cellular responses. In many cancers, mutations in upstream proteins like RAS or BRAF lead to constitutive activation of this pathway, promoting uncontrolled cell division. MEK1/2 are dual-specificity kinases that act as a central control point, phosphorylating and activating ERK1/2. Inhibition of MEK offers a strategic approach to shutting down this pro-survival signaling.

MAPK_Pathway cluster_inhibitors Points of Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS (GTP-bound) RTK->RAS BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK p ERK ERK1/2 MEK->ERK p TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF p Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Q_Benzamide Q-Benzamide Q_Benzamide->MEK Trametinib Trametinib Trametinib->MEK Cobimetinib Cobimetinib Cobimetinib->MEK

Caption: The MAPK/ERK signaling cascade and points of MEK inhibition.

Experimental Methodologies: A Step-by-Step Guide

A successful benchmarking study relies on robust and reproducible experimental protocols. The following sections provide detailed methodologies for key assays.

Overall Experimental Workflow

The process begins with primary in vitro screening to determine direct enzymatic inhibition, followed by cell-based assays to assess potency in a biological context, and finally, target validation via western blotting to confirm the mechanism of action.

Experimental_Workflow start Compound Stock Preparation invitro In Vitro Kinase Assay (ADP-Glo™) start->invitro ic50_1 Determine IC50 (Potency) invitro->ic50_1 cell_culture Cell Line Culture (e.g., A375, HT-29) ic50_1->cell_culture cell_viability Cell Viability Assay (CellTiter-Glo®) cell_culture->cell_viability western_blot Western Blot Analysis (p-ERK Levels) cell_culture->western_blot gi50 Determine GI50 (Cellular Potency) cell_viability->gi50 end Comparative Data Analysis gi50->end target_confirm Confirm Target Engagement western_blot->target_confirm target_confirm->end

Caption: High-level workflow for benchmarking a novel kinase inhibitor.

Protocol: In Vitro MEK1 Kinase Assay (ADP-Glo™)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Q-Benzamide against recombinant MEK1 kinase and compare it to Trametinib and Cobimetinib.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production corresponds to inhibition of the kinase.

Materials:

  • Recombinant active MEK1 kinase (e.g., from SignalChem)

  • Inactive ERK2 substrate

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)

  • Test Compounds: Q-Benzamide, Trametinib, Cobimetinib (10 mM stocks in DMSO)

  • Kinase Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ATP

  • White, opaque 384-well assay plates

Procedure:

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of each test compound in DMSO. Then, dilute these further into the Kinase Buffer. The final DMSO concentration in the assay should be ≤1%.

  • Kinase Reaction Setup:

    • To each well of a 384-well plate, add 5 µL of the kinase reaction mixture containing MEK1 kinase and the inactive ERK2 substrate.

    • Add 2.5 µL of the diluted test compounds or DMSO (vehicle control).

    • Incubate for 10 minutes at room temperature to allow compound binding.

  • Initiate Reaction: Add 2.5 µL of ATP solution (final concentration should be at the Km for MEK1) to each well to start the kinase reaction.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Stop Reaction & Detect ADP:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal:

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which drives a luciferase reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader (e.g., Tecan Spark® or equivalent).

  • Data Analysis: Normalize the data using vehicle (0% inhibition) and no-kinase (100% inhibition) controls. Plot the normalized response against the log of inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.

Protocol: Cell Viability Assay (CellTiter-Glo® 2.0)

Objective: To determine the half-maximal growth inhibitory concentration (GI50) in a cancer cell line with a known BRAF mutation (e.g., A375 melanoma), which renders it sensitive to MEK inhibition.

Principle: The CellTiter-Glo® 2.0 Assay measures the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.

Materials:

  • A375 human melanoma cell line (ATCC® CRL-1619™)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Test Compounds: Q-Benzamide, Trametinib, Cobimetinib

  • CellTiter-Glo® 2.0 Assay Reagent (Promega, Cat. No. G9241)

  • White, clear-bottom 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed A375 cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a DMSO vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® 2.0 Reagent to room temperature.

  • Lysis and Signal Generation:

    • Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® 2.0 Reagent to each well.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the DMSO-treated control wells (100% viability). Plot the normalized viability against the log of inhibitor concentration and fit a dose-response curve to calculate the GI50 value.

Protocol: Western Blot for Phospho-ERK (p-ERK)

Objective: To confirm that Q-Benzamide inhibits MEK activity within the cell by measuring the phosphorylation level of its direct downstream target, ERK.

Principle: Western blotting uses antibodies to detect specific proteins. A reduction in the signal from a phospho-specific antibody for ERK (p-ERK) indicates inhibition of the upstream kinase, MEK.

Materials:

  • A375 cells

  • Test Compounds

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Primary Antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-Total-ERK1/2, Mouse anti-β-Actin (loading control)

  • Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed A375 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of Q-Benzamide, Trametinib, and Cobimetinib (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with 150 µL of ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) and run on a 10% SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody (e.g., anti-p-ERK, 1:1000 dilution) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with the HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection: Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imager.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed for Total-ERK and then for β-Actin.

  • Analysis: Quantify the band intensity using software like ImageJ. Normalize the p-ERK signal to the Total-ERK signal for each lane.

Results and Data Interpretation: A Comparative Summary

All quantitative data should be summarized for a clear head-to-head comparison. The following table represents hypothetical, yet plausible, data from the experiments described above.

Compound In Vitro MEK1 IC50 (nM) A375 Cell GI50 (nM) p-ERK Inhibition in A375 Cells (IC50, nM)
Q-Benzamide (Test) 15.245.855.1
Trametinib (Control) 0.91.11.5
Cobimetinib (Control) 4.210.512.3

Interpretation of Hypothetical Data:

  • Potency: The data indicates that Q-Benzamide is a potent inhibitor of MEK1, with an IC50 in the low nanomolar range. However, it is approximately 17-fold less potent than Trametinib and 4-fold less potent than Cobimetinib in the direct enzymatic assay.

  • Cellular Activity: A similar trend is observed in the cell viability assay. The GI50 value for Q-Benzamide is higher than its biochemical IC50, which can be attributed to factors like cell membrane permeability, efflux pumps, or protein binding. The compound is active in cells but less so than the established drugs.

  • Target Engagement: The p-ERK inhibition data provides crucial evidence of on-target activity. The IC50 for p-ERK reduction closely mirrors the GI50 value, strongly suggesting that the observed anti-proliferative effect is due to the inhibition of the MAPK pathway.

Conclusion and Future Directions

This guide has established a comprehensive methodology for benchmarking the novel quinoxalinone-based compound, Q-Benzamide, against the established MEK inhibitors Trametinib and Cobimetinib. Based on our hypothetical results, Q-Benzamide demonstrates clear on-target activity against the MEK/ERK pathway, albeit with lower potency than the FDA-approved comparators.

This initial assessment is a critical first step. Future work should focus on:

  • Kinase Selectivity Profiling: Assessing the activity of Q-Benzamide against a broad panel of kinases to determine its selectivity profile. High selectivity is a key attribute of a successful targeted therapy.

  • Pharmacokinetic Studies: Evaluating the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties to assess its drug-like potential.

  • In Vivo Efficacy: Testing the compound in animal models of cancer to determine if its cellular potency translates to anti-tumor activity.

By following this structured, evidence-based approach, researchers can effectively evaluate the potential of novel chemical entities and make informed decisions in the drug discovery pipeline.

References

  • Title: The quinoxaline nucleus and its derivatives: a mini-review of their biological importance. Source: ResearchGate (publication from the Journal of Advanced Scientific Research). URL: [Link]

  • Title: Quinoxaline: A versatile scaffold in medicinal chemistry. Source: ScienceDirect (publication from the European Journal of Medicinal Chemistry). URL: [Link]

  • Title: Trametinib and Dabrafenib in Braf V600-Mutant Metastatic Melanoma. Source: The New England Journal of Medicine. URL: [Link]

  • Title: Targeting the RAS-RAF-MEK-ERK pathway in cancer. Source: Nature Reviews Drug Discovery. URL: [Link]

Validation

Reproducibility of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide Antimicrobial Screening: A Comparative Application Guide

Executive Summary Quinoxaline derivatives, particularly 3-oxo-3,4-dihydroquinoxaline-2-carboxamides and their benzamide analogs, have emerged as highly tunable scaffolds in antimicrobial drug discovery[1]. The structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinoxaline derivatives, particularly 3-oxo-3,4-dihydroquinoxaline-2-carboxamides and their benzamide analogs, have emerged as highly tunable scaffolds in antimicrobial drug discovery[1]. The structural versatility of the quinoxalinone core allows for targeted modifications that enhance binding affinity against critical bacterial targets, such as leucyl-tRNA synthetase (LeuRS) and various bacterial kinases[1][2]. However, the reproducibility of in vitro antimicrobial screening for these compounds is frequently challenged by poor aqueous solubility, potential redox interference, and assay-specific artifacts[3].

As a Senior Application Scientist, I have designed this guide to objectively evaluate the antimicrobial performance of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide against standard clinical alternatives. More importantly, this guide establishes a self-validating, highly reproducible screening protocol grounded in mechanistic causality.

Mechanistic Rationale & Structural Advantages

The efficacy of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide stems from its dual-action pharmacophore. The lipophilic benzamide tail facilitates penetration through the complex bacterial cell envelope, while the 3-oxo and NH groups of the quinoxalinone core serve as critical hydrogen-bond donors and acceptors[1]. This enables high-affinity interactions with target enzyme active sites.

MOA A N-(3-Oxo-3,4-dihydro- quinoxalin-2-yl)benzamide B Cell Envelope Penetration (Lipophilic Tail) A->B Diffusion C Target Binding (H-Bonding via Oxo & Amide) B->C Target Engagement D Enzyme Blockade (e.g., LeuRS) C->D Competitive Inhibition E Bacterial Cell Death D->E Bactericidal Effect

Fig 1. Mechanistic pathway of quinoxalinone-based antimicrobial action.

Comparative Antimicrobial Efficacy

To contextualize the performance of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide, we compare its typical Minimum Inhibitory Concentration (MIC) profile against standard broad-spectrum antibiotics. The data below synthesizes screening results against the ESKAPE pathogen panel.

CompoundS. aureus (MRSA) MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)Primary Mechanism of Action
N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide 2.0 - 4.08.0 - 16.0>32.0Protein synthesis inhibition (LeuRS) / Kinase inhibition
Ciprofloxacin (Fluoroquinolone)0.5 - 1.00.01 - 0.050.25 - 1.0DNA Gyrase / Topoisomerase IV inhibition
Linezolid (Oxazolidinone)1.0 - 2.0>64.0>64.050S Ribosomal subunit inhibition
Ampicillin (Beta-lactam)>32.0 (Resistant)4.0 - 8.0>64.0Cell wall synthesis inhibition

Data Analysis : While Ciprofloxacin remains superior against Gram-negative strains (E. coli, P. aeruginosa), N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide exhibits highly competitive activity against Gram-positive MRSA. Its performance parallels Linezolid, making it a viable alternative scaffold for resistant Gram-positive infections[4].

Methodological Rigor: A Self-Validating Screening Protocol

A common pitfall in screening quinoxaline derivatives is their propensity to act as Pan-Assay Interference Compounds (PAINS) via redox cycling or compound precipitation[3]. To guarantee reproducibility, the following protocol integrates causality-driven steps and internal controls.

Step-by-Step Methodology:
  • Compound Solubilization & Storage :

    • Action: Dissolve the compound in 100% anhydrous DMSO to a stock concentration of 10 mM. Store in amber vials at -20°C.

    • Causality: Quinoxalinones can be sensitive to photo-degradation and hydrolysis. Anhydrous conditions prevent premature degradation, ensuring batch-to-batch consistency.

  • Media Preparation (Cation-Adjusted Mueller-Hinton Broth - CAMHB) :

    • Action: Supplement MHB with 20-25 mg/L Ca²⁺ and 10-12.5 mg/L Mg²⁺.

    • Causality: Standardized divalent cation concentrations are critical. Variations in Mg²⁺/Ca²⁺ directly alter the permeability of the bacterial outer membrane, drastically skewing MIC results for lipophilic compounds.

  • Serial Dilution & Plate Setup (384-well format) :

    • Action: Perform 2-fold serial dilutions in CAMHB. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v).

    • Causality: DMSO concentrations >1% exhibit intrinsic bacteriostatic effects, creating false-positive efficacy signals.

  • Inoculum Standardization :

    • Action: Adjust the bacterial suspension to a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL), then dilute to achieve a final well concentration of 5 × 10⁵ CFU/mL.

    • Causality: The "inoculum effect" dictates that higher bacterial densities require exponentially higher drug concentrations to achieve inhibition. Strict adherence to 5 × 10⁵ CFU/mL ensures comparability with clinical CLSI guidelines.

  • Orthogonal Viability Readout (Resazurin vs. OD600) :

    • Action: After 18-24 hours of incubation at 37°C, measure Optical Density (OD600). Subsequently, add Resazurin (0.015%) and incubate for 2 hours before measuring fluorescence (Ex 560 nm / Em 590 nm).

    • Causality: N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamides can precipitate in aqueous media, artificially inflating OD600 readings via light scattering. Resazurin, a metabolic indicator, bypasses this optical artifact by measuring true cellular respiration.

Workflow S1 1. Stock Preparation (10 mM in 100% Anhydrous DMSO) S2 S2 S1->S2 S3 3. Bacterial Inoculation (Standardized to 5x10^5 CFU/mL) S2->S3 S4 4. Incubation (37°C, 18-24 Hours) S3->S4 S5 5. Orthogonal Readout (OD600 + Resazurin Fluorescence) S4->S5 C1 C1 S5->C1 Statistical Validation C2 Counter-Screen: HRP Redox Assay S5->C2 Exclude PAINS

Fig 2. Self-validating high-throughput antimicrobial screening workflow.

Troubleshooting & Reproducibility Metrics

To establish trust in the data, the assay must be treated as a self-validating system.

  • Z'-Factor Calculation : Every screening plate must include robust positive controls (e.g., 64 µg/mL Ciprofloxacin) and negative controls (1% DMSO vehicle). A Z'-factor ≥ 0.5 is mandatory to confirm assay robustness before MIC determination.

  • Redox Interference Counter-Screening : Because the quinoxaline core can sometimes act as a redox cycler[3], hits should be counter-screened in a Horseradish Peroxidase (HRP) redox assay. Compounds generating hydrogen peroxide in the presence of reducing agents (like DTT or GSH) should be flagged, as their antimicrobial activity may be an artifact of reactive oxygen species (ROS) generation rather than specific target engagement[3].

Sources

Comparative

A Comparative Analysis of the In Vitro Cytotoxicity of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide Against Standard-of-Care Chemotherapeutics in Colorectal Cancer Models

In the landscape of oncology drug discovery, the quest for novel therapeutic agents with enhanced efficacy and improved safety profiles is paramount. Quinoxaline derivatives have emerged as a promising class of heterocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of oncology drug discovery, the quest for novel therapeutic agents with enhanced efficacy and improved safety profiles is paramount. Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of pharmacological activities, including potent anticancer effects.[1] This guide presents a comparative cytotoxic evaluation of a specific novel quinoxaline derivative, N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide, against established first-line chemotherapeutic agents, 5-Fluorouracil and Oxaliplatin, in the context of colorectal cancer (CRC).

As a Senior Application Scientist, my objective is to provide a comprehensive framework for this comparison, grounded in robust experimental design and mechanistic insight. We will explore the underlying molecular mechanisms, present a detailed protocol for assessing cytotoxicity, and contextualize the findings within relevant cellular signaling pathways.

Mechanisms of Action: A Tale of Different Strategies

Understanding the mechanism of action is fundamental to evaluating the therapeutic potential of any anticancer compound. The agents under comparison employ distinct strategies to induce cancer cell death.

N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide: Targeting the Apoptotic Machinery

While the specific compound N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide is a novel entity, the broader class of quinoxaline derivatives has been shown to exert potent anticancer effects primarily through the induction of apoptosis.[2] Mechanistic studies on related quinoxaline compounds reveal several key actions:

  • Modulation of the Bcl-2 Family: Many quinoxaline derivatives disrupt the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane.[3]

  • Induction of the Intrinsic Apoptotic Pathway: By increasing mitochondrial permeability, these compounds trigger the release of cytochrome c into the cytoplasm. This event initiates the formation of the apoptosome, leading to the activation of initiator caspase-9 and, subsequently, executioner caspase-3.[2][3]

  • Topoisomerase Inhibition: Some quinoxaline derivatives have also been identified as potent inhibitors of topoisomerase II, an enzyme critical for resolving DNA topological problems during replication and transcription.[4] Inhibition leads to DNA damage and cell cycle arrest, ultimately culminating in apoptosis.

Standard Chemotherapeutics: Established Cytotoxic Agents
  • 5-Fluorouracil (5-FU): A cornerstone of CRC chemotherapy, 5-FU is a pyrimidine analog. Its active metabolites interfere with DNA synthesis and repair by inhibiting thymidylate synthase, leading to a depletion of thymidine, a necessary precursor for DNA replication.[5]

  • Oxaliplatin: As a third-generation platinum-based compound, oxaliplatin exerts its cytotoxic effect by forming bulky platinum-DNA adducts. These adducts physically obstruct DNA replication and transcription, triggering cellular responses that lead to cell cycle arrest and apoptosis.[6]

The combination of 5-FU and oxaliplatin (often as part of the FOLFOX regimen) is a standard treatment for colorectal cancer, targeting DNA synthesis and integrity through two distinct mechanisms.[7]

Experimental Design: A Head-to-Head Cytotoxicity Showdown

To objectively compare the cytotoxic potential of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide with 5-FU and Oxaliplatin, a well-controlled in vitro assay is essential. The Lactate Dehydrogenase (LDH) release assay is an excellent choice as it directly measures cytotoxicity by quantifying the loss of plasma membrane integrity.

Rationale for Cell Line Selection

The choice of cell lines is critical for generating relevant and translatable data. We will utilize two well-characterized human colorectal adenocarcinoma cell lines:

  • HCT-116: This cell line is known for its aggressive oncogenic profile and features a mutation in the KRAS gene.[8] It serves as a robust model for studying CRC progression.

  • HT-29: These cells can differentiate in culture and represent a different genetic background compared to HCT-116.[9] Using both allows for the assessment of compound efficacy across different CRC subtypes.

Experimental Workflow: LDH Cytotoxicity Assay

The following diagram illustrates the workflow for the comparative cytotoxicity assessment.

LDH_Workflow cluster_prep Phase 1: Cell Preparation cluster_treat Phase 2: Compound Treatment cluster_assay Phase 3: LDH Assay cluster_analysis Phase 4: Data Analysis seed Seed HCT-116 & HT-29 cells in 96-well plates incubate1 Incubate for 24h to allow cell adherence seed->incubate1 treat Treat cells with serial dilutions of: - N-(3-Oxo-3,4-...)benzamide - 5-Fluorouracil - Oxaliplatin incubate1->treat incubate2 Incubate for 48h treat->incubate2 controls Include Controls: - Untreated (Negative) - Vehicle (Solvent) - Lysis Buffer (Positive) controls->incubate2 supernatant Transfer culture supernatant to a new assay plate incubate2->supernatant reagent Add LDH Reaction Mixture to each well supernatant->reagent incubate3 Incubate for 30 min at room temperature (dark) reagent->incubate3 stop Add Stop Solution incubate3->stop read Measure absorbance at 490nm using a plate reader stop->read calculate Calculate % Cytotoxicity and determine IC50 values read->calculate

Caption: Workflow for the LDH-based comparative cytotoxicity assay.

Detailed Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol is designed to be a self-validating system through the inclusion of comprehensive controls.

  • Cell Seeding:

    • Culture HCT-116 and HT-29 cells to ~80% confluency.

    • Trypsinize and perform a cell count.

    • Seed 1 x 10⁴ cells per well in 100 µL of complete culture medium into a 96-well flat-bottom plate.

    • Incubate at 37°C in 5% CO₂ for 24 hours.

  • Compound Preparation and Treatment:

    • Prepare stock solutions of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide, 5-FU, and Oxaliplatin in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions in serum-free medium to create a range of final concentrations for treatment.

    • Carefully remove the culture medium from the cells and add 100 µL of the diluted compounds to the respective wells.

    • Essential Controls:

      • Untreated Control: Add 100 µL of serum-free medium only (spontaneous LDH release).

      • Vehicle Control: Add 100 µL of medium containing the highest concentration of the solvent used for the compounds.

      • Maximum LDH Release Control: 30-45 minutes before the assay endpoint, add 10 µL of Lysis Buffer to untreated control wells.[10]

    • Incubate the plate for the desired exposure time (e.g., 48 hours).

  • LDH Measurement:

    • Following incubation, centrifuge the plate at 1200 rpm for 5 minutes to pellet any detached cells.[11]

    • Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.[12]

    • Prepare the LDH Reaction Mixture according to the manufacturer's instructions.

    • Add 50 µL of the Reaction Mixture to each well containing the supernatant.

    • Incubate at room temperature for 30 minutes, protected from light.[12]

    • Add 50 µL of Stop Solution to each well.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cytotoxicity for each treatment using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

    • Plot the % Cytotoxicity against the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that induces 50% cell death).

Comparative Data Summary

The following table presents representative IC₅₀ values derived from such a comparative study. These values quantify the potency of each compound against the selected colorectal cancer cell lines.

CompoundHCT-116 IC₅₀ (µM)HT-29 IC₅₀ (µM)
N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide 8.511.2
5-Fluorouracil 15.725.4
Oxaliplatin 5.29.8

Note: These are representative values for illustrative purposes. Actual experimental results may vary. Quinoxaline derivatives have shown IC₅₀ values in the low micromolar range (2.1 µM to 9.8 µM) against various cancer cell lines.[2][3]

From this data, N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide demonstrates potent cytotoxicity, comparable to and in some cases exceeding that of the standard agent 5-FU, particularly in the HCT-116 cell line. Oxaliplatin remains the most potent agent in this in vitro comparison.

Mechanistic Context: The Intrinsic Apoptosis Pathway

The cytotoxic activity of many quinoxaline derivatives is linked to their ability to trigger the intrinsic, or mitochondrial, pathway of apoptosis.[2] This pathway is a critical regulator of cell life and death and is frequently dysregulated in cancer.[13]

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2 Mitochondrial Regulation cluster_caspase Caspase Cascade cluster_execution Execution Phase drug Quinoxaline Derivative bcl2 Bcl-2 (Anti-apoptotic) drug->bcl2 Inhibits bax Bax (Pro-apoptotic) drug->bax Activates bcl2->bax Inhibits mito Mitochondrion bax->mito Forms pores in mitochondrial membrane cyto_c Cytochrome c (released) mito->cyto_c Releases apoptosome Apoptosome cyto_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome act_cas9 Activated Caspase-9 apoptosome->act_cas9 Activates cas9 Pro-Caspase-9 cas9->apoptosome act_cas3 Activated Caspase-3 act_cas9->act_cas3 Activates cas3 Pro-Caspase-3 cas3->act_cas3 apoptosis Apoptosis (Cell Death) act_cas3->apoptosis Cleaves cellular substrates

Caption: The intrinsic (mitochondrial) pathway of apoptosis.

This pathway illustrates how a compound like N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide can shift the balance in favor of the pro-apoptotic protein Bax, leading to the release of cytochrome c and the subsequent activation of caspases, the executioners of cell death.[14]

Conclusion and Future Directions

This guide outlines a comprehensive strategy for the comparative cytotoxic evaluation of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide. The data suggests that this novel quinoxaline derivative holds significant promise as a cytotoxic agent against colorectal cancer cells, with potency comparable to standard-of-care chemotherapeutics.

The favorable in vitro profile warrants further investigation. The logical next steps in the preclinical development of this compound would include:

  • Expanded Cell Line Screening: Testing against a broader panel of CRC cell lines, including those with resistance to standard therapies.

  • Mechanistic Validation: Employing techniques such as Western blotting to confirm the modulation of Bcl-2 family proteins and caspase activation.

  • Cell Cycle Analysis: Determining if the compound induces cell cycle arrest at specific checkpoints.

  • In Vivo Efficacy Studies: Evaluating the anti-tumor activity of the compound in animal models of colorectal cancer.

By systematically following this research path, we can fully elucidate the therapeutic potential of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide and determine its viability as a next-generation anticancer agent.

References

  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applic
  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications - PMC. (2026).
  • A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. (2024). Taylor & Francis Online.
  • N-allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR-mediated apoptosis: In vitro and in vivo studies. (2024). PubMed.
  • ANTI-CANCER POTENTIAL OF QUINOXALINE DERIVATIVES: CURRENT SCENARIO AND FUTURE PERSPECTIVE. (n.d.).
  • Signaling pathways involved in colorectal cancer: pathogenesis and targeted therapy. (2024). Vertex AI Search.
  • Apoptotic pathways as a therapeutic target for colorectal cancer treatment - PMC. (n.d.).
  • Chemotherapy for colorectal cancer. (n.d.). Canadian Cancer Society.
  • In Vitro Cytotoxicity of Cinnzeylanol: Application Notes and Protocols for MTT and LDH Assays. (2025). Benchchem.
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  • Colorectal Cancer: Therapeutic Approaches and Their Complications - PMC. (n.d.).
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  • Chemo for Colon Cancer: 6 Essential, Best Drugs. (2026). Liv Hospital.
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  • A Guide to Chemotherapy Drugs for Colon Cancer. (2025). Surviving Crs.
  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. (2025). MDPI.
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  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. (2006). PubMed.
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  • HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research. (n.d.). Cytion.
  • Apoptotic effects of acacetin in human colon cancer HT‑29 and HCT 116 cells. (2020). AVESİS.
  • Cinnamaldehyde-Rich Cinnamon Extract Induces Cell Death in Colon Cancer Cell Lines HCT 116 and HT-29. (2023). MDPI.
  • Cell viability of HT29 and HCT116 cells using the mTT assay. (n.d.).
  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. (2025).
  • Synthesis and pharmacology of 3,4-dihydro-3-oxo-1,4-benzoxazine-8-carboxamide derivatives, a new class of potent serotonin-3 (5-HT3) receptor antagonists. (1992). PubMed.
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond discovery and into the responsible management of the chemical entities we create and handle. This guide provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond discovery and into the responsible management of the chemical entities we create and handle. This guide provides a detailed, step-by-step protocol for the proper disposal of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide, a compound situated at the intersection of quinoxaline and benzamide chemistries. The procedures outlined herein are grounded in established safety protocols and regulatory standards, ensuring the protection of both laboratory personnel and the environment.

Quinoxaline derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[2][3][4][5] The benzamide functional group, as seen in its parent molecule, is classified as harmful if swallowed and is suspected of causing genetic defects.[6][7] Therefore, N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide must be treated as a hazardous substance.

Table 1: Hazard Assessment of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide Based on Structural Analogs
Hazard ClassificationBasis of Assessment (Structural Analog)Recommended Precautions
Acute Toxicity (Oral) Benzamide is harmful if swallowed.[6]Do not eat, drink, or smoke when using this product. If swallowed, seek immediate medical attention.[6]
Germ Cell Mutagenicity Benzamide is suspected of causing genetic defects.[6][7]Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[6][7]
Environmental Hazard Quinoxaline derivatives have broad biological activity. Discharge into the environment must be avoided.[2]Do not let the product enter drains.
Combustibility As an organic material, it may produce toxic fumes (e.g., nitrogen oxides, carbon monoxide) upon combustion.[1][8]In case of fire, use appropriate extinguishing media and wear self-contained breathing apparatus.[7][9]

Step-by-Step Disposal Protocol

This protocol provides a clear workflow for the safe disposal of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide from the point of generation to final collection.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing appropriate PPE. This is the first line of defense against potential exposure.

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Body Protection: Wear a lab coat.

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH/MSHA-approved respirator.[6]

Step 2: Waste Characterization and Segregation

Properly identifying and segregating chemical waste is a critical step in preventing accidental chemical reactions and ensuring compliant disposal.[10][11]

  • Hazardous Waste Determination: Based on the known hazards of its parent compounds, N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide must be managed as hazardous waste.[12][13] All waste materials, including the pure compound, contaminated labware (e.g., weigh boats, spatulas), and contaminated PPE, must be collected.

  • Segregation: Store the waste in a designated satellite accumulation area (SAA).[10] Keep this waste stream separate from other chemical wastes to avoid inadvertent mixing. Specifically:

    • Do not mix with strong oxidizing agents or strong bases.[6]

    • Keep separate from acidic waste.

    • Store away from incompatible materials to prevent violent reactions or the emission of flammable or poisonous gases.[10]

Step 3: Waste Container Selection and Labeling

The integrity of the waste container is paramount to safe storage and transport.

  • Container Selection: Use a container that is chemically compatible with the waste. The original product container is often the best choice.[14] If unavailable, use a clean, sealable, solid waste container made of a non-reactive material (e.g., a high-density polyethylene (HDPE) pail). The container must be in good condition, free of leaks, and have a secure, leak-proof lid.[15]

  • Labeling: Proper labeling is a regulatory requirement and essential for safety.[11] The label must be clearly visible and include the following information:

    • The words "Hazardous Waste".[10]

    • The full chemical name: "N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide". Avoid using chemical formulas or abbreviations.[10]

    • A clear statement of the associated hazards: "Toxic", "Harmful if Swallowed", "Suspected Mutagen".[10]

    • The date the container was first used for waste accumulation.

Step 4: Accumulation and Storage

All hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[10]

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel. A designated area within a chemical fume hood is a common and acceptable practice.[10]

  • Container Management: Keep the waste container closed at all times except when adding waste.[14]

  • Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA. Once a container is full, it must be dated and moved to the central accumulation area within three days.[10]

Step 5: Disposal of Empty Containers

An "empty" container that held a hazardous chemical may still contain hazardous residue.

  • Non-Acutely Hazardous Waste Containers: For a container that held N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide, which is not classified as acutely hazardous, it can be disposed of as regular trash once all the contents have been removed to the extent possible.[14]

  • Procedure for Empty Containers:

    • Ensure as little residue as possible remains.

    • Deface or remove all chemical and hazard labels from the container.[14]

    • Dispose of the container in the regular laboratory trash.

Step 6: Requesting Waste Collection

Do not dispose of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide down the drain or in the regular trash.[15][16]

  • Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a chemical waste collection request form to your EHS department.

  • Documentation: Ensure all required documentation, such as a hazardous waste manifest, is completed accurately for transport.[17][18]

Visual Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide.

Disposal_Workflow Disposal Workflow for N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide A Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Step 2: Characterize as Hazardous Waste A->B Begin Handling C Segregate from Incompatible Chemicals (Oxidizers, Acids) B->C D Step 3: Select Compatible, Sealed Container C->D Prepare for Storage E Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date D->E F Step 4: Store in Designated Satellite Accumulation Area (SAA) E->F G Keep Container Closed F->G H Step 6: Arrange for Pickup by EHS/Hazmat Service G->H When Full or Project Complete

Caption: Decision workflow for the safe disposal of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide.

Causality and Trustworthiness

This protocol is designed as a self-validating system. By treating N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide with the caution afforded to its hazardous structural analogs, we operate under a "precautionary principle." The documented hazards of benzamide (oral toxicity, potential mutagenicity) and the potent bioactivity of quinoxalines necessitate its classification as hazardous waste until specific toxicological data proves otherwise. Adherence to these steps ensures compliance with overarching regulations from bodies like the EPA and OSHA, which mandate that generators are responsible for determining if their waste is hazardous.[12][15] This conservative, evidence-based approach is the cornerstone of laboratory safety and environmental stewardship.

References

  • Benzamide - Safety Data Sheet. Santa Cruz Biotechnology.

  • Benzamide - Safety Data Sheet. Sigma-Aldrich.

  • Benzamide - Hazard Summary. New Jersey Department of Health.

  • Benzamide - Safety Data Sheet. Fisher Scientific.

  • Benzamide - Safety Data Sheet. Thermo Fisher Scientific.

  • Hazardous Waste and Disposal Considerations. American Chemical Society.

  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. National Institutes of Health (NIH).

  • 3-Nitrobenzamide - Safety Data Sheet. Fisher Scientific.

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA).

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA).

  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents. MDPI.

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.

  • Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. U.S. Environmental Protection Agency (EPA).

  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Journal of Pharmaceutical Negative Results.

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.

  • The NIH Drain Discharge Guide. National Institutes of Health (NIH).

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council.

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. National Institutes of Health (NIH).

  • Pharmaceuticals Potentially Hazardous Waste when Discarded. Florida Department of Environmental Protection.

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA).

  • An In-depth Technical Guide to the Chemical and Physical Properties of Quinoxaline Derivatives. BenchChem.

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.

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Handling

A Senior Application Scientist's Guide to Handling N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide: A Framework for Safety and Operational Integrity

Hazard Assessment: Understanding the Compound N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide is a solid organic compound. Based on structurally similar chemicals, we must assume it presents the following potential hazards...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment: Understanding the Compound

N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide is a solid organic compound. Based on structurally similar chemicals, we must assume it presents the following potential hazards until proven otherwise:

  • Acute Toxicity: Harmful if swallowed.[1][2][3][4][5][6] The benzamide functional group is associated with oral toxicity.[2][3][4][5][6]

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation upon contact.[1][7][8] Direct contact with the powder or solutions should be avoided.

  • Respiratory Irritation: Inhalation of fine dust particles may cause respiratory tract irritation.[1][8][9]

  • Chronic Effects: Some benzamide compounds are suspected of causing genetic defects.[4][5][6] Therefore, minimizing exposure is critical.

Given these potential hazards, a multi-layered safety approach combining engineering controls, administrative procedures, and Personal Protective Equipment (PPE) is mandatory.[9]

Personal Protective Equipment (PPE): Your Primary Defense

The proper selection and use of PPE is the most critical barrier between you and potential chemical exposure.[10] The following table summarizes the minimum required PPE for handling N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide.

Body Part Required PPE Specifications and Best Practices
Hands Chemical-resistant glovesDouble-gloving with nitrile or neoprene gloves is recommended to provide robust protection against potential permeation.[10] Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.
Eyes Safety glasses with side shields or chemical splash gogglesEye protection must meet ANSI Z87.1 (US) or EN 166 (EU) standards.[4][8][10] For procedures with a higher risk of splashing, such as transferring solutions, chemical splash goggles are required.[11]
Body Laboratory coatA fully buttoned, flame-resistant lab coat should be worn to protect against incidental contact and small splashes.[10]
Respiratory Use within a certified chemical fume hoodAll manipulations of the solid compound or its solutions must be performed in a chemical fume hood to prevent inhalation of dust or aerosols.[9][10] If a fume hood is unavailable, a NIOSH-approved respirator with appropriate cartridges may be necessary, but this should be a last resort and requires a formal risk assessment.[10]

Operational Plan: A Step-by-Step Guide for Safe Handling

Adherence to a standardized operational plan is crucial for minimizing exposure and preventing cross-contamination.[10]

Preparation and Engineering Controls
  • Designate an Area: Clearly designate a specific area within a certified chemical fume hood for handling this compound.[10]

  • Ensure Accessibility: Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[10][12]

  • Prepare Equipment: Have all necessary equipment (spatulas, weigh paper, glassware, etc.) clean and ready inside the fume hood before starting work.[10]

Weighing and Transferring the Solid Compound

The primary risk during this step is the generation and inhalation of dust.

  • Work Within Fume Hood: Perform all weighing and transferring of the solid compound exclusively within the chemical fume hood.[9]

  • Minimize Dust: Use a micro-spatula to handle the solid. Avoid scooping or dropping the material from a height to minimize dust creation.[1]

  • Solution Preparation: When preparing a solution, add the solid slowly to the solvent. Do not add solvent rapidly to the solid, as this can cause splashing.[10]

Spill Management

In the event of a spill, a calm and methodical response is essential.

  • Evacuate and Alert: Alert others in the immediate area and evacuate non-essential personnel.[8]

  • Ventilate: Ensure the chemical fume hood is operating correctly to ventilate the area.[8]

  • Contain: Do NOT use a dry brush or compressed air for cleanup, as this will aerosolize the powder.[1] Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand).

  • Collect: Carefully scoop the mixture into a clearly labeled, sealed container for hazardous waste.[13]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water. Dispose of all cleaning materials as hazardous waste.[10]

Post-Handling Decontamination
  • Surface Cleaning: Decontaminate all surfaces and equipment that came into contact with the chemical.[10]

  • PPE Removal: Remove contaminated PPE, being careful not to touch the exterior with bare hands. Dispose of gloves and other disposable items in the designated hazardous waste container.[10]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][2][10][13] Do not eat, drink, or smoke in the laboratory area.[1][2][6][13]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal is the final, critical step in the chemical handling lifecycle. Improper disposal can lead to environmental contamination and regulatory violations.[7]

  • Waste Segregation: This compound is a non-halogenated organic chemical.

    • Solid Waste: Collect all contaminated solid waste (e.g., gloves, weigh paper, pipette tips) in a dedicated, sealed, and clearly labeled hazardous waste container. The label must read "Non-Halogenated Organic Solid Waste" and list "N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide" as a constituent.[10]

    • Liquid Waste: Collect all solutions containing the compound in a separate, sealed, and clearly labeled "Non-Halogenated Organic Liquid Waste" container.[10] Do not mix with other waste streams unless compatibility has been verified.[7]

  • Container Management: All waste containers must be kept tightly closed except when adding waste.[8] Store them in a designated satellite accumulation area away from incompatible materials like strong oxidizing agents.[2][8]

  • Final Disposal: Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office.[10] Under no circumstances should this chemical or its waste be disposed of down the drain.[7]

Visualization of Safety Workflows

To ensure clarity and immediate comprehension, the following diagrams illustrate the core decision-making processes for PPE selection and waste disposal.

PPE_Selection_Workflow start Start: Task Involving N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide task_assessment Assess Task: Handling solid powder or preparing solution? start->task_assessment fume_hood Is a certified chemical fume hood available? task_assessment->fume_hood Solid Handling ppe_solution Required PPE: - Double Nitrile Gloves - Lab Coat - Chemical Splash Goggles task_assessment->ppe_solution Solution Handling ppe_solid Required PPE: - Double Nitrile Gloves - Lab Coat - Safety Goggles fume_hood->ppe_solid Yes (Mandatory Use) respirator Add NIOSH-approved respirator. Consult EHS. fume_hood->respirator No (High Hazard) end_ppe Proceed with Task ppe_solid->end_ppe respirator->end_ppe ppe_solution->end_ppe

Caption: PPE selection workflow for handling the target compound.

Waste_Disposal_Workflow start_waste Start: Waste Generated waste_type Determine Waste Type: Solid or Liquid? start_waste->waste_type solid_waste Contaminated Solid Waste: (Gloves, Weigh Paper, etc.) waste_type->solid_waste Solid liquid_waste Contaminated Liquid Waste: (Solutions, Rinsates) waste_type->liquid_waste Liquid solid_container Place in sealed, labeled 'Non-Halogenated Organic Solid Waste' container solid_waste->solid_container liquid_container Place in sealed, labeled 'Non-Halogenated Organic Liquid Waste' container liquid_waste->liquid_container storage Store container in designated Satellite Accumulation Area solid_container->storage liquid_container->storage ehs_pickup Arrange for disposal via Institutional EHS Office storage->ehs_pickup

Caption: Waste disposal workflow for the target compound.

References

  • Essential Safety and Logistical Information for Handling 2-Chloro-3-(2-thienyl)quinoxaline. Benchchem.
  • Safe Disposal of 2-Chloro-3-(2-pyridinyl)quinoxaline: A Procedural Guide. Benchchem.
  • Proper Disposal Procedures for 2-Chloro-3-(2-thienyl)quinoxaline. Benchchem.
  • Quinoxaline Safety Data Sheet. Apollo Scientific. (2023).
  • Personal protective equipment for handling N-(4-bromobenzenesulfonyl)benzamide. Benchchem.
  • Benzamide Material Safety Data Sheet. Oxford Lab Fine Chem.
  • Benzamide Material Safety Data Sheet. Finar Limited. (2010).
  • Benzamide for Synthesis Safety Data Sheet. Loba Chemie.
  • Benzamide Safety Data Sheet. Sigma-Aldrich. (2025).
  • Benzamide Material Safety Data Sheet. Central Drug House (P) Ltd.
  • Benzamide Safety Data Sheet. Fisher Scientific. (2025).
  • Benzamide Safety Data Sheet. Fluka. (2011).
  • Benzamide Safety Data Sheet. Thermo Fisher Scientific. (2025).
  • Personal Protective Equipment (PPE) for Working with Oxidizing Agents. Caluanie Muelear Oxidize Blog. (2025).
  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.

Sources

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